Hppd-Q
Description
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Properties
Molecular Formula |
C18H22N2O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-anilino-5-(hexylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H22N2O2/c1-2-3-4-8-11-19-15-12-18(22)16(13-17(15)21)20-14-9-6-5-7-10-14/h5-7,9-10,12-13,19-20H,2-4,8,11H2,1H3 |
InChI Key |
UPCBOIJYXIOVTK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of 4-Hydroxyphenylpyruvate Dioxygenase in Tyrosine Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that plays a pivotal role in the catabolism of tyrosine. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (B1232598) (HGA), the second and rate-limiting step in the tyrosine degradation pathway.[1][2] This pathway is conserved across nearly all aerobic life forms, from bacteria to plants and mammals.[1] The reaction catalyzed by HPPD is complex, involving the incorporation of both atoms of a dioxygen molecule into the substrate, leading to oxidative decarboxylation of the α-keto acid side chain, hydroxylation of the aromatic ring, and a 1,2-shift of the acetate (B1210297) side chain.
In mammals, the tyrosine catabolism pathway is essential for the breakdown of excess tyrosine, ultimately yielding fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production.[1] Genetic deficiencies in the enzymes of this pathway can lead to severe metabolic disorders. Specifically, a deficiency in HPPD results in tyrosinemia type III, a rare autosomal recessive disorder characterized by elevated levels of tyrosine in the blood and potential neurological symptoms.[1][3]
In plants, the homogentisate produced by HPPD is a crucial precursor for the biosynthesis of essential molecules such as plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E). These compounds are vital for photosynthesis and antioxidant defense.[4] Consequently, inhibition of HPPD in plants leads to a characteristic bleaching phenotype and ultimately, death, making it a key target for the development of herbicides.[2][5]
The dual importance of HPPD in human health and agriculture has made it a subject of intense research. Understanding the intricate details of its function, regulation, and inhibition is critical for the development of both therapeutic agents for metabolic disorders and effective, selective herbicides. This technical guide provides an in-depth overview of the core aspects of HPPD's role in tyrosine catabolism, including quantitative enzymatic data, detailed experimental protocols, and visualizations of the relevant biochemical and experimental pathways.
Data Presentation
Enzyme Kinetic Parameters
The kinetic parameters of HPPD can vary significantly between species. A comparative analysis of these parameters is crucial for understanding the enzyme's efficiency and substrate affinity in different organisms, which is particularly relevant for the design of species-selective inhibitors.
| Species | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Homo sapiens (Human) | 4-Hydroxyphenylpyruvate | 80 ± 20 | 2.2 ± 0.1 | 2.75 x 104 | |
| Arabidopsis thaliana (Thale Cress) | 4-Hydroxyphenylpyruvate | 2 - 286 | 0.1 - 2.1 | 7.3 x 103 - 1.05 x 106 | [6][7] |
| Daucus carota (Carrot) - Wild Type | 4-Hydroxyphenylpyruvate | 9 ± 1 | 2.2 | 2.44 x 105 | [6] |
| Daucus carota (Carrot) - Q358E Mutant | 4-Hydroxyphenylpyruvate | 286 ± 22 | 2.1 | 7.34 x 103 | [6] |
| Daucus carota (Carrot) - Q286E Mutant | 4-Hydroxyphenylpyruvate | 551 ± 76 | 0.1 | 1.81 x 102 | [6] |
| Daucus carota (Carrot) - Q272E Mutant | 4-Hydroxyphenylpyruvate | 452 ± 63 | 0.2 | 4.42 x 102 | [6] |
| Daucus carota (Carrot) - N261D Mutant | 4-Hydroxyphenylpyruvate | 153 ± 32 | 0.35 | 2.29 x 103 | [6] |
Inhibitor Constants
A wide range of compounds have been developed to inhibit HPPD for both therapeutic and herbicidal purposes. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for evaluating the potency of these inhibitors.
| Inhibitor | Target HPPD Species | IC50 | Ki | Reference |
| Nitisinone | Homo sapiens | 173 nM | - | [8] |
| Mesotrione | Arabidopsis thaliana | 0.28 µM | - | [5] |
| Sulcotrione | Arabidopsis thaliana | 250 ± 21 nM | - | [9] |
| Tembotrione | Recombinant E. coli expressing plant HPPD | 0.051 µM (Limit of Detection) | - | [7] |
| Leptospermone | Not Specified | 12.1 µM | - | [8] |
| Benzobicyclon | Not Specified | - | - | [8] |
| Isoxaflutole | Not Specified | - | - | [8] |
| Fenquinotrione | Rice | 27.2 nM | - | [8] |
| Fenquinotrione | Arabidopsis thaliana | 44.7 nM | - | [8] |
| HPPD-IN-1 | Arabidopsis thaliana | 0.248 µM | - | [8] |
| HPPD-IN-3 | Not Specified | 10 nM | - | [8] |
| HPPD-IN-4 | Not Specified | 0.19 µM | - | [8] |
| HPPD-IN-7 | Arabidopsis thaliana | 89 nM | - | [8] |
| Y13161 | Arabidopsis thaliana | - | 24.10 nM | [7] |
Experimental Protocols
Recombinant HPPD Expression and Purification
This protocol describes a general method for the expression and purification of recombinant HPPD, which is essential for in vitro assays and structural studies.
a. Gene Cloning and Vector Construction:
-
Amplify the full-length cDNA of the target HPPD gene using PCR with primers containing appropriate restriction sites.
-
Digest both the PCR product and a suitable expression vector (e.g., pET series with an N-terminal His-tag) with the corresponding restriction enzymes.
-
Ligate the digested HPPD gene into the expression vector.
-
Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation.
-
Verify the construct by colony PCR and DNA sequencing.
b. Protein Expression:
-
Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB medium with the antibiotic.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance the yield of soluble protein.
c. Cell Lysis and Lysate Preparation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
d. Affinity Chromatography (His-tag Purification):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged HPPD with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Collect the elution fractions and analyze them by SDS-PAGE to check for purity.
e. Further Purification (Optional):
-
For higher purity, the eluted fractions can be pooled and subjected to further purification steps such as ion-exchange chromatography or size-exclusion chromatography.
-
Dialyze the purified protein against a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl) to remove imidazole.
-
Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).
-
Store the purified protein in aliquots at -80°C.
HPPD Enzyme Activity Assay
This protocol outlines a common spectrophotometric method for measuring HPPD activity.
a. Reagents and Materials:
-
Purified HPPD enzyme
-
Assay Buffer: e.g., 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA.
-
Substrate Stock Solution: 10 mM 4-hydroxyphenylpyruvate (HPP) in water.
-
Cofactor Solution: Freshly prepared solution containing 2 mM Ascorbic Acid and 100 U/mL Catalase in Assay Buffer.
-
96-well microplate (UV-transparent or black for fluorescence-based assays).
-
Microplate reader.
b. Assay Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer and the cofactor solution.
-
Add the purified HPPD enzyme to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specific time.
-
Initiate the reaction by adding the HPP substrate.
-
Monitor the reaction by measuring the change in absorbance or fluorescence over time. The formation of homogentisate can be monitored directly by its absorbance at 292 nm or its intrinsic fluorescence. Alternatively, coupled enzyme assays can be used.
c. Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the progress curve (absorbance/fluorescence vs. time).
-
For kinetic parameter determination (Km and Vmax), vary the substrate concentration and plot the initial velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation.
-
For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Site-Directed Mutagenesis of HPPD
This protocol provides a general workflow for introducing specific mutations into the HPPD gene to study the function of individual amino acid residues.
a. Primer Design and Mutagenesis PCR:
-
Design primers containing the desired mutation. The primers should be complementary to the template DNA and flank the mutation site.
-
Perform PCR using a high-fidelity DNA polymerase, the expression plasmid containing the wild-type HPPD gene as a template, and the mutagenic primers.
-
The PCR reaction will amplify the entire plasmid, incorporating the desired mutation.
b. Template DNA Digestion and Transformation:
-
Digest the PCR product with a DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutated) plasmid intact.
-
Transform the DpnI-treated DNA into a competent E. coli strain.
c. Verification and Protein Expression:
-
Isolate the plasmid DNA from several transformed colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Once the mutation is confirmed, express and purify the mutant HPPD protein using the protocol described in section 1.
-
Characterize the kinetic properties of the mutant enzyme using the activity assay described in section 2 to understand the impact of the mutation on enzyme function.
Mandatory Visualization
Caption: The Tyrosine Catabolism Pathway.
Caption: A general experimental workflow for HPPD research.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Molecular and Evolution In Silico Studies Unlock the h4-HPPD C-Terminal Tail Gating Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to HPPD-Quinone Derivatives in Biochemical Research
Executive Summary
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway, making it a prime target for the development of herbicides and therapeutics. Inhibitors of HPPD disrupt the biosynthesis of essential molecules like plastoquinones and tocopherols (B72186) in plants, leading to a characteristic bleaching effect and eventual death.[1][2] This technical guide provides a comprehensive overview of HPPD inhibitors, with a focus on derivatives containing quinone or quinone-like scaffolds such as quinoxalines. It details their mechanism of action, presents quantitative inhibitory data, outlines key experimental protocols, and illustrates the typical workflow for inhibitor discovery and characterization.
The Role and Mechanism of HPPD
HPPD is a non-heme, Fe(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA).[3] This reaction is a pivotal step in the pathway that produces plastoquinone (B1678516) and α-tocopherol (Vitamin E).[2]
-
Plastoquinone is an essential cofactor for the photosynthetic electron transport chain and is also required for the biosynthesis of carotenoids.[4][5]
-
Carotenoids are vital pigments that protect chlorophyll (B73375) from photo-oxidative damage.[1]
-
Tocopherols are powerful antioxidants that protect cellular membranes from oxidative stress.[6]
By blocking the HPPD enzyme, inhibitors prevent the formation of HGA, triggering a cascade of metabolic disruptions.[4] The lack of plastoquinone halts carotenoid synthesis, leaving chlorophyll vulnerable to degradation by sunlight. This results in the distinctive whitening or "bleaching" of plant tissues, which is the hallmark of this class of herbicides.[1][2]
Visualized Mechanism of Action
The following diagram illustrates the biochemical pathway affected by HPPD inhibitors.
Caption: Mechanism of action of HPPD inhibitors in the tyrosine catabolic pathway.
HPPD-Quinone Derivatives and Other Chemical Classes
HPPD inhibitors are structurally diverse but often chelate the active-site iron ion, blocking enzymatic activity.[4] Major chemical classes include triketones, pyrazolones, and diketonitriles.[1] The exploration of novel scaffolds has led to the development of potent inhibitors containing quinoxaline (B1680401) moieties, which are structurally related to quinones.[7][8] These compounds leverage an enlarged aromatic system to enhance binding stability within the enzyme's active site.[7]
Quantitative Inhibitory Data
The efficacy of HPPD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table summarizes reported IC₅₀ values for several HPPD inhibitors against Arabidopsis thaliana HPPD (AtHPPD).
| Compound | Chemical Class | IC₅₀ (μM) | Reference |
| Mesotrione | Triketone | 0.28 | [9] |
| Tembotrione | Triketone | 0.051 | [10] |
| Sulcotrione | Triketone | 0.038 | [10] |
| Leptospermone | Triketone | 20 | [10] |
| Compound III-29 | Phenoxy Nicotinyl | 0.19 | [9] |
| Compound III-5 | Quinoxaline | Comparable to Mesotrione | [7] |
Experimental Protocols in HPPD Inhibitor Research
The characterization of novel HPPD inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and herbicidal effects.
Protocol: In Vitro HPPD Enzyme Inhibition Assay
This protocol outlines a standard method for determining the IC₅₀ value of a potential inhibitor using a recombinant HPPD enzyme.
1. Materials and Reagents:
- Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
- Assay Buffer: 50 mM potassium phosphate, pH 7.5
- Substrate: 4-Hydroxyphenylpyruvate (HPPA) solution
- Cofactor: Ascorbic acid
- Test compounds (potential inhibitors) dissolved in DMSO
- 96-well microplate
- Microplate reader (spectrophotometer)
2. Procedure:
- Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration should not exceed 1%.
- In a 96-well plate, add 50 µL of the assay buffer to each well.
- Add 2 µL of the diluted test compound to the respective wells. Include a positive control (known inhibitor like mesotrione) and a negative control (DMSO vehicle).
- Add 25 µL of the HPPD enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding 25 µL of the HPPA substrate solution.
- Immediately measure the decrease in absorbance at 310 nm over time using a microplate reader. The consumption of HPPA leads to a decrease in absorbance.
- Calculate the initial reaction velocity for each concentration of the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol: Whole-Plant Bleaching Assay
This assay evaluates the herbicidal efficacy of a compound on living plants.[5]
1. Materials and Reagents:
- Test plants (e.g., Arabidopsis thaliana, Lemna) grown under controlled conditions.
- Test compound formulated for application (e.g., dissolved in a solvent with a surfactant).
- Spray chamber or equipment for soil drench application.
- Growth chamber with controlled light, temperature, and humidity.
2. Procedure:
- Grow the plants to a specific developmental stage (e.g., 2-3 true leaves).
- Prepare several concentrations of the test compound formulation.
- Apply the compound to the plants. This can be done via foliar spray, ensuring even coverage, or by adding the compound to the growth medium (soil drench).
- Include untreated control plants and plants treated with a commercial standard (e.g., mesotrione).
- Return the plants to the growth chamber.
- Observe the plants daily for up to 14 days.
- Score the degree of bleaching (chlorosis) on a visual scale (e.g., 0% = no effect, 100% = complete whitening).
- Measure other phytotoxicity parameters such as growth inhibition, biomass reduction, and mortality.
- Calculate the effective dose that causes 50% bleaching (ED₅₀) or growth inhibition (GR₅₀).[5]
Workflow for Novel HPPD Inhibitor Discovery
The search for novel HPPD inhibitors often follows a structured pipeline that integrates computational design with experimental validation.[11][12] This workflow is designed to efficiently screen large compound libraries and identify promising lead candidates for further development.
Visualized Discovery Workflow
The diagram below outlines a typical workflow for the discovery and characterization of a novel HPPD inhibitor.
Caption: A typical experimental workflow for the discovery of novel HPPD inhibitors.
Conclusion and Future Directions
HPPD remains a highly validated and successful target in biochemical research, particularly for the development of herbicides. The exploration of novel chemical scaffolds, such as quinoxaline derivatives, continues to yield potent inhibitors with improved efficacy and safety profiles.[7][9] Future research will likely focus on leveraging structure-based drug design and computational modeling to create next-generation inhibitors with enhanced selectivity, broader weed control spectra, and minimal environmental impact. The detailed protocols and workflows presented in this guide provide a solid framework for researchers contributing to this dynamic field.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. New HPPD-Inhibitors – A Proven Mode of Action as a New Hope...: Ingenta Connect [ingentaconnect.com]
- 7. Design, synthesis and biological activity of novel triketone-containing quinoxaline as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Activity of Novel Triketone-Containing Phenoxy Nicotinyl Inhibitors of HPPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Literature review on triketone class HPPD inhibitors
The quest for effective and selective herbicides is a cornerstone of modern agriculture. Among the various classes of herbicides, 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, particularly those of the triketone class, have emerged as a significant area of research and development. This technical guide provides an in-depth review of the triketone class of HPPD inhibitors, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used in their evaluation.
Introduction to HPPD and the Triketone Class of Inhibitors
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme found in most living organisms, playing a crucial role in the tyrosine catabolism pathway.[1][2] In plants, this enzyme is vital for the biosynthesis of plastoquinone (B1678516) and tocopherols.[3][4] Plastoquinone is an essential cofactor for carotenoid biosynthesis, which in turn protects chlorophyll (B73375) from photo-oxidative damage.[4]
The triketone class of HPPD inhibitors are synthetic herbicides whose chemical structure is derived from a natural phytotoxin, leptospermone, found in the Callistemon citrinus plant.[3][5] These compounds act as potent inhibitors of the HPPD enzyme, leading to a cascade of effects that ultimately result in the death of susceptible plants.[2] Commercially significant triketone herbicides include mesotrione, sulcotrione, and tembotrione.[2]
Mechanism of Action
Triketone HPPD inhibitors function by competitively binding to the active site of the HPPD enzyme, thereby blocking the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA).[1] This inhibition disrupts the downstream synthesis of plastoquinone. The lack of plastoquinone, a vital cofactor for the enzyme phytoene (B131915) desaturase, halts carotenoid biosynthesis.[4] Without the protective carotenoids, chlorophyll is rapidly degraded by photo-oxidation under light, leading to the characteristic bleaching symptoms and eventual death of the plant.[1][6]
The molecular interaction between triketone inhibitors and the HPPD active site is well-characterized. These inhibitors typically chelate the Fe(II) ion in the enzyme's active site and form π-π stacking interactions with nearby phenylalanine residues.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nitisinone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Core: A Technical Guide to the Structural Analysis of the HPPD Enzyme Active Site
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive examination of the active site of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in tyrosine catabolism and a key target for herbicides and therapeutics. Through a detailed exploration of its structural biology, enzymatic mechanism, and the methodologies used for its study, this document serves as a vital resource for professionals engaged in drug discovery and development.
Introduction to 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that catalyzes the complex conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (B1232598) (HGA).[1][2] This reaction is a crucial step in the tyrosine degradation pathway in most aerobic organisms.[1][2] In plants, the product HGA is a precursor for the biosynthesis of essential molecules like plastoquinones and tocopherols (B72186) (Vitamin E), which are vital for photosynthesis and antioxidant defense.[3] Inhibition of HPPD leads to a characteristic bleaching phenotype and ultimately plant death, making it a prime target for herbicide development. In humans, HPPD deficiency is associated with metabolic disorders such as tyrosinemia type III, and inhibitors of HPPD are used therapeutically to treat tyrosinemia type I.
The enzyme typically exists as a homodimer in eukaryotes and a homotetramer in bacteria, with each subunit having a molecular mass of 40-50 kDa. The structure consists of a variable N-terminal domain and a highly conserved C-terminal domain which houses the active site.
The Architecture of the HPPD Active Site
Crystallographic studies of HPPD from various organisms, including Arabidopsis thaliana, Zea mays, Pseudomonas fluorescens, and humans, have revealed a highly conserved active site architecture. The catalytic core is located within the C-terminal domain and features a single non-heme Fe(II) ion coordinated by a conserved 2-His-1-Glu facial triad (B1167595).
Key Amino Acid Residues
The active site is a finely tuned environment where specific amino acid residues play critical roles in substrate binding and catalysis. The numbering of residues in the following description is based on the Arabidopsis thaliana HPPD structure (PDB: 1SQD), unless otherwise stated.
-
Fe(II)-Coordinating Residues: A triad of two histidine and one glutamate (B1630785) residue is responsible for chelating the catalytic Fe(II) ion.
-
Substrate Binding and Orientation:
-
Gln358, Gln272, Gln286: These glutamine residues are centrally involved in the initial binding of the substrate, 4-hydroxyphenylpyruvate (HPP). The carboxylate and keto groups of HPP form bidentate interactions with the Fe(II) ion, and the carboxylate is further stabilized by hydrogen bonding with Gln358. The 4-hydroxyl group of the phenyl ring of HPP forms hydrogen bonds with Gln272 and Gln286.
-
Asn261 and Ser246: These residues play a key role in the later stages of the catalytic cycle, specifically in the C1 hydroxylation and the final ortho-rearrangement steps.
-
Phe424 and Phe381: These phenylalanine residues contribute to the proper positioning of the substrate's phenyl ring within the active site through hydrophobic interactions.
-
The C-Terminal Helix: A Gate to the Active Site
A notable feature of the HPPD active site is the presence of a C-terminal α-helix that acts as a "gate," controlling substrate access and shielding the reaction from the solvent. In the absence of a substrate or inhibitor, this helix can adopt an "open" conformation, allowing access to the active site. Upon substrate or inhibitor binding, the helix can transition to a "closed" conformation, sequestering the active site.
The Catalytic Mechanism of HPPD
The conversion of HPP to HGA by HPPD is a complex multi-step process involving dioxygen activation, decarboxylation, hydroxylation, and rearrangement.
Caption: A simplified diagram of the HPPD catalytic cycle.
The reaction is initiated by the binding of the substrate HPP to the Fe(II)-containing active site. This is followed by the binding of molecular oxygen. The subsequent steps involve a nucleophilic attack of the activated dioxygen on the α-keto acid side chain of HPP, leading to decarboxylation. An electrophilic attack by a high-valent iron-oxo species (FeIV=O) results in the hydroxylation of the aromatic ring. Finally, a 1,2-shift of the acetate (B1210297) side chain leads to the formation of the product, homogentisate.
Quantitative Analysis of HPPD Kinetics and Inhibition
The functional activity of HPPD and the potency of its inhibitors are quantified through various kinetic parameters. This data is essential for comparing the efficacy of different compounds and for understanding the impact of mutations on enzyme function.
Enzyme Kinetic Parameters
The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are fundamental parameters for characterizing enzyme activity. The following table summarizes kinetic data for HPPD from different species and for various active site mutants.
| Enzyme | Mutant | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| Arabidopsis thaliana | Wild-type | - | - | - | |
| Daucus carota | Wild-type | 7.5 ± 2.5 | 1.8 | 0.24 | |
| S246A | 15 ± 2 | 0.009 | 0.0006 | ||
| N261D | 12 ± 1.5 | 0.005 | 0.0004 | ||
| Q272E | 1200 ± 100 | 0.012 | 0.00001 | ||
| Q286E | 1500 ± 150 | 0.015 | 0.00001 | ||
| Q358E | 800 ± 50 | 0.02 | 0.000025 | ||
| Homo sapiens | Wild-type | 200 ± 10 | 2.0 ± 0.2 | 0.01 | |
| Q334N | 180 ± 20 | 0.08 ± 0.01 | 0.00044 | ||
| Q334A | 150 ± 10 | 1.0 ± 0.1 | 0.0067 | ||
| N363Q | 250 ± 30 | 0.18 ± 0.02 | 0.00072 | ||
| N363A | 190 ± 20 | 0.6 ± 0.05 | 0.0032 | ||
| N363D | 220 ± 20 | 0.2 ± 0.02 | 0.00091 | ||
| Zea mays | Wild-type | 6.4 | 219 (min-1) | - |
Inhibitor Potency
The inhibitory potency of compounds is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher potency.
| Inhibitor | Target HPPD | IC50 (nM) | Ki (nM) | Reference |
| Fenquinotrione | Arabidopsis thaliana | 44.7 | - | |
| Fenquinotrione | Oryza sativa | 27.2 | - | |
| HPPD-IN-1 | Arabidopsis thaliana | 248 | - | |
| Mesotrione | Arabidopsis thaliana | 283 | - | |
| HPPD-IN-7 | Arabidopsis thaliana | 89 | - | |
| AtHPPD-IN-1 | Arabidopsis thaliana | 12 | - | |
| Nitisinone (NTBC) | Human | 173 | - | |
| HPPD-IN-3 | Human | 10 | - | |
| Y13161 | Arabidopsis thaliana | - | 24.10 | |
| Y13161 | Human | - | 179.0 | |
| Compound I12 | Arabidopsis thaliana | - | 11 | |
| Compound I23 | Arabidopsis thaliana | - | 12 |
Experimental Protocols for HPPD Structural and Functional Analysis
A variety of experimental techniques are employed to investigate the structure and function of the HPPD active site. The following sections provide an overview of key methodologies.
Recombinant Protein Expression and Purification
Objective: To produce large quantities of pure HPPD for structural and functional studies.
General Protocol:
-
Gene Cloning: The gene encoding HPPD is cloned into an appropriate expression vector, often with an N-terminal His-tag for purification (e.g., pET15b).
-
Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Protein Expression: Bacterial cultures are grown to a specific optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). Expression is typically carried out at a lower temperature (e.g., 16-18°C) for an extended period (e.g., 14-16 hours) to enhance protein solubility.
-
Cell Lysis: The bacterial cells are harvested and lysed to release the recombinant protein.
-
Purification: A multi-step chromatography approach is generally used to purify the HPPD enzyme to homogeneity.
-
Affinity Chromatography: The crude lysate is first passed through a Ni-NTA affinity column to capture the His-tagged HPPD.
-
Ion-Exchange Chromatography: Further purification is achieved using an anion-exchange column (e.g., Q-Sepharose).
-
Size-Exclusion Chromatography: The final purification step often involves size-exclusion chromatography to separate the HPPD from any remaining contaminants and aggregates.
-
-
Purity Assessment: The purity of the final protein sample is assessed by SDS-PAGE.
Caption: A typical workflow for recombinant HPPD expression and purification.
Site-Directed Mutagenesis
Objective: To investigate the role of specific amino acid residues in the HPPD active site by creating targeted mutations.
General Protocol (based on QuikChange™ methodology):
-
Primer Design: Two complementary oligonucleotide primers containing the desired mutation are designed.
-
PCR Amplification: The mutagenic primers are used to amplify the entire plasmid containing the HPPD gene using a high-fidelity DNA polymerase.
-
Template Digestion: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA.
-
Transformation: The newly synthesized, mutated plasmid is transformed into competent E. coli cells.
-
Sequence Verification: The presence of the desired mutation is confirmed by DNA sequencing.
-
Protein Expression and Characterization: The mutant protein is then expressed, purified, and its kinetic properties are analyzed as described above.
Enzyme Activity Assays
Objective: To measure the catalytic activity of HPPD and to determine the inhibitory effects of various compounds.
Spectrophotometric Assay:
-
Principle: This assay directly monitors the formation of the product, homogentisate (HGA), which has a distinct absorbance maximum at 318 nm.
-
Reaction Mixture: A typical reaction mixture contains a buffer (e.g., 20 mM HEPES, pH 7.0), FeSO4, sodium ascorbate, the substrate HPP, and the HPPD enzyme. For coupled assays, homogentisate 1,2-dioxygenase (HGD) is also included.
-
Procedure: The reaction is initiated by the addition of the enzyme, and the increase in absorbance at 318 nm is monitored over time using a spectrophotometer.
Oxygen Consumption Assay:
-
Principle: This method measures the consumption of molecular oxygen during the reaction using a Clark-type oxygen electrode.
-
Procedure: The reaction is carried out in a sealed chamber, and the decrease in oxygen concentration is recorded over time.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the HPPD active site, both in its apo form and in complex with substrates or inhibitors.
General Protocol:
-
Crystallization: Purified HPPD is mixed with a precipitant solution under conditions that promote the formation of well-ordered crystals. The hanging-drop vapor diffusion method is commonly used.
-
X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the protein, from which the atomic coordinates are derived and a three-dimensional model is built.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
Objective: To model the enzymatic reaction at a quantum mechanical level of detail, providing insights into the reaction mechanism, transition states, and the roles of active site residues.
General Workflow:
-
System Setup: A starting structure of the enzyme-substrate complex is obtained from X-ray crystallography or molecular docking.
-
Partitioning: The system is divided into a QM region (typically the substrate and key active site residues) and an MM region (the rest of the protein and solvent).
-
Simulation: QM/MM calculations are performed to optimize the geometry of the system and to calculate the energies of reactants, intermediates, and transition states along the reaction pathway.
Caption: A general workflow for QM/MM simulations of the HPPD active site.
Conclusion
The structural and functional analysis of the HPPD active site is a dynamic field of research that continues to provide valuable insights for the development of new herbicides and therapeutic agents. The combination of X-ray crystallography, site-directed mutagenesis, enzyme kinetics, and computational modeling has been instrumental in elucidating the intricate details of substrate recognition, catalysis, and inhibition. This technical guide provides a solid foundation for researchers to understand the key principles and methodologies in the study of this important enzyme, thereby facilitating the rational design of novel and effective HPPD-targeting compounds.
References
Unraveling the Endogenous Function of HPPD in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxyphenylpyruvate dioxygenase (HPPD) is a crucial enzyme in the tyrosine catabolism pathway in most aerobic organisms, including mammals.[1] This non-heme Fe(II)-dependent oxygenase catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (B1232598) (HGA), the second step in the breakdown of tyrosine.[2] While its role in plants as a target for herbicides is well-established, its endogenous function in mammals is a subject of significant interest, particularly in the context of metabolic disorders and as a therapeutic target.[3][4] This technical guide provides an in-depth exploration of the core endogenous functions of HPPD in mammals, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Function and Physiological Significance
In mammals, HPPD is primarily found in the liver and kidneys, where it plays a vital role in regulating tyrosine levels.[5][6] The tyrosine catabolism pathway ultimately breaks down the amino acid into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production.
Deficiency in HPPD activity leads to a rare autosomal recessive disorder known as tyrosinemia type III.[7] This condition is characterized by elevated levels of tyrosine and its metabolites in the blood and urine, which can result in neurological symptoms such as intellectual disability and seizures.[8][9] Another related, though distinct, disorder is hawkinsinuria, which is also caused by mutations in the HPD gene.[7]
Interestingly, the inhibition of HPPD has therapeutic applications. The drug nitisinone (B1678953), an HPPD inhibitor, is used to treat hereditary tyrosinemia type I, a more severe metabolic disorder caused by a deficiency in the downstream enzyme fumarylacetoacetate hydrolase.[4] By blocking HPPD, nitisinone prevents the accumulation of toxic downstream metabolites.[4]
Quantitative Data on Mammalian HPPD
Understanding the enzymatic properties and expression levels of HPPD is critical for research and drug development. The following tables summarize key quantitative data for mammalian HPPD.
| Parameter | Human Liver HPPD | Recombinant Human HPPD | Reference |
| Km for HPP | Not explicitly stated, but kinetic mechanism determined | 0.08 ± 0.02 mM | [10],[11] |
| kcat | Not explicitly stated | 2.2 ± 0.1 s-1 | [11] |
| Tissue | Protein Expression Level | mRNA Expression Level | Reference |
| Liver | High | High | [5] |
| Kidney | High | High | [5] |
| Small intestine | Low | Medium | [5] |
| Adipose tissue | Not detected | Low | [5] |
| Brain | Not detected | Not detected | [5] |
Signaling and Metabolic Pathways
The primary pathway involving HPPD is the catabolism of tyrosine. A deficiency or inhibition of HPPD disrupts this pathway, leading to the accumulation of upstream metabolites.
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to investigating HPPD function. The following are detailed protocols for key assays.
HPPD Enzyme Activity Assay (Spectrophotometric)
This assay measures the activity of HPPD by monitoring the formation of its product, homogentisate, which can be detected spectrophotometrically.
Materials:
-
Purified recombinant HPPD or tissue homogenate
-
4-hydroxyphenylpyruvate (HPP) substrate solution (10 mM in water)
-
Reaction Buffer: 50 mM Potassium Phosphate, pH 7.5
-
Ascorbate solution (100 mM)
-
Fe(II)SO4 solution (10 mM)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 321 nm
Procedure:
-
Prepare the reaction mixture in a 1.5 mL microcentrifuge tube. For a 200 µL final reaction volume, add:
-
140 µL of Reaction Buffer
-
20 µL of Ascorbate solution (final concentration 10 mM)
-
2 µL of Fe(II)SO4 solution (final concentration 100 µM)
-
18 µL of purified enzyme or tissue homogenate (protein concentration should be optimized)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of HPP substrate solution (final concentration 1 mM).
-
Immediately transfer the reaction mixture to a 96-well microplate.
-
Monitor the increase in absorbance at 321 nm every 30 seconds for 10-15 minutes using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of homogentisate (ε = 13,500 M-1cm-1).
HPPD Protein Expression Analysis (Western Blot)
This protocol describes the detection and relative quantification of HPPD protein in mammalian tissue samples.
Materials:
-
Tissue samples
-
RIPA Lysis and Extraction Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against HPPD
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize tissue samples in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HPPD antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the relative protein expression levels, normalizing to a loading control such as β-actin or GAPDH.
HPPD Gene Expression Analysis (Quantitative PCR)
This protocol outlines the measurement of HPPD mRNA levels in mammalian cells or tissues.[12]
Materials:
-
Cell or tissue samples
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for the HPPD gene and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Extract total RNA from samples using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for either HPPD or the reference gene, and diluted cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the HPPD gene, normalized to the expression of the reference gene.
Experimental and Analytical Workflows
A typical workflow for investigating the role of HPPD in a mammalian model system is depicted below.
Conclusion
The endogenous function of HPPD in mammals is primarily centered on the catabolism of tyrosine, and its dysregulation is directly linked to metabolic disorders. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals in drug development to further investigate the multifaceted roles of this critical enzyme. A deeper understanding of HPPD's function, regulation, and inhibition is essential for the development of novel therapeutic strategies for related diseases.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitisinone - Wikipedia [en.wikipedia.org]
- 5. Tissue expression of HPD - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPD protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. researchgate.net [researchgate.net]
- 10. Steady state kinetics of 4-hydroxyphenylpyruvate dioxygenase from human liver (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
The Evolution of HPPD Inhibitor Resistance in Weeds: A Technical Guide
The emergence of weed species resistant to 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides presents a significant challenge to modern agriculture. This technical guide provides an in-depth exploration of the evolutionary mechanisms conferring HPPD inhibitor resistance in weeds, designed for researchers, scientists, and professionals in drug and herbicide development. It details the molecular underpinnings of resistance, presents quantitative data on resistance levels, outlines key experimental protocols for studying this phenomenon, and visualizes the core biological and experimental processes.
Mechanisms of HPPD Inhibitor Resistance
Resistance to HPPD inhibitors in weeds is a complex evolutionary process that primarily involves two key mechanisms: non-target-site resistance (NTSR) and target-site resistance (TSR).[1]
1.1. Non-Target-Site Resistance (NTSR): The Predominant Mechanism
The most prevalent mechanism of resistance to HPPD inhibitors in weeds is NTSR, predominantly through enhanced metabolic detoxification.[2] This process involves the rapid enzymatic degradation of the herbicide molecule into non-toxic forms before it can reach its target site, the HPPD enzyme.[3] Several enzyme families have been implicated in the metabolic detoxification of HPPD inhibitors.
-
Cytochrome P450 Monooxygenases (P450s): These enzymes are frequently involved in Phase I of herbicide metabolism, often catalyzing hydroxylation reactions that begin the detoxification process.[4][5] For instance, in resistant populations of waterhemp (Amaranthus tuberculatus), enhanced P450 activity leads to the rapid hydroxylation of mesotrione (B120641).[2]
-
Glutathione (B108866) S-Transferases (GSTs): Following initial modification by P450s, GSTs often catalyze the conjugation of glutathione to the herbicide metabolite in Phase II of detoxification.[6][7] This conjugation increases the water solubility of the compound, facilitating its sequestration into the vacuole.[6] A novel detoxification pathway involving reduction, dehydration, and subsequent glutathione conjugation has been identified for a non-commercial HPPD inhibitor in waterhemp.[8]
-
Other Enzymes: Other enzymes, such as 2-oxoglutarate/Fe(II)-dependent dioxygenases, have also been identified as contributing to the metabolism of HPPD inhibitors in some weed species.[9]
1.2. Target-Site Resistance (TSR)
TSR mechanisms involve alterations to the HPPD enzyme itself, which reduce the binding affinity of the inhibitor. While less common than NTSR for HPPD inhibitors, TSR can occur through two primary avenues:
-
Target-Site Mutations: Specific mutations in the gene encoding the HPPD enzyme can alter the protein's structure, thereby preventing the herbicide from effectively binding.[10] For example, a Y342H mutation in the HPPD gene of Arabidopsis has been shown to increase tolerance to mesotrione and isoxaflutole.[10] However, the evolution of target-site mutations that confer high levels of resistance without compromising the enzyme's natural function appears to be a rare event in weeds.[10]
-
Increased Target Gene Expression: Overexpression of the HPPD gene can lead to an increased amount of the target enzyme in the plant's cells.[3] This increased enzyme concentration can effectively "soak up" the herbicide, requiring a higher dose to achieve a lethal effect.[11] In some mesotrione-resistant Palmer amaranth (B1665344) (Amaranthus palmeri) populations, a 4- to 12-fold increase in HPPD gene expression has been observed.[11][12]
Quantitative Data on HPPD Inhibitor Resistance
The level of resistance to HPPD inhibitors can vary significantly among weed species and populations. This variation is quantified using metrics such as the Resistance Index (RI) or Growth Reduction (GR50) values, which compare the herbicide dose required to inhibit the growth of resistant populations to that of susceptible populations.
| Weed Species | Herbicide | Resistance Level (Fold Resistance) | Reference |
| Waterhemp (Amaranthus tuberculatus) | Mesotrione | At least 10-fold | [13] |
| Waterhemp (Amaranthus tuberculatus) | Mesotrione (PRE) | 2.4-fold | [2] |
| Waterhemp (Amaranthus tuberculatus) | Mesotrione (POST) | 45-fold | [2] |
| Palmer Amaranth (Amaranthus palmeri) | Mesotrione | 10 to 18-fold | [11][12] |
| Wild Radish (Raphanus raphanistrum) | Mesotrione, Tembotrione, Isoxaflutole | 4 to 6.5-fold | [14] |
Table 1: Examples of Resistance Levels to HPPD-Inhibiting Herbicides in Various Weed Species.
Enzyme inhibition assays are also used to quantify the potency of HPPD inhibitors and to assess target-site sensitivity. The half-maximal inhibitory concentration (IC50) value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Enzyme Source | IC50 Value | Reference |
| Leptospermone | Recombinant HPPD | Varies by assay conditions | [15] |
| Hppd-IN-3 | Recombinant HPPD | Varies by assay conditions | [14] |
Table 2: Examples of IC50 Values for HPPD Inhibitors.
Experimental Protocols
The study of HPPD inhibitor resistance employs a range of experimental techniques, from whole-plant bioassays to molecular and biochemical analyses.
3.1. Whole-Plant Dose-Response Assay
This assay is fundamental for confirming resistance and quantifying its magnitude at the whole-plant level.
Objective: To determine the herbicide dose required to cause a 50% reduction in plant growth (GR50) for both suspected resistant and known susceptible populations.
Methodology:
-
Plant Growth: Grow seeds from both the suspected resistant and a known susceptible weed population in pots under controlled greenhouse conditions.[16]
-
Herbicide Application: At a specified growth stage (e.g., 2-4 leaf stage), treat the plants with a range of herbicide doses, from sub-lethal to lethal.[17][18] Include an untreated control for each population.
-
Data Collection: After a set period (e.g., 21 days), visually assess plant injury and harvest the above-ground biomass to determine fresh or dry weight.[17]
-
Data Analysis: Express the biomass data as a percentage of the untreated control for each population.[19] Use a log-logistic dose-response model to calculate the GR50 value for both the resistant and susceptible populations. The resistance index (RI) is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.[19]
3.2. In Vitro HPPD Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the HPPD enzyme, providing insights into target-site sensitivity.
Objective: To determine the IC50 value of an HPPD inhibitor.
Methodology:
-
Enzyme Preparation: Extract and partially purify the HPPD enzyme from plant tissue or use a commercially available recombinant HPPD enzyme.[17]
-
Assay Setup: In a 96-well plate, combine a reaction buffer, the HPPD enzyme, and varying concentrations of the inhibitor.[14][15] Include a control with no inhibitor.
-
Reaction Initiation: Start the reaction by adding the substrate, 4-hydroxyphenylpyruvate (HPPA).[14][15]
-
Measurement: Monitor the rate of product formation (homogentisate or a coupled reaction product) over time using a spectrophotometer.[14][15]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the uninhibited control.[14] Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
3.3. Herbicide Metabolism Study Using 14C-Labeled Herbicide
This technique is used to investigate the rate and pathway of herbicide detoxification in resistant and susceptible plants.
Objective: To compare the uptake, translocation, and metabolism of an HPPD inhibitor in resistant and susceptible weed biotypes.
Methodology:
-
Application of Radiolabeled Herbicide: Apply a known amount of a 14C-labeled HPPD inhibitor to a specific leaf of both resistant and susceptible plants.[20][21]
-
Uptake and Translocation Analysis: At various time points after treatment, wash the treated leaf to remove unabsorbed herbicide.[21] The plant is then sectioned, and the amount of radioactivity in different plant parts is quantified using liquid scintillation counting or visualized using autoradiography to determine uptake and translocation patterns.[20][22]
-
Metabolism Analysis: Extract the radioactive compounds from the plant tissue.[21] Separate the parent herbicide from its metabolites using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[20][21]
-
Data Analysis: Quantify the amount of parent herbicide and its metabolites at different time points to determine the rate of metabolism.[23] The time required to metabolize 50% of the absorbed herbicide (T50) can be calculated.[2]
Visualizing Pathways and Workflows
4.1. Signaling and Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathways involved in HPPD function and the mechanisms of resistance.
Caption: The HPPD enzyme's role in converting HPPA to HGA.
Caption: Mechanism of action of HPPD-inhibiting herbicides.
Caption: Overview of NTSR and TSR mechanisms in HPPD inhibitor resistance.
4.2. Experimental Workflow
The following diagram outlines a typical workflow for the identification and characterization of HPPD inhibitor resistance in weeds.
Caption: Workflow for investigating HPPD inhibitor resistance.
References
- 1. isws.org.in [isws.org.in]
- 2. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 3. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tembotrione detoxification in 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor-resistant Palmer amaranth (Amaranthus palmeri S. Wats.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. herbicide-resistant-hppd-variants-identified-via-directed-evolution - Ask this paper | Bohrium [bohrium.com]
- 10. Identifying resistant mutations in the herbicide target site of the plant 4‐hydroxyphenylpyruvate dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) [frontiersin.org]
- 12. Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. hracglobal.com [hracglobal.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance, and Regulation | Weed Science | Cambridge Core [cambridge.org]
Methodological & Application
Application Note and Protocol: In Vitro HPPD Enzyme Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) is a non-heme iron(II)-dependent oxygenase that is a key enzyme in the catabolism of tyrosine.[1] It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA).[1] In plants, this pathway is crucial for the biosynthesis of plastoquinone (B1678516) and tocopherols, which are essential for photosynthesis and antioxidant activities.[1][2] Inhibition of HPPD disrupts these vital processes, leading to bleaching and plant death, making it a prime target for herbicides.[1] In humans, HPPD inhibitors are of therapeutic interest for metabolic disorders such as tyrosinemia type I. This document provides a detailed protocol for an in vitro spectrophotometric assay to determine the inhibitory activity of compounds against the HPPD enzyme.
Assay Principle
The enzymatic activity of HPPD is determined by monitoring the formation of the product, homogentisate (HGA), from the substrate, 4-hydroxyphenylpyruvate (HPPA). The production of HGA can be directly measured by the increase in absorbance at 318 nm. The presence of an HPPD inhibitor will reduce the rate of HGA formation. The potency of the inhibitor is quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Signaling Pathway and Inhibition
HPPD is a critical enzyme in the tyrosine catabolism pathway. Inhibitors of HPPD block the conversion of HPPA to HGA, disrupting downstream processes.
Materials and Reagents
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-hydroxyphenylpyruvate (HPPA) substrate
-
Test inhibitor compound(s)
-
Ferrous sulfate (B86663) (FeSO₄)
-
L-Ascorbic acid
-
Bovine Serum Albumin (BSA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 318 nm
Experimental Protocol
This protocol is designed for a 96-well plate format.
1. Preparation of Solutions:
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.5. Store at 4°C.
-
HPPD Enzyme Stock Solution: Prepare a stock solution of recombinant HPPD in assay buffer. The optimal working concentration should be determined empirically. Aliquot and store at -80°C.
-
HPPA Substrate Stock Solution (10 mM): Dissolve HPPA in the assay buffer. This solution should be prepared fresh daily.
-
Inhibitor Stock Solution (10 mM): Dissolve the test inhibitor in 100% DMSO.
-
10X Cofactor Solution: Prepare a solution containing 10 mM FeSO₄ and 20 mM Ascorbic acid in water. This solution should be prepared fresh daily.
2. Assay Procedure:
The following diagram outlines the general workflow for determining the IC50 value of an HPPD inhibitor.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM inhibitor stock solution in DMSO to generate a range of concentrations for testing.
-
Set up the Reaction Mixture: In a 96-well plate, add the components in the following order for a final volume of 200 µL:
-
156 µL Assay Buffer
-
20 µL 10X Cofactor Solution (Final concentration: 1 mM FeSO₄, 2 mM Ascorbic acid)
-
2 µL of the diluted inhibitor solution (or DMSO for the 100% activity control)
-
10 µL HPPD enzyme solution
-
-
Controls:
-
100% Activity Control (No Inhibitor): Add 2 µL of pure DMSO instead of the inhibitor solution.
-
Blank (No Enzyme): Replace the HPPD enzyme solution with assay buffer.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 30°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 2 µL of 10 mM HPPA substrate solution to each well (final concentration: 100 µM).
-
Measurement: Immediately begin monitoring the increase in absorbance at 318 nm over time using a microplate reader at a controlled temperature (e.g., 30°C).
Data Analysis
-
Calculate Initial Reaction Rates: Determine the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves.
-
Calculate Percent Inhibition: The percentage of inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [1 - (Rateinhibitor - Rateblank) / (Ratecontrol - Rateblank)] x 100
-
Rateinhibitor: The reaction rate in the presence of the test compound.
-
Ratecontrol: The reaction rate in the absence of the inhibitor (100% activity control).
-
Rateblank: The background rate in the absence of the enzyme.
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
Data Presentation
The inhibitory activities of different compounds against HPPD can be summarized in a table for clear comparison.
| Compound | Class | Type of Inhibition | IC50 Value (µM) |
| Leptospermone | Natural β-Triketone | Competitive, Reversible | 12.1 |
| Mesotrione | Synthetic Triketone | Not Specified | 0.069 |
| Hppd-IN-3 | Not Specified | Not Specified | 0.01 |
| Test Compound 1 | User Defined | User Determined | User Determined |
| Test Compound 2 | User Defined | User Determined | User Determined |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and purity of the compounds.
References
High-Throughput Screening for Novel HPPD Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel inhibitors targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a critical enzyme in the tyrosine catabolism pathway and a validated target for the development of herbicides and therapeutics for metabolic disorders like tyrosinemia type I.[1][2][3]
Introduction to HPPD Inhibition
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (B1232598) (HGA).[2][4] This reaction is a crucial step in the metabolic pathway of tyrosine. In plants, the inhibition of HPPD disrupts the biosynthesis of essential molecules like plastoquinone (B1678516) and tocopherol, leading to a characteristic bleaching phenotype and eventual plant death.[1][3] In humans, inhibiting HPPD can prevent the accumulation of toxic metabolites in certain genetic disorders, such as hereditary tyrosinemia type I.[1] The discovery of HPPD inhibitors has traditionally been important for developing herbicides, but there is growing interest in their therapeutic applications.[5][6]
Signaling Pathway and Mechanism of Action
HPPD is a key enzyme in the tyrosine degradation pathway. Inhibition of HPPD blocks the conversion of HPP to HGA, leading to an accumulation of HPP and its precursor, tyrosine.[1] In plants, this disruption affects the downstream synthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant defense.[3][7]
High-Throughput Screening Workflow
The process of identifying novel HPPD inhibitors through HTS typically follows a multi-stage workflow. This begins with a primary screen of a large compound library, followed by secondary assays to confirm hits and characterize their potency and mechanism of action.[3]
Experimental Protocols
Colorimetric Whole-Cell High-Throughput Screening Assay
This protocol describes a cost-effective and robust HTS assay using a recombinant Escherichia coli strain expressing a plant or human HPPD. The principle is based on the production of a soluble melanin-like pigment, pyomelanin, from tyrosine metabolism.[1] HPPD inhibitors block this pathway, leading to a quantifiable reduction in pigment formation.[1]
Materials:
-
Recombinant E. coli expressing HPPD
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-Tyrosine
-
Test compounds and positive control (e.g., Hppd-IN-3, Mesotrione) dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Culture Preparation:
-
Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium with antibiotic.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[1]
-
Induce HPPD expression by adding IPTG to a final concentration of 1 mM.[1]
-
Incubate at a lower temperature (e.g., 16-25°C) for a defined period (e.g., 16 hours) to allow for proper protein folding.[1]
-
-
Assay Protocol:
-
Prepare a stock solution of L-Tyrosine (e.g., 10 mg/mL).
-
In a 96-well microplate, add 2 µL of each test compound, positive control, or DMSO (negative control) to the appropriate wells.[1]
-
Add the induced E. coli culture to each well.
-
Add the L-Tyrosine solution to initiate pigment production.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for a set time, allowing for pigment development in the negative control wells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.[1]
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (Abs_compound - Abs_blank) / (Abs_control - Abs_blank)] x 100
-
Fluorescent In Vitro Enzyme Inhibition Assay
This protocol details a sensitive and continuous assay that measures the intrinsic fluorescence of the enzymatic product, homogentisate (HG).[2] This method is suitable for determining the potency (IC50) of hit compounds from a primary screen.
Materials:
-
Purified recombinant HPPD enzyme
-
Assay Buffer (e.g., HEPES buffer)
-
Cofactor/Quenching Solution (containing Fe(II) and ascorbate)
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Test compounds and positive control dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Dispense test compounds at various concentrations into the wells of the microplate. Include wells for a positive control and a DMSO-only negative control.
-
-
Assay Protocol:
-
Add 25 µL of the HPPD enzyme solution (pre-diluted in Cofactor/Quenching Solution to a 4x final concentration) to all wells.[2]
-
Mix gently and incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.[2]
-
Initiate the reaction by adding 25 µL of the HPP substrate solution (pre-diluted in Assay Buffer to a 4x final concentration) to all wells. The final reaction volume will be 100 µL.[2]
-
-
Data Acquisition and Analysis:
-
Immediately place the microplate in a fluorescence plate reader (e.g., pre-set to 30°C).
-
Measure the increase in fluorescence (e.g., Excitation/Emission wavelengths specific for HG) over time to determine the initial reaction velocity.
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (Rate_inhibitor - Rate_blank) / (Rate_control - Rate_blank)] x 100[2]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Quantitative Comparison of HPPD Inhibitors
The following tables summarize the inhibitory activities of several known HPPD inhibitors.
Table 1: In Vitro Inhibitory Activity of Selected Compounds
| Compound | Target Organism | IC50 (µM) | Reference |
| Hppd-IN-3 | Not Specified | 0.01 | [1] |
| Mesotrione | Arabidopsis thaliana | 0.28 | [8] |
| Compound III-29 | Arabidopsis thaliana | 0.19 | [8] |
Table 2: Limit of Detection for HPPD Inhibitors in a Whole-Cell Bioassay
| Compound | Limit of Detection (µM) | Reference |
| Mesotrione | 0.069 | [9][10] |
| Tembotrione | 0.051 | [9][10] |
| Sulcotrione | 0.038 | [9][10] |
| Leptospermone | 20 | [9][10] |
Assay Validation
For a successful HTS campaign, it is crucial to validate the assay performance. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a robust and reliable assay.[1]
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
µp and σp are the mean and standard deviation of the positive control.
-
µn and σn are the mean and standard deviation of the negative control.
Conclusion
The protocols and data presented here provide a comprehensive guide for establishing a high-throughput screening platform to discover and characterize novel HPPD inhibitors. The choice of assay will depend on the specific research goals, available resources, and desired throughput. The whole-cell colorimetric assay is well-suited for primary screening of large compound libraries, while the fluorescent enzyme assay is ideal for more detailed characterization of promising hits.[4] Proper validation of the chosen assay is essential for generating high-quality and reproducible data.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitisinone - Wikipedia [en.wikipedia.org]
- 6. Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Activity of Novel Triketone-Containing Phenoxy Nicotinyl Inhibitors of HPPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: HPPD-Q in the Study of Quinone-Dependent Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of HPPD-Q, a substituted p-phenylenediamine (B122844) quinone, and its application in toxicological and environmental research. The document details its primary use as a non-toxic analog in studies aimed at understanding the toxicity of related quinone compounds. Detailed protocols for comparative toxicity testing are provided, along with a summary of key quantitative data.
Introduction to this compound
This compound, or HPPD-quinone, is a derivative of 6-PPD-quinone (6PPD-Q), a transformation product of the widely used tire rubber antioxidant 6PPD.[1] While 6PPD-Q has been identified as a highly toxic compound responsible for acute mortality in certain fish species, this compound has been synthesized and evaluated as a potentially safer alternative.[1][2] The primary application of this compound in research has been as a comparative tool in toxicological studies to investigate the structure-activity relationship of p-phenylenediamine-quinones and to identify less harmful antiozonants for industrial applications.[1]
Chemical Information:
| Property | Value |
| Formal Name | 2-(hexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione |
| Synonym | HPPD-quinone |
| Molecular Formula | C₁₈H₂₂N₂O₂ |
| Molecular Weight | 298.4 g/mol |
Applications of this compound in Studying Quinone-Dependent Toxicity
The principal application of this compound is as a negative control or a non-toxic analog in studies focused on the environmental toxicology of quinone compounds, particularly 6PPD-Q. Its structural similarity to the toxic 6PPD-Q, combined with its observed lack of acute toxicity in rainbow trout, makes it a valuable tool for elucidating the specific molecular features responsible for quinone-induced toxicity.[1]
Key Research Areas:
-
Comparative Toxicology: Assessing the differential toxicity of various p-phenylenediamine-quinones to understand the structural determinants of toxicity.
-
Environmental Risk Assessment: Using this compound as a benchmark to evaluate the environmental safety of alternative rubber antiozonants.
-
Metabolism Studies: Investigating the metabolic pathways of p-phenylenediamine-quinones in aquatic organisms to determine if differences in metabolism contribute to varying toxicity.
-
Mechanism of Action Studies: In vitro and in vivo studies to explore why this compound does not elicit the same toxic response as 6PPD-Q, potentially by examining interactions with biological macromolecules.
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative toxicity studies involving this compound and the toxic 6PPD-Q.
| Compound | Organism | Exposure Duration | LC₅₀ (Median Lethal Concentration) | Key Finding |
| 6PPD-Q | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 0.35 µg/L | Highly toxic at low concentrations. |
| This compound | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | Not Observed (up to 50 µg/L) | Non-toxic at concentrations at least 140-fold higher than the LC₅₀ of 6PPD-Q. |
| CPPD-Q | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | Not Observed (up to 50 µg/L) | Another C₆-side chain derivative that is also non-toxic at high concentrations. |
Note: LC₅₀ is the concentration of a substance that is lethal to 50% of a test population.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the study by Nair et al. (2025).
Protocol for In Vivo Comparative Toxicity Testing in Rainbow Trout
This protocol is designed to assess the acute toxicity of this compound in comparison to 6PPD-Q using a static renewal or flow-through aquatic toxicology test system.
Materials:
-
This compound and 6PPD-Q (or other quinones of interest)
-
Methanol (for stock solutions)
-
Juvenile Rainbow Trout (Oncorhynchus mykiss) of uniform size and age
-
20 L glass or stainless-steel aquaria with food-grade polyethylene (B3416737) liners
-
Dechlorinated, aerated water with controlled temperature (15 ± 1 °C), pH, and hardness
-
Analytical standards for concentration verification (e.g., via LC-MS)
Procedure:
-
Acclimation: Acclimate fish to test conditions for a minimum of one week prior to the experiment.
-
Stock Solution Preparation: Prepare stock solutions of this compound and 6PPD-Q in methanol.
-
Test Concentrations: Prepare a range of nominal test concentrations for each compound by spiking the appropriate volume of the stock solution into the test water. For this compound, concentrations up to 50 µg/L can be used. For 6PPD-Q, a range bracketing the expected LC₅₀ (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 µg/L) should be prepared. Include a methanol-only control.
-
Experimental Setup:
-
Set up triplicate aquaria for each test concentration and control.
-
Add 10 fish to each aquarium.
-
-
Exposure: Expose the fish for 96 hours.
-
Observation: Monitor fish for mortality and sublethal endpoints (e.g., abnormal behavior, loss of equilibrium) at 24, 48, 72, and 96 hours.
-
Water Quality Monitoring: Monitor and record water quality parameters (temperature, pH, dissolved oxygen) daily.
-
Data Analysis: Calculate the LC₅₀ for each compound using appropriate statistical methods (e.g., probit analysis). Compare the toxicity of this compound and 6PPD-Q.
Protocol for In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the direct toxicity of this compound to fish cells in culture.
Materials:
-
Coho salmon cell line (e.g., CSE-119)
-
Appropriate cell culture medium and supplements
-
This compound and 6PPD-Q
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound and 6PPD-Q in cell culture medium.
-
Cell Treatment: Remove the overnight medium and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control for each concentration. Determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Visualizations
The following diagrams illustrate the conceptual framework for the application of this compound in research.
References
Application Note: Quantification of HPPD-Q in Soil Samples by LC-MS/MS
Introduction
4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides are a critical class of compounds used in modern agriculture. Monitoring their residues in soil is essential for environmental risk assessment and ensuring food safety. This application note details a robust and sensitive method for the quantification of the hypothetical HPPD inhibitor metabolite, HPPD-Q, in soil matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology provides a framework for researchers and analytical scientists to achieve reliable and accurate measurements of this compound in complex soil samples. While a specific analytical method for "this compound" is not detailed in publicly available literature, this protocol is a representative method that must be thoroughly optimized and validated for the specific physicochemical properties of this compound and the characteristics of the soil matrix under investigation.[1]
Principle
The method involves the extraction of this compound from soil samples using an acetonitrile-based solution, followed by a salting-out step to partition the analyte into the organic phase. The extract then undergoes dispersive solid-phase extraction (d-SPE) for cleanup to remove interfering matrix components. The final extract is analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte. An internal standard is used to ensure accuracy and precision.
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (98% or higher).
-
Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA), C18 sorbent. Commercially available QuEChERS extraction and cleanup kits are recommended.
-
Standards: this compound analytical standard, this compound labeled internal standard (e.g., this compound-d4).
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, sample vials, syringe filters (0.22 µm).
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of methanol.
-
Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with acetonitrile.
-
Working Standard Solutions (0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the intermediate stock solution with acetonitrile.
-
Internal Standard Stock Solution (10 µg/mL): Prepare a stock solution of the labeled internal standard in a similar manner. A working internal standard solution of 50 ng/mL should be prepared.
Sample Preparation (Modified QuEChERS Method)
The QuEChERS approach is a widely used multi-residue methodology for pesticide analysis in soil due to its speed, cost-effectiveness, and ease of use.[2][3]
-
Sample Weighing and Hydration: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water, vortex briefly, and allow it to hydrate (B1144303) for 30 minutes.[3]
-
Extraction: Add 10 mL of 1% formic acid in acetonitrile to the tube. Add the internal standard working solution.
-
Shaking: Cap the tube and shake vigorously for 5 minutes.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Shake immediately and vigorously for 2 minutes.[3]
-
Centrifugation: Centrifuge the sample at ≥3000 rcf for 5 minutes.
-
Cleanup (d-SPE): Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). Vortex for 30 seconds.
-
Final Centrifugation and Filtration: Centrifuge at ≥5000 rcf for 2 minutes. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: (Hypothetical values for this compound)
-
Quantifier: m/z 350.1 → 180.2
-
Qualifier: m/z 350.1 → 152.1
-
Internal Standard (this compound-d4): m/z 354.1 → 184.2
-
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for analytical methods used to detect herbicide and pesticide residues in soil, which can serve as target validation parameters for a newly developed this compound method.
| Parameter | Typical Range | Description |
| Linearity (R²) | >0.99 | The coefficient of determination for the calibration curve constructed from matrix-matched standards. |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 10 µg/kg | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Recovery | 70 - 120% | The percentage of the known amount of analyte recovered from a spiked sample. |
| Precision (RSD) | <20% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |
| Matrix Effect | Variable | The suppression or enhancement of the analyte signal due to co-eluting matrix components. |
Visualizations
Caption: Experimental workflow for this compound analysis in soil.
References
Application Notes and Protocols for Developing HPPD Inhibitor-Resistant Crops
Introduction
4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides are a critical class of chemicals used for broadleaf weed control in major crops like corn and soybean.[1][2] These herbicides function by blocking the HPPD enzyme, which is essential for the biosynthesis of plastoquinones and tocopherols (B72186) (Vitamin E).[3] Inhibition of this pathway ultimately disrupts carotenoid synthesis, leading to the characteristic bleaching of plant tissues and subsequent plant death.[4][5] The increasing prevalence of weeds resistant to other herbicide modes of action, such as glyphosate, has spurred the development of crops genetically engineered for tolerance to HPPD inhibitors, providing growers with new and effective weed management options.[6][7]
This document outlines the primary genetic engineering strategies, experimental workflows, and protocols for developing and evaluating HPPD inhibitor-resistant crops.
Application Note 1: Genetic Strategies for HPPD Inhibitor Resistance
Several genetic engineering strategies have been successfully employed to confer resistance to HPPD-inhibiting herbicides. These approaches can be broadly categorized into three main types: modification of the target site, overexpression of a resistant enzyme, and metabolic detoxification of the herbicide.
-
Target-Site Modification : This strategy involves introducing specific mutations into the plant's own HPPD gene to reduce its binding affinity for the herbicide while maintaining its normal enzymatic function.[7] Techniques like directed evolution and, more recently, CRISPR/Cas9-mediated gene editing have been used to identify and create novel resistance-conferring mutations.[8][9] For example, specific amino acid substitutions in the HPPD enzyme have been shown to significantly enhance resistance to herbicides like mesotrione (B120641).[10]
-
Overexpression of a Tolerant HPPD Gene : This is the most common commercial strategy. It involves introducing a gene that encodes an HPPD enzyme that is naturally insensitive to the herbicide. These genes are often sourced from other organisms, such as soil bacteria (e.g., Pseudomonas fluorescens) or other plant species (e.g., Avena sativa), and are expressed at high levels in the crop plant.[1][11][12][13] This ensures that even in the presence of the herbicide, sufficient HPPD activity is maintained for normal plant growth.
-
Herbicide Detoxification : This approach involves introducing a gene that encodes an enzyme capable of metabolizing and detoxifying the HPPD-inhibiting herbicide before it can reach its target enzyme.[14] This mechanism is a common form of natural herbicide tolerance in some plants and can be engineered into susceptible crops.[15] An example is the introduction of the rice OsHIS1 gene into wheat, which confers resistance by detoxifying the herbicide.[14]
Caption: Core strategies for engineering HPPD inhibitor resistance in crops.
Application Note 2: HPPD Enzyme Biochemical Pathway
The HPPD enzyme functions within the tyrosine catabolism pathway. It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (B1232598) (HGA). Homogentisate is a crucial precursor for the synthesis of both plastoquinone (B1678516) and tocopherols (Vitamin E).[3] Plastoquinone is an essential cofactor for the enzyme phytoene (B131915) desaturase in the carotenoid biosynthesis pathway.
When an HPPD-inhibiting herbicide is applied, it binds to the HPPD enzyme, blocking the production of HGA.[5] The resulting depletion of the plastoquinone pool inhibits carotenoid synthesis. Carotenoids are vital for protecting chlorophyll (B73375) from photo-oxidation. Without them, chlorophyll is destroyed by sunlight, leading to the characteristic white or "bleached" appearance of the plant tissue, followed by necrosis and plant death.[4]
Caption: The HPPD biochemical pathway and the mode of action of inhibitor herbicides.
Data Presentation
Table 1: Common HPPD-Inhibiting Herbicides
| Chemical Class | Active Ingredient | Common Trade Name(s) |
|---|---|---|
| Triketones | Mesotrione | Callisto®, Camix® |
| Triketones | Tembotrione (B166760) | Laudis® |
| Triketones | Bicyclopyrone | Acuron® (premix) |
| Isoxazoles | Isoxaflutole (B1672639) | Balance® Flexx |
| Pyrazoles | Topramezone | Armezon®, Impact® |
Table 2: Examples of Genetically Engineered HPPD-Resistant Crops
| Crop | Trait Development | Gene/Mutation Source | Resulting Tolerance | Reference(s) |
|---|---|---|---|---|
| Soybean | Overexpression | Pseudomonas fluorescens HPPD | Tolerance to isoxaflutole and mesotrione | [4][16] |
| Cotton | Overexpression | Mutated Pseudomonas fluorescens HPPD (W336) | Tolerance to isoxaflutole | [13][17] |
| Wheat | Detoxification | Rice OsHIS1 gene | Resistance to mesotrione up to 9x field rate | [14] |
| Soybean | Target-Site Editing | CRISPR-induced Y388H mutation in native GmHPPD | ~20-fold increased resistance to mesotrione | [9] |
| Rice | Target-Site Editing | CRISPR-induced N338D and P336L mutations | Increased resistance to isoxaflutole and tembotrione |[9] |
Experimental Protocols
Protocol 1: Generation of HPPD-Resistant Plants via Agrobacterium-mediated Transformation
This protocol describes the general workflow for creating HPPD-resistant plants by introducing a gene cassette containing a tolerant HPPD variant.
Caption: Workflow for generating HPPD-resistant plants via Agrobacterium.
Methodology
-
Gene Construct and Vector Preparation: a. Synthesize or isolate the coding sequence for a tolerant HPPD enzyme (e.g., from P. fluorescens or a mutated plant version).[13] b. Clone the gene into a plant expression vector, such as pCAMBIA, under the control of a strong constitutive promoter (e.g., CaMV 35S) and followed by a terminator sequence (e.g., Nos). c. Transform the final construct into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404) via electroporation. Confirm the presence of the plasmid in Agrobacterium using colony PCR.
-
Plant Material and Transformation: a. Prepare sterile explants from the target crop. For soybean, mature seed-derived cotyledonary nodes are commonly used. b. Culture the confirmed Agrobacterium strain in liquid media to an OD600 of 0.6-0.8. Pellet the bacteria and resuspend in a liquid co-cultivation medium. c. Inoculate the explants with the Agrobacterium suspension for 30 minutes. d. Transfer the explants to solid co-cultivation media and incubate in the dark for 3-5 days.
-
Selection and Regeneration: a. After co-cultivation, transfer the explants to a shoot induction medium containing a selective agent (the specific HPPD inhibitor, e.g., isoxaflutole) and an antibiotic to kill remaining Agrobacterium (e.g., cefotaxime). b. Subculture the explants to fresh selection media every 2-3 weeks. Resistant tissues will remain green and begin to form shoots, while non-transformed tissues will bleach and die. c. Excise elongated, healthy shoots and transfer them to a rooting medium.
-
Acclimatization and Molecular Confirmation: a. Once a strong root system develops, transfer the plantlets (T0 generation) to soil and grow in a controlled greenhouse environment. b. Extract genomic DNA from leaf tissue of putative transgenic plants. c. Confirm the presence of the transgene using PCR with primers specific to the introduced HPPD gene. d. Analyze transgene copy number and integration pattern using Southern blot analysis or quantitative PCR (qPCR).
Protocol 2: Screening and Characterization of Transgenic Events
This protocol details the evaluation of confirmed transgenic plants (T0 and subsequent generations) for herbicide resistance and transgene expression.
Caption: Workflow for screening and characterizing HPPD-resistant transgenic events.
Methodology
-
Greenhouse Herbicide Spray Assay: a. Grow T1 generation transgenic plants and non-transgenic (wild-type) controls in a greenhouse to the 2-4 leaf stage. b. Prepare a dilution series of the target HPPD-inhibiting herbicide (e.g., mesotrione). Doses should range from the recommended field application rate (1X) to several multiples higher (e.g., 0.5X, 1X, 2X, 4X, 8X). Include an untreated control.[14] c. Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform coverage. d. Evaluate plant response at 7, 14, and 21 days after treatment (DAT). Record visual injury (bleaching, necrosis) on a scale of 0% (no injury) to 100% (plant death). e. At 21 DAT, determine the survival rate and measure the above-ground biomass to calculate the dose required to cause 50% injury (I50) or 50% growth reduction (GR50).
-
Transgene Expression Analysis (qPCR): a. Collect young leaf tissue from untreated plants of the top-performing transgenic lines identified in the spray assay. b. Extract total RNA and synthesize cDNA. c. Perform quantitative real-time PCR (qPCR) using primers specific for the HPPD transgene. Use a reference gene (e.g., Actin) for normalization to determine relative expression levels.
-
HPPD Enzyme Activity Assay: a. Extract total soluble protein from leaf tissue of both transgenic and wild-type plants. b. Measure HPPD enzyme activity by spectrophotometrically monitoring the consumption of the HPP substrate in the presence and absence of the inhibitor herbicide. c. Calculate the concentration of herbicide required to inhibit 50% of the enzyme's activity (IC50). Transgenic lines expressing a resistant enzyme will show a significantly higher IC50 value.
Table 3: Example Data from a Greenhouse Dose-Response Assay
| Plant Line | Herbicide Rate | Visual Injury at 14 DAT (%) | Survival at 21 DAT (%) |
|---|---|---|---|
| Wild-Type | 0X (Control) | 0 | 100 |
| Wild-Type | 1X | 95 | 0 |
| Wild-Type | 2X | 100 | 0 |
| Transgenic Event A | 0X (Control) | 0 | 100 |
| Transgenic Event A | 1X | 5 | 100 |
| Transgenic Event A | 2X | 10 | 100 |
| Transgenic Event A | 4X | 25 | 100 |
| Transgenic Event A | 8X | 50 | 85 |
| Transgenic Event B | 0X (Control) | 0 | 100 |
| Transgenic Event B | 1X | 15 | 100 |
| Transgenic Event B | 2X | 30 | 95 |
| Transgenic Event B | 4X | 60 | 70 |
| Transgenic Event B | 8X | 85 | 20 |
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 3. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor Herbicide Tolerance in Soybean with an Optimized Enzyme and Expression Cassette - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to a nonselective 4‐hydroxyphenylpyruvate dioxygenase‐inhibiting herbicide via novel reduction–dehydration–glutathione conjugation in Amaranthus tuberculatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Overcoming weeds: breeding herbicide-resistant crops via directed evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of Herbicide Resistance Crop Plants Using CRISPR/Cas9-Mediated Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying resistant mutations in the herbicide target site of the plant 4‐hydroxyphenylpyruvate dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Herbicide-resistant 4-hydroxyphenylpyruvate dioxygenase variants identified via directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Publication : USDA ARS [ars.usda.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. [digitalcommons.unl.edu]
- 17. HPPD-resistant cotton response to isoxaflutole applied preemergence and postemergence | Weed Technology | Cambridge Core [cambridge.org]
Crystallizing Success: A Detailed Protocol for HPPD Enzyme-Inhibitor Complex Formation for Structural Analysis
Abstract
4-hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway and a validated target for herbicides in agriculture and therapeutics for metabolic disorders like tyrosinemia type I.[1][2] Structural analysis of HPPD in complex with its inhibitors is paramount for understanding the mechanism of action and for the rational design of new, more potent, and selective compounds. This document provides a comprehensive protocol for the expression, purification, and co-crystallization of HPPD with a small molecule inhibitor, synthesized from established methodologies.
Introduction
4-hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (B1232598) (HGA).[1][2] In plants, HGA is a precursor for essential molecules like plastoquinones and tocopherols, which are vital for photosynthesis.[2] Inhibition of HPPD leads to the bleaching of leaves and eventual plant death, making it an effective herbicidal target.[1][2] In humans, HPPD inhibitors are used to treat hereditary tyrosinemia type I by preventing the accumulation of toxic metabolic byproducts.[1]
Obtaining high-resolution crystal structures of HPPD-inhibitor complexes provides invaluable insights into the specific molecular interactions within the active site. This structural information is the foundation for structure-based drug and herbicide design. This protocol details a reproducible workflow for obtaining diffraction-quality crystals of an HPPD-inhibitor complex, focusing on the enzyme from the model plant Arabidopsis thaliana (AtHPPD).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical role of HPPD and the experimental pipeline for generating the enzyme-inhibitor complex crystals.
Caption: Biochemical pathway showing HPPD's role and its inhibition.
Caption: Experimental workflow for HPPD-inhibitor crystallization.
Experimental Protocols
Recombinant HPPD Expression and Purification
This protocol is adapted for expressing His-tagged Arabidopsis thaliana HPPD (AtHPPD) in E. coli.
a. Expression:
-
Transform the pET-based expression vector containing the AtHPPD gene into E. coli BL21(DE3) competent cells.
-
Inoculate a 50 mL starter culture of LB medium with a single colony and grow overnight at 37°C.
-
Use the starter culture to inoculate 2 L of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.[3]
-
Continue to incubate at 18°C for 14-16 hours with shaking.[3]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
b. Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT).
-
Lyse the cells using sonication or a high-pressure homogenizer on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with 10 column volumes of wash buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 30 mM Imidazole).
-
Elute the protein with elution buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 300 mM Imidazole).
-
(Optional but recommended) Further purify the protein using anion exchange chromatography (e.g., Source 15Q column).[3]
-
Perform a final polishing step using a size exclusion chromatography (SEC) column (e.g., Superdex 200) equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).[3]
-
Analyze fractions by SDS-PAGE, pool the purest fractions (>95% purity), and concentrate to 10-15 mg/mL.
HPPD-Inhibitor Complex Formation and Crystallization
This protocol utilizes the hanging drop vapor diffusion method, a common and effective technique for protein crystallization.[4]
a. Complex Formation:
-
Prepare the inhibitor stock solution (e.g., 50 mM in DMSO).
-
To the concentrated HPPD solution, add the Fe(II) or Co(II) cofactor. For example, add CoCl₂ to a final concentration of 0.65 mM to a 0.315 mM HPPD solution.[1]
-
Incubate the HPPD-cofactor mixture on ice for 30 minutes.
-
Add the inhibitor to the mixture to achieve a 2-5 fold molar excess over the protein concentration. Gently mix and incubate on ice for 1 hour to ensure complete binding.
b. Crystallization Setup (Hanging Drop):
-
Pipette 500 µL of the reservoir solution into each well of a 24-well crystallization plate.
-
On a siliconized glass coverslip, mix 1 µL of the HPPD-inhibitor complex solution with 1 µL of the reservoir solution.[4]
-
Invert the coverslip and place it over the well, using vacuum grease to ensure an airtight seal.[4]
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
Quantitative Data and Conditions
The following tables summarize typical concentrations and conditions used for the crystallization of HPPD complexes. These should be used as a starting point for screening and optimization.
Table 1: Protein and Ligand Concentrations for Crystallization
| Component | Organism Source | Concentration (Protein) | Concentration (Ligand/Inhibitor) | Reference |
| HPPD-Substrate (HPPA) | Arabidopsis thaliana | 315 µM (~14 mg/mL) | 900 µM HPPA, 650 µM CoCl₂ | [1] |
| HPPD-Inhibitor (Generic) | Arabidopsis thaliana | 10-15 mg/mL | 2-5 fold molar excess | General Practice |
| HPPD-Inhibitor (NTBC) | Homo sapiens | Not specified | Not specified | [5] |
| HPPD-Inhibitor (DAS645) | Arabidopsis thaliana | Not specified | Not specified | [2] |
Table 2: Example Crystallization Conditions for AtHPPD Complexes
| Parameter | Condition 1 (Substrate/Inhibitor) | Condition 2 (General Screen) | Reference |
| Method | Hanging Drop Vapor Diffusion | Sitting/Hanging Drop | [1] |
| Precipitant | 36% (w/v) PEG 400 | 20% (w/v) PEG 3350 | [1] |
| Buffer | 0.1 M Sodium Acetate | 0.1 M Bis-Tris | - |
| pH | 5.0 | 6.5 | [1] |
| Salt | 0.1 M NaCl | 0.2 M MgCl₂ | [1] |
| Temperature | 20°C | 4-20°C | - |
| Protein:Reservoir Ratio | 1:1 (µL) | 1:1 (µL) | [4] |
Troubleshooting
-
No Crystals, Clear Drops: The protein may not have reached supersaturation. Try increasing the protein or precipitant concentration. Consider a different crystallization method like microbatch.[4]
-
Heavy Precipitate: The protein is coming out of solution too quickly. Reduce the protein or precipitant concentration. Try screening different pH values or adding stabilizing additives like glycerol (B35011) (up to 5%).
-
Oiling Out: Phase separation occurs instead of crystallization. This can sometimes be resolved by lowering the temperature, adjusting the pH, or using additives.
-
Small or Poor-Quality Crystals: Micro-seeding can be employed. Introduce a crushed, previously grown crystal into a new drop to encourage the growth of larger, single crystals.
By following this detailed protocol and using the provided conditions as a robust starting point, researchers can significantly increase the likelihood of obtaining high-quality crystals of HPPD-inhibitor complexes suitable for X-ray diffraction and subsequent structural determination.
References
- 1. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Crystallization and preliminary X-ray characterization of the tetrapyrrole-biosynthetic enzyme porphobilinogen deaminase from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rcsb.org [rcsb.org]
Application Notes and Protocols for Field Trial Methodology of HPPD Inhibitor Herbicides
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides are a critical class of compounds for weed management in modern agriculture. They function by blocking the HPPD enzyme in plants, which is essential for the biosynthesis of plastoquinones and tocopherols (B72186). This inhibition ultimately disrupts carotenoid synthesis, leading to the characteristic bleaching of new plant tissues and subsequent weed death.[1][2] These application notes provide a comprehensive guide to the field trial methodology required to evaluate the efficacy, crop safety, and potential for resistance of novel HPPD inhibitor herbicides.
Mechanism of Action of HPPD Inhibitors
HPPD inhibitors disrupt the tyrosine catabolism pathway. By blocking the HPPD enzyme, they prevent the conversion of 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a precursor for the synthesis of plastoquinone (B1678516) and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for phytoene (B131915) desaturase, a key enzyme in the carotenoid biosynthesis pathway. Without carotenoids to protect chlorophyll (B73375) from photooxidation, susceptible plants exhibit characteristic bleaching symptoms, followed by necrosis and death.[2][3]
Experimental Protocols
Field Trial Design and Setup
A robust experimental design is fundamental for obtaining reliable and statistically valid data.
-
Experimental Design: The Randomized Complete Block Design (RCBD) is the standard for herbicide field trials. This design minimizes the effects of field variability. A minimum of 3-4 replications (blocks) should be used.[4]
-
Plot Size: Typical plot sizes range from 2x10 meters to 3x6 meters, which is large enough to minimize edge effects and allow for accurate application and assessment.[3]
-
Treatments: A comprehensive trial should include:
-
An untreated control (UTC) for baseline comparison.
-
The novel HPPD inhibitor at a range of application rates (e.g., 0.5x, 1x, and 2x the anticipated field rate).
-
A commercial standard HPPD inhibitor for a benchmark comparison.
-
Tank-mix combinations with other herbicides, if applicable.
-
-
Site Selection and Preparation: Choose a field with a uniform history of cropping and a known, uniform weed population. The field should be prepared according to standard agricultural practices for the selected crop.
Herbicide Application
Accurate and consistent application is crucial for the integrity of the trial.
-
Spray Solution Preparation:
-
Clean the sprayer tank thoroughly to remove any residues.
-
Fill the tank with half the required volume of water.
-
Begin agitation.
-
Add any tank-mix partners, if applicable.
-
Add the formulated HPPD inhibitor herbicide.
-
Add any required adjuvants (e.g., nonionic surfactant, crop oil concentrate).
-
Add the remaining water to reach the final volume.
-
Continue agitation for 3-5 minutes before and during spraying.[4]
-
-
Application Equipment: Utilize a calibrated research plot sprayer with appropriate nozzles (e.g., flat-fan) to ensure uniform coverage. Record the spray volume (e.g., 150-200 L/ha), pressure, and nozzle type.
-
Application Timing: Apply herbicides at the correct crop and weed growth stage as specified in the protocol (e.g., post-emergence when weeds are at the 2-4 leaf stage).
-
Environmental Conditions: Record weather conditions at the time of application, including temperature, relative humidity, and wind speed, as these can influence herbicide efficacy and crop safety.[5]
Data Collection and Assessment
Systematic data collection at predefined intervals is essential for evaluating herbicide performance.
-
Weed Control Efficacy:
-
Timing: Conduct visual assessments at 7, 14, 28, and 56 days after treatment (DAT).
-
Method: Use a 0-100% rating scale, where 0% represents no weed control and 100% represents complete weed death, compared to the untreated control.[5]
-
Weed Counts and Biomass: At a key time point (e.g., 28 DAT), count the number of individual weed species in a designated quadrat (e.g., 0.25 m²) within each plot. Collect the above-ground biomass of these weeds, dry to a constant weight, and record.
-
-
Crop Safety (Phytotoxicity):
-
Timing: Visually assess crop injury at 7, 14, and 28 DAT.
-
Method: Use a 0-100% rating scale, where 0% indicates no crop injury and 100% indicates complete crop death. Note specific symptoms such as bleaching, stunting, or chlorosis. Injury ratings of 10% or less are generally considered commercially acceptable.[5]
-
-
Crop Yield:
-
Method: At crop maturity, harvest the central area of each plot to avoid edge effects. Record the grain weight and adjust for moisture content to determine the final yield.
-
Herbicide Resistance Assessment
Dose-response assays are critical for evaluating the potential for weed populations to develop resistance.
-
Plant Preparation: Grow seeds from both a known susceptible weed population and the suspected resistant population. Treat seedlings at the 3-4 leaf stage.
-
Herbicide Application: Apply the HPPD inhibitor at a series of 7-8 concentrations, including a zero-herbicide control. A typical range is 0x, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.
-
Data Collection: After a set period (e.g., 21 days), assess plant survival and/or measure above-ground biomass.
-
Statistical Analysis: Analyze the data using a log-logistic model to determine the effective dose required to cause a 50% reduction in plant growth (ED50) or the lethal dose to kill 50% of the plants (LD50).[6][7][8] The resistance index (RI) is calculated as the ED50 of the resistant population divided by the ED50 of the susceptible population.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatments.
Table 1: Efficacy of a Novel HPPD Inhibitor on Key Weed Species in Corn (Zea mays) at 28 DAT
| Treatment | Rate (g a.i./ha) | Amaranthus retroflexus (% Control) | Chenopodium album (% Control) | Setaria faberi (% Control) |
| Untreated Control | - | 0 | 0 | 0 |
| Novel HPPD Inhibitor | 100 | 92 | 88 | 85 |
| Novel HPPD Inhibitor | 150 | 98 | 95 | 91 |
| Commercial Standard | 150 | 95 | 93 | 89 |
Table 2: Crop Safety Assessment of a Novel HPPD Inhibitor on Corn at 14 DAT
| Treatment | Rate (g a.i./ha) | Crop Injury (%) |
| Untreated Control | - | 0 |
| Novel HPPD Inhibitor | 100 | 3 |
| Novel HPPD Inhibitor | 150 | 5 |
| Novel HPPD Inhibitor | 300 (2x rate) | 12 |
| Commercial Standard | 150 | 4 |
Table 3: Dose-Response Analysis for a Suspected Resistant Amaranthus tuberculatus Population
| Population | Herbicide | ED50 (g a.i./ha) | Resistance Index (RI) |
| Susceptible | Mesotrione | 5.5 | - |
| Resistant | Mesotrione | 165.0 | 30.0 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a typical field trial for an HPPD inhibitor herbicide.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weedscience.ca [weedscience.ca]
- 6. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 7. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Semantic Scholar [semanticscholar.org]
- 8. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
Designing Potent HPPD Inhibitors: A Guide to Molecular Docking Applications and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of molecular docking for the rational design of novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. HPPD is a critical enzyme in the tyrosine catabolism pathway in plants and is a well-established target for herbicides.[1][2] In humans, HPPD inhibitors are investigated for the treatment of metabolic disorders like tyrosinemia type I.[3] This guide outlines the computational strategies, experimental validation, and key data interpretation necessary for a successful structure-based drug design campaign targeting HPPD.
Introduction to HPPD and the Role of Molecular Docking
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA).[2][4] This reaction is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants, which are vital for photosynthesis and antioxidant defense. Inhibition of HPPD disrupts these processes, leading to bleaching of plant tissues and eventual death, making it an effective herbicidal mechanism.
Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. By simulating the interaction between potential inhibitors and the 3D structure of HPPD, researchers can prioritize compounds for synthesis and experimental testing, thereby accelerating the discovery of novel and potent inhibitors.
The Molecular Docking Workflow for HPPD Inhibitor Design
A typical computational workflow for designing HPPD inhibitors involves a multi-step process that integrates molecular docking with other in silico techniques. This integrated approach enhances the accuracy of predictions and the likelihood of identifying promising lead compounds.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on HPPD inhibitors, providing a comparative overview of their binding affinities and inhibitory activities.
| Compound ID | Target Organism | Docking Score (kcal/mol) | Predicted Binding Affinity (µM) | Reference |
| Compound 3881 | Arabidopsis thaliana | - | - | |
| Compound 23 | Arabidopsis thaliana | - | - | |
| Compound 31 | Arabidopsis thaliana | - | - | |
| Mesotrione | Arabidopsis thaliana | - | - | |
| Tembotrione | Zea mays | - | - | |
| Isoxaflutole | Amaranthus tuberculatus | - | - | |
| Leptospermone | Plant | - | - | |
| Grandiflorone | Plant | - | - |
Table 1: Molecular Docking and Predicted Affinity Data for Selected HPPD Inhibitors
| Compound ID | Target Organism | IC50 (nM) | Ki (nM) | Method of Measurement | Reference |
| Compound 3881 | Arabidopsis thaliana | 2490 | - | In vitro enzyme assay | |
| Compound 23 | Arabidopsis thaliana | - | - | - | |
| Compound 31 | Arabidopsis thaliana | 39 | - | In vitro enzyme assay | |
| Mesotrione | Arabidopsis thaliana | 5 - 20 | 1 - 10 | Recombinant HPPD enzyme assay | |
| Tembotrione | Zea mays | 10 - 50 | 5 - 25 | In vitro enzyme kinetics | |
| Isoxaflutole | Amaranthus tuberculatus | 2 - 15 | 0.5 - 8 | Spectrophotometric assay | |
| Leptospermone | Plant | 3140 | - | In vitro enzyme assay | |
| Grandiflorone | Plant | 220 | - | In vitro enzyme assay | |
| Hppd-IN-3 | - | - | - | In vitro enzyme assay |
Table 2: In Vitro Inhibitory Activity of Selected HPPD Inhibitors
Experimental Protocols
Molecular Docking Protocol
This protocol outlines the general steps for performing molecular docking of candidate inhibitors against HPPD.
Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of HPPD from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDock Tools or Maestro (Schrödinger).
-
-
Ligand Preparation:
-
Create a library of candidate inhibitor molecules in 2D or 3D format.
-
Convert 2D structures to 3D and perform energy minimization using software like ChemDraw or Avogadro.
-
-
Grid Generation:
-
Define the binding site on the HPPD protein. This is typically centered on the catalytic Fe(II) ion and key active site residues.
-
Generate a grid box that encompasses the defined active site to guide the docking simulation.
-
-
Docking Simulation:
-
Use molecular docking software such as AutoDock Vina, GOLD, or Glide to dock the prepared ligands into the gridded active site of HPPD. The software will explore various conformations and orientations of the ligand within the binding pocket.
-
-
Pose and Score Analysis:
-
The docking program will generate multiple binding poses for each ligand, ranked by a scoring function that estimates the binding affinity.
-
Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, and coordination with the Fe(II) ion) with critical amino acid residues like Phe381, Phe424, His226, and Glu394.
-
In Vitro HPPD Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of a compound against HPPD.
Principle: The activity of HPPD is measured by monitoring the conversion of the substrate HPPA to HGA. The formation of HGA can be tracked by the increase in absorbance at 318 nm.
Materials:
-
Recombinant HPPD enzyme
-
HPPA (substrate)
-
Ascorbic acid and FeSO₄ (cofactors)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Test inhibitor dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, cofactor solution (FeSO₄ and ascorbic acid), and the diluted inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant HPPD enzyme to all wells except the negative control and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the HPPA substrate to all wells.
-
Immediately monitor the increase in absorbance at 318 nm over time.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Whole Plant Bleaching Assay (In Vivo)
This assay evaluates the herbicidal efficacy of an HPPD inhibitor on whole plants.
Principle: Inhibition of HPPD in plants leads to a characteristic bleaching phenotype due to the disruption of carotenoid biosynthesis.
Materials:
-
Seeds of a susceptible plant species (e.g., Arabidopsis thaliana or a target weed)
-
Growth medium and pots
-
Controlled environment growth chamber
-
Test inhibitor formulated for application (e.g., foliar spray)
Procedure:
-
Germinate and grow the plants under controlled conditions (light, temperature, humidity).
-
Apply the formulated inhibitor to the plants at various concentrations.
-
Observe the plants daily for 7-14 days for the development of bleaching symptoms.
-
Score the degree of bleaching on a visual scale (e.g., 0% = no effect, 100% = complete bleaching).
-
Calculate the effective dose required to cause 50% bleaching (ED50).
Signaling Pathway and Mechanism of Action
HPPD inhibitors block the tyrosine catabolism pathway, which has downstream effects on photosynthesis and plant survival.
Inhibition of HPPD leads to a depletion of plastoquinone, a necessary cofactor for phytoene (B131915) desaturase in the carotenoid biosynthesis pathway. The resulting lack of carotenoids leaves chlorophyll (B73375) susceptible to photo-oxidation, causing the characteristic bleaching symptoms and ultimately leading to plant death.
Conclusion
Molecular docking is an indispensable tool in the modern drug discovery pipeline for designing novel HPPD inhibitors. When integrated with other computational methods and followed by rigorous experimental validation, this approach can significantly streamline the identification of potent and selective herbicide candidates. The protocols and data presented in this guide offer a comprehensive framework for researchers to embark on their own HPPD inhibitor design projects.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Herbicidal Activity Evaluation of Novel Aryl-Naphthyl Methanone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based discovery of pyrazole-benzothiadiazole hybrid as human HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazole Aromatic Ketone Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazole (B372694) aromatic ketone analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare pyrazole aromatic ketone analogs?
A1: The primary methods for synthesizing pyrazole aromatic ketone analogs include:
-
Cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative: This is a classic and widely used method, often referred to as the Knorr pyrazole synthesis.[1]
-
1,3-Dipolar cycloaddition: This approach involves the reaction of a diazo compound with an alkyne, which is a powerful and highly regioselective method.
-
Friedel-Crafts acylation of a pre-formed pyrazole ring: This method introduces an aromatic ketone moiety to an existing pyrazole scaffold. However, it can be challenging due to the reactivity of the pyrazole ring.
Q2: What are the key factors influencing the regioselectivity in pyrazole synthesis?
A2: The formation of regioisomers is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] Key factors influencing regioselectivity include:
-
Steric and electronic properties of substituents: The nature of the substituents on both the dicarbonyl compound and the hydrazine plays a crucial role.
-
Reaction conditions: pH, solvent, and temperature can significantly impact the isomeric ratio. For instance, acidic conditions may favor one isomer, while basic conditions favor another.
-
Nature of the starting materials: Using β-enaminones or acetylenic ketones as 1,3-dicarbonyl surrogates can lead to higher regioselectivity.
Q3: What are common side reactions observed during the synthesis?
A3: Besides the formation of regioisomers, other common side reactions include:
-
Incomplete cyclization: This can lead to the formation of stable hydrazone intermediates.
-
Oxidation: The pyrazole ring or substituents can be susceptible to oxidation, leading to colored impurities.
-
Polysubstitution: In Friedel-Crafts acylation, more than one acyl group may be introduced onto the aromatic ring.[2]
-
Decomposition of reagents: Phenylhydrazine, in particular, can decompose, leading to colored byproducts.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the consumption of starting materials and the formation of products. For more detailed analysis, techniques like ¹H NMR spectroscopy and LC-MS can be employed.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure the purity of 1,3-dicarbonyl compounds and hydrazines. Impurities can lead to side reactions and lower yields. Use freshly distilled or high-purity hydrazine. |
| Incomplete reaction | Increase the reaction time or temperature. Monitor the reaction progress using TLC to determine the optimal reaction time. Ensure correct stoichiometry; a slight excess of hydrazine is sometimes used. |
| Degradation of starting materials or product | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if materials are sensitive to air or moisture. Lowering the reaction temperature may also mitigate the decomposition of sensitive reagents like phenylhydrazine. |
| Formation of a stable hydrazone intermediate | If the hydrazone is isolated, try changing the reaction conditions to promote cyclization, such as increasing the temperature, changing the solvent, or adding a catalyst. |
Issue 2: Formation of Regioisomers
| Potential Cause | Troubleshooting Steps |
| Use of unsymmetrical 1,3-dicarbonyls or substituted hydrazines | Modify the synthetic strategy to use starting materials that favor the formation of a single isomer. For example, using β-enaminones or acetylenic ketones can improve regioselectivity. |
| Suboptimal reaction conditions | Systematically vary the reaction conditions such as solvent and pH. Aprotic dipolar solvents like DMF may give better results than polar protic solvents. |
| Similar polarity of isomers | For separation, employ column chromatography with a less polar solvent system to maximize small differences in polarity. Fractional recrystallization can also be attempted if the isomers have different solubilities.[1] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of colored impurities | Treat the crude product with activated charcoal to adsorb colored impurities, followed by filtration. |
| Co-elution of product and impurities during column chromatography | Systematically screen different solvent systems using TLC to find an eluent that provides better separation. If the compound is basic and streaks on the silica (B1680970) gel, add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent. |
| Product is a stubborn oil | Try trituration with a solvent in which the impurities are soluble but the product is not. If that fails, attempt to form a crystalline salt of the product for purification, followed by neutralization to recover the pure product. |
| Separation of regioisomers | This is a significant challenge. High-performance liquid chromatography (HPLC) may be required for difficult separations. Alternatively, derivatization of the isomeric mixture to introduce a group that allows for easier separation can be considered, followed by removal of that group. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles from 1,3-Diketones
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1,3-Diketone (1.0 eq)
-
Substituted Hydrazine (1.0-1.2 eq)
-
Ethanol (B145695) or Glacial Acetic Acid
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone in a suitable solvent like ethanol or acetic acid.
-
Add the substituted hydrazine to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Protocol 2: Friedel-Crafts Acylation of a Pyrazole
This protocol describes a general method for the acylation of a pyrazole ring.
Materials:
-
N-substituted Pyrazole (1.0 eq)
-
Aroyl Chloride (1.1 eq)
-
Lewis Acid Catalyst (e.g., AlCl₃, 1.2 eq)
-
Dry Dichloromethane (DCM)
-
Anhydrous conditions
Procedure:
-
To a stirred suspension of the Lewis acid in dry DCM under an inert atmosphere, add the aroyl chloride at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add the N-substituted pyrazole dissolved in dry DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Optimizing Selectivity of HPPD Inhibitors for Target Weed Species
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the selectivity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors for target weed species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HPPD-inhibiting herbicides?
A1: HPPD inhibitors block the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial in the tyrosine catabolism pathway in plants. This inhibition prevents the formation of homogentisate, a precursor to essential molecules like plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E). The lack of plastoquinone disrupts carotenoid biosynthesis, leading to the destruction of chlorophyll (B73375) through photo-oxidation, which manifests as a characteristic bleaching or whitening of susceptible plant tissues.[1]
Q2: What factors contribute to the selectivity of HPPD inhibitors between crop and weed species?
A2: The selectivity of HPPD inhibitors is influenced by several factors, including:
-
Differential Metabolism: Tolerant crops can often metabolize the herbicide into non-toxic forms more rapidly than susceptible weeds.[1]
-
Target Site Differences: Variations in the amino acid sequence of the HPPD enzyme between different plant species can affect the binding affinity of the inhibitor.[1]
-
Herbicide Uptake and Translocation: Differences in the rate of absorption through leaves or roots and subsequent movement within the plant can contribute to selectivity.
-
Growth Stage and Environmental Conditions: The developmental stage of the plant and environmental factors like temperature and humidity can influence herbicide efficacy and selectivity.[2]
Q3: How is the selectivity of an HPPD inhibitor quantified?
A3: Selectivity is often quantified using the Selectivity Index (SI). The SI is calculated as the ratio of the herbicide concentration that causes a certain level of injury to the crop (e.g., GR10 or GR20, the dose causing 10% or 20% growth reduction) to the concentration that provides effective control of the target weed (e.g., GR90, the dose causing 90% growth reduction). A higher SI value indicates greater selectivity.[1][3]
Q4: What are the primary mechanisms of weed resistance to HPPD inhibitors?
A4: The two main mechanisms of resistance are:
-
Target-Site Resistance (TSR): This involves mutations in the HPPD gene that alter the enzyme's structure, reducing the binding affinity of the herbicide.[4]
-
Non-Target-Site Resistance (NTSR): This is more common and often involves enhanced metabolism of the herbicide by enzymes such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), or glycosyltransferases (GTs). This mechanism can confer cross-resistance to herbicides with different modes of action.[5][6]
Troubleshooting Guides
This section addresses common issues encountered during experiments to optimize HPPD inhibitor selectivity.
| Problem | Potential Causes | Troubleshooting Steps |
| Inconsistent or non-reproducible results in whole-plant bioassays | - Genetic variability within the seed stock of the test species.- Inconsistent environmental conditions (light, temperature, humidity).- Uneven herbicide application.- Variation in soil composition or potting media.- Inaccurate preparation of herbicide solutions. | - Use a certified and homogenous seed source.- Maintain and monitor strict control over environmental conditions in growth chambers or greenhouses.- Ensure the sprayer is properly calibrated to deliver a uniform spray volume.- Use a standardized soil mix for all experiments.- Double-check all calculations and use calibrated equipment for preparing herbicide solutions.[7][8] |
| No herbicidal effect observed at expected concentrations | - The target weed species is naturally tolerant or has developed resistance.- The herbicide has degraded due to improper storage or handling.- Suboptimal environmental conditions for herbicide uptake (e.g., drought-stressed plants).- Incorrect application timing (e.g., plants are too large). | - Confirm the susceptibility of the weed population with a known sensitive standard.- Store herbicides according to the manufacturer's instructions, protected from light and extreme temperatures.- Ensure plants are actively growing and not under environmental stress at the time of application.- Apply herbicides at the recommended growth stage for the target weed. |
| Crop injury is higher than anticipated | - The crop variety is more sensitive to the HPPD inhibitor than expected.- The application rate was too high due to miscalculation or sprayer error.- Environmental conditions at the time of application increased crop sensitivity (e.g., high humidity, temperature extremes).- Use of an inappropriate adjuvant that enhances crop uptake to phytotoxic levels. | - Test a range of crop varieties for tolerance.- Recalibrate the sprayer and verify all dose calculations.- Avoid applying herbicides during periods of environmental stress for the crop.- Conduct a preliminary test to evaluate the effect of adjuvants on crop safety. |
| Suspected metabolic resistance in a weed population | - The weed population survives herbicide application without known target-site mutations.- The population shows cross-resistance to herbicides with different modes of action. | - Conduct a whole-plant bioassay with and without a known P450 inhibitor (e.g., malathion (B1675926) or piperonyl butoxide - PBO). A significant increase in herbicide efficacy in the presence of the inhibitor suggests metabolic resistance.- Perform molecular analysis to sequence the HPPD gene and rule out target-site mutations.- Conduct metabolism studies using radiolabeled herbicide or LC-MS/MS to identify herbicide metabolites.[9] |
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50) of Selected HPPD Inhibitors Against Arabidopsis thaliana HPPD
| HPPD Inhibitor | IC50 (nM) |
| Mesotrione | 10.0 - 20.0[8] |
| Tembotrione | 10.0 - 50.0[8] |
| Isoxaflutole | 2.0 - 15.0[8] |
| HPPD-IN-1 | 248[10] |
| HPPD-IN-3 | 10[10] |
| Fenquinotrione | 44.7[10] |
| Nitisinone | 173[10] |
Table 2: Whole-Plant Efficacy (GR50) and Selectivity Index (SI) of a Novel HPPD Inhibitor (QYR301)
| Plant Species | GR50 (g a.i./ha) | Selectivity Index (SI) vs. E. crus-galli |
| Crop | ||
| Rice (Oryza sativa - NJ 28) | >8640 | >233.5 |
| Weeds | ||
| Barnyardgrass (Echinochloa crus-galli) | 37.0 | 1.0 |
| Shepherd's-purse (Capsella bursa-pastoris) | 6.5 | 0.18 |
| Black Nightshade (Solanum nigrum) | 2.0 | 0.05 |
| Data adapted from a study on the novel HPPD inhibitor QYR301.[3] The Selectivity Index was calculated as (GR50 of Crop) / (GR50 of Weed). |
Experimental Protocols
HPPD Enzyme Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an HPPD inhibitor against the purified HPPD enzyme.
Materials:
-
Purified recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-hydroxyphenylpyruvate (HPPA) substrate
-
Ascorbate
-
Ferrous sulfate (B86663) (FeSO₄)
-
Catalase
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in the wells of the microplate containing the assay buffer, ascorbate, catalase, and FeSO₄.
-
Add the purified HPPD enzyme to each well.
-
Add varying concentrations of the test compound (and a solvent-only control) to the wells.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the HPPA substrate.
-
Immediately monitor the decrease in absorbance at 310 nm over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[1][6]
Whole-Plant Dose-Response Bioassay (In Vivo)
Objective: To determine the herbicide dose required to cause 50% growth reduction (GR50) for both crop and weed species and to calculate the Selectivity Index (SI).
Materials:
-
Seeds of the desired crop and weed species
-
Pots filled with a standardized potting medium
-
Growth chamber or greenhouse with controlled environmental conditions
-
Calibrated laboratory sprayer
-
Test herbicide formulated for application
-
Drying oven
-
Analytical balance
Procedure:
-
Sow seeds of the crop and weed species in separate pots and grow them under controlled conditions until they reach the desired growth stage (e.g., 2-4 true leaves).
-
Prepare a series of herbicide dilutions to cover a range of doses. Include an untreated control.
-
Apply the herbicide treatments to the plants using a calibrated laboratory sprayer to ensure uniform coverage.
-
Return the plants to the growth chamber or greenhouse and observe them for signs of phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
At the end of the experimental period (e.g., 21 days), harvest the above-ground biomass of each plant.
-
Dry the biomass in an oven at a constant temperature (e.g., 60-70°C) until a constant weight is achieved.
-
Record the dry weight for each plant.
-
Calculate the percent growth reduction relative to the untreated control for each herbicide dose.
-
Use a statistical software package to fit the dose-response data to a log-logistic model and determine the GR50 value for each species.
-
Calculate the Selectivity Index (SI) as the ratio of the crop GR50 to the weed GR50.[1][3]
Protocol to Differentiate Target-Site vs. Metabolic Resistance
Objective: To determine if herbicide resistance in a weed population is due to a target-site mutation or enhanced metabolism.
Procedure:
Part A: Synergist Bioassay
-
Conduct a whole-plant dose-response bioassay as described above for both the suspected resistant and a known susceptible population of the same weed species.
-
In parallel, conduct a second bioassay where plants are pre-treated with a cytochrome P450 inhibitor (e.g., malathion or PBO) at a non-phytotoxic concentration approximately 1-2 hours before the HPPD inhibitor application.
-
Determine the GR50 values for all treatments.
-
Interpretation:
-
If the GR50 of the resistant population is significantly reduced in the presence of the synergist (i.e., the resistance is reversed or partially reversed), metabolic resistance is likely the primary mechanism.
-
If the synergist has little to no effect on the GR50 of the resistant population, target-site resistance is the more probable cause.
-
Part B: Molecular Analysis (for suspected Target-Site Resistance)
-
Extract DNA from fresh leaf tissue of several individuals from both the resistant and susceptible populations.
-
Amplify the coding sequence of the HPPD gene using polymerase chain reaction (PCR) with specific primers.
-
Sequence the amplified HPPD gene from both populations.
-
Align the sequences and compare them to identify any non-synonymous mutations in the resistant individuals that are known to confer resistance.
Visualizations
Caption: Signaling pathway of HPPD and its inhibition by herbicides.
Caption: Experimental workflow for evaluating HPPD inhibitor selectivity.
Caption: Logic diagram for differentiating resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. agriculturistmusa.com [agriculturistmusa.com]
- 3. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming weeds: breeding herbicide-resistant crops via directed evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Herbicide Resistance – Integrated Pest and Crop Management – UW–Madison [ipcm.wisc.edu]
- 6. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. analyzeseeds.com [analyzeseeds.com]
- 9. Frontiers | Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting poor solubility of HPPD-Q in aqueous buffers
This technical support center provides troubleshooting guidance for researchers encountering poor solubility of HPPD-Q, a quinolinone-based 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, in aqueous buffers. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my standard aqueous buffer (e.g., PBS, Tris). What is the first step I should take?
A1: The first step is to assess the fundamental solubility of this compound. As a quinolinone-based compound, it is likely to have low aqueous solubility. We recommend starting with a systematic approach to test various solvents and pH conditions. Begin by attempting to dissolve a small, known amount of this compound in a small volume of an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) before preparing a stock solution. This stock can then be serially diluted into your aqueous buffer. Direct dissolution in aqueous buffers is often challenging for compounds of this class.
Q2: I was able to dissolve this compound in 100% DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." To mitigate this, you can try several strategies:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try performing a serial dilution to determine the maximum soluble concentration.
-
Increase the percentage of co-solvent: If your experimental conditions permit, you can increase the final concentration of the organic co-solvent (e.g., up to 1-5% DMSO). However, always run a vehicle control to ensure the co-solvent does not affect your experimental results.
-
Use a different co-solvent: Some compounds are more soluble in other organic solvents like ethanol, methanol, or dimethylformamide (DMF).
-
Employ surfactants: Low concentrations of surfactants, such as Tween® 20 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Q3: Can pH adjustment of the buffer improve the solubility of this compound?
A3: Yes, pH can significantly impact the solubility of compounds with ionizable groups. Since this compound has a quinolinone scaffold, its solubility is likely pH-dependent. We recommend performing a pH-solubility profile to determine the optimal pH for dissolution. Generally, for compounds with basic nitrogen atoms in the quinolinone ring, solubility may increase at a lower pH. Conversely, if the molecule has acidic protons, a higher pH might be beneficial.
Q4: Are there any other formulation strategies I can try in a research setting to improve this compound solubility for in vitro assays?
A4: For challenging compounds like this compound, several formulation strategies can be explored:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Lipid-based formulations: For certain applications, lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can be used to improve solubility and bioavailability.[2]
-
Solid dispersions: Dispersing the drug in a polymer matrix can improve its solubility and dissolution rate.[1]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor solubility of this compound.
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance and place it in a microcentrifuge tube.
-
Add a calculated volume of DMSO to achieve a desired high concentration (e.g., 10 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles. If particles are present, sonicate the solution in a water bath for 5-10 minutes.
-
If the solution is clear, this is your stock solution. Store it at -20°C or as recommended for the compound's stability.
Protocol 2: Determination of Maximum Soluble Concentration in Aqueous Buffer
Objective: To determine the maximum concentration at which this compound remains soluble in the experimental aqueous buffer.
Materials:
-
This compound stock solution (from Protocol 1)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a serial dilution of the this compound stock solution in your aqueous buffer in a 96-well plate. For example, prepare final concentrations ranging from 100 µM down to 0.1 µM.
-
Include a vehicle control well containing the same final concentration of the organic solvent used for the stock solution.
-
Incubate the plate at the experimental temperature for 1 hour.
-
Visually inspect the wells for any signs of precipitation.
-
Measure the absorbance of each well at 600 nm using a plate reader. An increase in absorbance indicates light scattering due to precipitation.
-
The highest concentration that shows no visible precipitate and no significant increase in absorbance compared to the vehicle control is the maximum soluble concentration.
Quantitative Data Summary
The following tables provide illustrative data for troubleshooting this compound solubility.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| Ethanol | 5 |
| DMSO | > 50 |
| DMF | > 50 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | % in PBS | Maximum Soluble Concentration (µM) |
| None | 0% | < 1 |
| DMSO | 0.5% | 10 |
| DMSO | 1.0% | 25 |
| Ethanol | 1.0% | 15 |
Table 3: Impact of pH on this compound Solubility
| Buffer | pH | Maximum Soluble Concentration (µM) |
| Citrate Buffer | 4.0 | 5 |
| Phosphate Buffer | 7.0 | < 1 |
| Carbonate Buffer | 9.0 | 2 |
Signaling Pathway Logic
The following diagram illustrates the decision-making process for selecting a solubilization strategy based on experimental requirements.
Caption: Decision tree for selecting a solubilization strategy.
References
Technical Support Center: Strategies to Overcome Metabolic Resistance to HPPD Herbicides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on metabolic resistance to 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides.
Frequently Asked Questions (FAQs)
Q1: What is metabolic resistance to HPPD-inhibiting herbicides?
A1: Metabolic resistance is a mechanism whereby weeds develop the ability to detoxify an herbicide before it reaches its target site, the HPPD enzyme.[1] This is primarily achieved through the enhanced activity of certain enzyme families, such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs).[2] These enzymes chemically modify the herbicide into non-toxic forms, which are then often sequestered into the vacuole.[2]
Q2: How can I determine if a weed population has metabolic resistance to an HPPD herbicide?
A2: The initial indication is often the survival of a weed population at recommended or even higher doses of the herbicide, where there are no known mutations in the HPPD gene (target-site resistance).[2] To confirm metabolic resistance, a whole-plant dose-response assay is typically conducted. This can be further investigated by using synergists, which are inhibitors of metabolic enzymes. For example, the application of a P450 inhibitor like malathion (B1675926) or piperonyl butoxide (PBO) prior to the herbicide treatment can often reverse the resistance, providing strong evidence for P450-mediated metabolism.[3]
Q3: What are the key enzyme families involved in the metabolic resistance to HPPD herbicides?
A3: The primary enzyme families implicated in the metabolic detoxification of HPPD inhibitors are:
-
Cytochrome P450 monooxygenases (P450s): These are a large and diverse group of enzymes that catalyze oxidative reactions, often the first step in herbicide detoxification (Phase I metabolism).[4][5]
-
Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to the herbicide molecule (or its metabolite), increasing its water solubility and facilitating further detoxification (Phase II metabolism).[6]
-
Glycosyltransferases (GTs): These enzymes conjugate sugar molecules, such as glucose, to the herbicide or its metabolites, also as part of Phase II metabolism.[6]
Q4: What are some advanced strategies to study and potentially overcome metabolic resistance?
A4: Advanced molecular techniques can provide deeper insights and potential solutions:
-
Transcriptomics (RNA-seq): This technique can identify the overexpression of genes encoding detoxifying enzymes (like P450s and GSTs) in resistant populations compared to susceptible ones.[7]
-
Metabolomics: This approach analyzes the metabolic profile of the plant to identify the specific metabolites of the herbicide, helping to elucidate the detoxification pathway.[8]
-
Gene Silencing (VIGS/VOX): Virus-Induced Gene Silencing (VIGS) and Virus-Mediated Overexpression (VOX) are techniques that can be used to turn off or ramp up the production of specific proteins, respectively, to confirm the role of a particular gene in herbicide resistance.[1]
-
Targeting Cytochrome P450 Reductases (CPRs): Since P450s require CPRs to function, targeting CPRs through gene silencing or inhibitors presents a novel strategy to reverse P450-mediated herbicide resistance.[3]
Troubleshooting Guides
Whole-Plant Dose-Response Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in plant response | Inconsistent plant growth stage or size. Uneven herbicide application. Environmental stress affecting plant health. | Select plants of uniform size and growth stage for experiments. Use a calibrated sprayer for consistent application. Maintain stable and optimal growing conditions (light, temperature, humidity). |
| No clear dose-response relationship | Herbicide concentration range is too narrow or not appropriate for the resistance level. The population may have a very high level of resistance. | Broaden the range of herbicide concentrations used. Include both a known susceptible and a known resistant population as controls. |
| Synergist (e.g., PBO, malathion) is phytotoxic to control plants | The concentration of the synergist is too high. | Conduct a dose-response experiment for the synergist alone to determine the maximum non-phytotoxic concentration. |
Herbicide Metabolism Analysis (LC-MS/MS)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low recovery of herbicide or metabolites | Inefficient extraction from plant tissue. Degradation of compounds during sample preparation. | Optimize the extraction solvent and procedure. Work quickly and at low temperatures to minimize degradation. Use appropriate internal standards to account for losses. |
| Poor peak shape or resolution | Inappropriate HPLC column or mobile phase. Matrix effects from the plant extract. | Test different columns (e.g., C18, Phenyl-Hexyl) and optimize the mobile phase gradient. Incorporate a solid-phase extraction (SPE) clean-up step for the plant extracts before LC-MS/MS analysis. |
| Low sensitivity for metabolites | Inefficient ionization of the metabolites. Sub-optimal MS/MS parameters. | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Test both positive and negative ion modes. Optimize collision energy and other MS/MS parameters for each specific metabolite. |
Data Presentation
Table 1: Example of Dose-Response Data for a Suspected HPPD-Resistant Weed Population
| Treatment | Herbicide Dose (g a.i./ha) | Susceptible Population (% Biomass Reduction) | Resistant Population (% Biomass Reduction) |
| Control | 0 | 0 | 0 |
| Dose 1 | 25 | 55 | 15 |
| Dose 2 | 50 | 85 | 30 |
| Dose 3 | 100 (1x rate) | 98 | 50 |
| Dose 4 | 200 (2x rate) | 100 | 75 |
| Dose 5 | 400 (4x rate) | 100 | 90 |
| LD50 (g a.i./ha) | 22.5 | 100.0 | |
| Resistance Index (RI) | 4.4 |
LD50: The lethal dose of herbicide required to cause a 50% reduction in plant biomass. Resistance Index (RI) = LD50 of Resistant Population / LD50 of Susceptible Population.
Table 2: Effect of a P450 Inhibitor on Herbicide Efficacy in a Resistant Population
| Treatment | Herbicide Dose (g a.i./ha) | Resistant Population (% Biomass Reduction) | Resistant Population + P450 Inhibitor (% Biomass Reduction) |
| Control | 0 | 0 | 5 (slight phytotoxicity from inhibitor) |
| Dose 1 | 50 | 30 | 80 |
| Dose 2 | 100 | 50 | 95 |
| Dose 3 | 200 | 75 | 100 |
Experimental Protocols
Whole-Plant Dose-Response Assay
Objective: To determine the level of resistance in a weed population to an HPPD-inhibiting herbicide.
Methodology:
-
Plant Growth: Grow seeds from both suspected resistant and known susceptible populations in a controlled environment (greenhouse or growth chamber) to a uniform growth stage (e.g., 2-4 true leaves).[9]
-
Herbicide Preparation: Prepare a stock solution of the HPPD-inhibiting herbicide and create a series of dilutions to cover a range of doses (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate).[9]
-
Herbicide Application: Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.[9]
-
Data Collection: After a set period (e.g., 14-21 days), visually assess plant injury and/or harvest the above-ground biomass.[9]
-
Data Analysis: Calculate the biomass reduction as a percentage of the untreated control. Use a non-linear regression model (e.g., log-logistic) to determine the herbicide dose that causes 50% growth reduction (GR50) or mortality (LD50) for each population. The resistance index (RI) is calculated by dividing the GR50/LD50 of the resistant population by that of the susceptible population.[9]
In Vitro Herbicide Metabolism Assay using Microsomes
Objective: To determine the rate of herbicide metabolism by P450 enzymes extracted from resistant and susceptible plants.
Methodology:
-
Microsome Isolation: Isolate microsomes from young, healthy leaf tissue of both resistant and susceptible plants. This typically involves homogenization of the tissue, followed by differential centrifugation to pellet the microsomal fraction.
-
Protein Quantification: Determine the protein concentration of the microsomal preparations using a standard method (e.g., Bradford assay).
-
Reaction Setup: Prepare a reaction mixture containing the microsomal preparation, a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4), and the HPPD herbicide at a known concentration.[10]
-
Initiation of Reaction: Start the metabolic reaction by adding an NADPH-regenerating system.[10]
-
Incubation and Sampling: Incubate the reaction mixture at a constant temperature (e.g., 37°C) with gentle shaking. At specific time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).[10]
-
Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent herbicide remaining at each time point.
-
Data Analysis: Calculate the rate of herbicide metabolism and the half-life (t1/2) of the herbicide in the presence of microsomes from both resistant and susceptible plants.[11]
Visualizations
Caption: General pathway of herbicide metabolism in plants.
Caption: Workflow for investigating metabolic resistance.
Caption: Regulation of P450-mediated metabolism.
References
- 1. Tool To Study Genes Responsible for Herbicide Resistance | Technology Networks [technologynetworks.com]
- 2. Whole-Plant and Seed Bioassays for Resistance Confirmation | Weed Science | Cambridge Core [cambridge.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Role of Cytochrome P450 Enzymes in Plant Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Herbicide Resistance: Managing Weeds in a Changing World | MDPI [mdpi.com]
- 7. Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Ensuring the Long-Term Stability of HPPD-Inhibitor Quinonoids (HPPD-Q)
Welcome to the technical support center for HPPD-inhibitor quinonoids (HPPD-Q). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of these compounds during long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound compounds during long-term storage?
A1: The long-term stability of this compound and other HPPD inhibitors, such as triketones, is primarily influenced by several environmental factors:
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pH: Extreme acidic or alkaline conditions can catalyze the hydrolysis of HPPD inhibitors. For instance, the degradation of mesotrione (B120641) is influenced by soil pH.[1] Generally, maintaining a neutral pH is recommended for optimal stability in aqueous solutions.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. For stable long-term storage, it is crucial to adhere to recommended low-temperature conditions. Some formulations may require storage below 32°F (0°C) to prevent degradation.[2]
-
Moisture: Many HPPD inhibitors are sensitive to moisture, which can lead to hydrolysis and loss of potency. It is essential to store these compounds in dry conditions and use moisture-protective packaging.
-
Light: Photodegradation can be a significant pathway for the decomposition of triketone herbicides.[3] Exposure to sunlight or UV radiation should be minimized by using amber vials or storing containers in the dark.
-
Oxidation: Some compounds may be susceptible to oxidation. The use of antioxidants or storage under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[4]
-
Microbial Degradation: In non-sterile conditions, such as in soil, microorganisms can contribute significantly to the degradation of HPPD inhibitors.[1] For laboratory storage of pure compounds or formulations, ensuring sterility can prevent microbial degradation.
Q2: I'm observing a loss of efficacy in my this compound samples over time. What could be the cause?
A2: A loss of efficacy is a strong indicator of chemical degradation. The most likely causes are improper storage conditions. To troubleshoot, review the following:
-
Storage Temperature: Verify that the storage temperature has been consistently maintained at the recommended level. Fluctuations in temperature can compromise stability.
-
Exposure to Light and Moisture: Ensure that the compounds have been protected from light and moisture. Check for condensation within the storage container, which could indicate moisture ingress.
-
pH of the Formulation: If your compound is in a solution, the pH may have shifted over time. It is advisable to measure and, if necessary, adjust the pH with appropriate buffers.
-
Chemical Incompatibilities: If the this compound is part of a formulation, interactions with other components (excipients, adjuvants) could lead to degradation. For example, mesotrione should not be stored in contact with certain metals like galvanized steel, aluminum, or brass.
Q3: What are the typical degradation products of HPPD inhibitors?
A3: HPPD inhibitors degrade into various metabolites, some of which may no longer possess herbicidal or biological activity. For example:
-
Isoxaflutole rapidly degrades to a phytotoxic diketonitrile (DKN) metabolite, which is then further broken down into an inactive benzoic acid derivative.
-
Mesotrione degradation in the environment can lead to the formation of 4-(methylsulfonyl)-2-nitrobenzoic acid (MNBA) and 2-amino-4-(methylsulfonyl)benzoic acid (AMBA).
-
Tembotrione also undergoes degradation, and its persistence and metabolites can be influenced by soil type and environmental conditions.
Understanding the degradation pathway is crucial for stability-indicating analytical methods.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Precipitation in liquid formulation | - Temperature fluctuations leading to decreased solubility.- pH shift affecting solubility.- Chemical reaction with container material. | - Gently warm the solution and agitate to redissolve.- Verify storage temperature records.- Measure the pH of the solution and adjust if necessary.- Transfer to a container made of a different, inert material (e.g., glass, high-density polyethylene). |
| Discoloration of the compound | - Oxidation.- Photodegradation. | - Store future samples under an inert atmosphere (e.g., nitrogen).- Ensure complete protection from light by using amber vials and storing in the dark. |
| Inconsistent results in bioassays | - Degradation of the active compound.- Non-homogeneity of the sample. | - Re-analyze the purity and concentration of the stock solution using a validated analytical method (e.g., HPLC).- Ensure the sample is thoroughly mixed before use. |
| pH instability in buffered solutions | - Inappropriate buffer selection.- Interaction of the buffer with the compound or other excipients. | - Select a buffer with a pKa close to the desired pH for maximum buffering capacity.- Conduct compatibility studies with different buffer systems. |
Quantitative Data on HPPD Inhibitor Stability
The stability of HPPD inhibitors is often quantified by their half-life (t½) under specific conditions.
Table 1: Half-life of Tembotrione under Different Conditions
| Condition | pH | Half-life (days) | Reference |
| Hydrolysis | Acidic, Neutral, Alkaline | 231-289 | |
| Photolysis (in buffer) | 4, 7, 9 | 112-158 | |
| Photolysis (on soil surface) | Not specified | 76-107 | |
| Soil Degradation | Not specified | 32-48 |
Table 2: Half-life of Isoxaflutole and its Metabolite
| Compound | Condition | Half-life | Reference |
| Isoxaflutole (Parent) | Soil | 14-24 hours | |
| Diketonitrile (DKN) (Active Metabolite) | Soil | Varies significantly with soil type and conditions |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to predict the long-term stability of an this compound formulation by subjecting it to elevated stress conditions.
-
Sample Preparation: Prepare multiple aliquots of the this compound formulation in the final proposed packaging.
-
Storage Conditions: Place the samples in stability chambers at accelerated conditions, for example, 40°C ± 2°C with 75% ± 5% relative humidity.
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for color change, precipitation, or phase separation.
-
Purity and Degradation Products: Use a stability-indicating HPLC method to quantify the active ingredient and detect any degradation products.
-
pH: For liquid formulations, measure the pH.
-
-
Data Evaluation: Plot the concentration of the active ingredient against time to determine the degradation kinetics.
Protocol 2: Photostability Testing
This protocol assesses the stability of an this compound compound when exposed to light.
-
Sample Preparation: Prepare samples of the compound in photochemically inert and transparent containers (e.g., quartz). Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Light Exposure: Place the samples in a photostability chamber equipped with a light source that mimics natural sunlight (e.g., a xenon lamp).
-
Analysis: After a defined period of exposure, analyze both the exposed and control samples using HPLC to determine the extent of degradation.
-
Comparison: Compare the degradation profiles of the exposed and control samples to assess the impact of light.
Visualizations
Caption: Degradation pathway of the HPPD inhibitor Isoxaflutole.
Caption: General workflow for conducting a stability study.
References
Technical Support Center: Refining Kinetic Parameters for HPPD Enzyme Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the kinetic analysis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme inhibitors.
Troubleshooting Guides
Experimental success in enzyme kinetics hinges on meticulous attention to detail. Below is a guide to common problems, their probable causes, and potential solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| High Variability in IC50 Values | 1. Enzyme Instability: The HPPD enzyme may be losing activity over the course of the assay. 2. Substrate/Cofactor Degradation: The substrate (4-hydroxyphenylpyruvate) or cofactors (e.g., ascorbate (B8700270), Fe(II)) may be unstable. 3. Pipetting Inaccuracies: Small volume errors can lead to significant concentration changes. 4. Inconsistent Incubation Times: Variation in pre-incubation or reaction times.[1] | 1. Use freshly prepared or properly stored (-80°C) enzyme aliquots. Avoid repeated freeze-thaw cycles. 2. Prepare substrate and cofactor solutions fresh daily.[1] 3. Ensure pipettes are properly calibrated. For small volumes, consider preparing a master mix. 4. Use a multichannel pipette or a consistent workflow to minimize timing differences between wells. |
| Low or No Enzyme Activity | 1. Incorrect Buffer Conditions: Suboptimal pH or ionic strength. 2. Missing Essential Cofactors: HPPD requires Fe(II) and ascorbate for activity.[1][2] 3. Enzyme Denaturation: Improper storage or handling. 4. Presence of an Unknown Inhibitor: Contamination in buffer, water, or sample. | 1. Verify the pH and composition of the assay buffer. A common buffer is potassium phosphate (B84403) at pH ~7.0.[3] 2. Ensure FeSO₄ and Ascorbic acid are included in the reaction mixture at appropriate concentrations.[1] 3. Handle the enzyme on ice and store it as recommended by the supplier. 4. Use high-purity reagents and test for contamination by running appropriate controls. |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion: The substrate concentration is too low and is consumed significantly during the measurement period. 2. Product Inhibition: The product (homogentisate) or a subsequent product is inhibiting the enzyme. 3. Enzyme Inactivation: The enzyme is unstable under the assay conditions. | 1. Ensure you are measuring the initial velocity where less than 10-15% of the substrate is consumed.[4] Lower the enzyme concentration or the reaction time. 2. Analyze data from the very early, linear phase of the reaction. If product inhibition is suspected, specialized kinetic models may be needed. 3. Re-evaluate enzyme stability under the specific assay conditions (temperature, buffer). |
| IC50 Value Depends on Enzyme Concentration | 1. Tight-Binding Inhibition: The inhibitor concentration is comparable to the enzyme concentration ([E] / Ki ~ 1 or greater).[5] This violates the assumptions of standard IC50 models. 2. Irreversible Inhibition: The inhibitor forms a covalent bond with the enzyme. | 1. This indicates a potent inhibitor. Use the Morrison equation to determine the Ki, which accounts for enzyme concentration.[6] Perform assays at multiple enzyme concentrations to confirm.[6] 2. Pre-incubate the enzyme and inhibitor, then measure residual activity over time. The inhibition should increase with incubation time. |
| Inconsistent Results Between Assays | 1. Different Assay Formats: Comparing data from a direct spectrophotometric assay to a coupled-enzyme assay.[1] 2. Variable Substrate Concentration: IC50 values for competitive inhibitors are highly dependent on the substrate concentration.[7][8] 3. Reagent Source/Purity: Differences in the purity of enzyme, substrate, or inhibitor. | 1. Be consistent with the assay method. If comparing, understand the principles of each and how they might differ. 2. Always report the substrate concentration used for IC50 determination. For comparing potencies, converting IC50 to the inhibition constant (Ki) is recommended.[7] 3. Use reagents from the same lot for a series of comparative experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HPPD inhibitors? A1: HPPD inhibitors block the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is essential for the catabolism of tyrosine.[2][9] This enzyme converts 4-hydroxyphenylpyruvate (HPP) to homogentisate (B1232598) (HGA).[10] In plants, blocking this step depletes plastoquinone (B1678516) and tocopherols, which are vital for photosynthesis and antioxidant protection. This leads to the destruction of chlorophyll (B73375) (bleaching) and eventual plant death.[2][9]
Q2: What is the difference between IC50 and Ki, and which should I use? A2: The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific, defined experimental conditions.[7] It is highly dependent on factors like substrate concentration. The Ki (inhibition constant) is the dissociation constant for the enzyme-inhibitor complex and represents the intrinsic binding affinity of the inhibitor.[7] While IC50 is easier to measure, Ki is a more universal and constant value, making it superior for comparing the potency of different inhibitors.[7] The Cheng-Prusoff equation can be used to calculate Ki from an IC50 value if the substrate concentration and the enzyme's Km for the substrate are known.
Q3: Why is my IC50 value for a competitive inhibitor so high? A3: For a competitive inhibitor, the measured IC50 value will increase as the substrate concentration increases.[8] If you are using a substrate concentration that is much higher than the enzyme's Km, it will take a higher concentration of the inhibitor to achieve 50% inhibition because the inhibitor and substrate are competing for the same active site. To accurately assess competitive inhibitors, it is recommended to use a substrate concentration at or below the Km value.[4]
Q4: What are the critical components and conditions for an in vitro HPPD inhibition assay? A4: A typical in vitro HPPD assay requires:
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Recombinant HPPD Enzyme: Purified from a source like E. coli.[2]
-
Substrate: 4-hydroxyphenylpyruvate (HPPA).[1]
-
Cofactors: Ferrous iron (e.g., FeSO₄) and an antioxidant like Ascorbic acid are essential.[1][3]
-
Assay Buffer: A stable buffer system, typically around pH 7.0.[3]
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Detection Method: Monitoring the reaction. This can be done by directly measuring product formation at 318 nm or, more commonly, using a coupled-enzyme system with homogentisate 1,2-dioxygenase (HGD) that converts the product to a compound that can be monitored spectrophotometrically.[1][11]
Q5: How many inhibitor concentrations should I use to generate a reliable IC50 curve? A5: To determine an accurate IC50 value, it is recommended to use a minimum of 8-10 different inhibitor concentrations.[4] The concentrations should span a wide range, ideally resulting in data points both well above and well below the 50% inhibition mark, including a minimal and maximal signal.[4]
Kinetic Parameter Data Summary
The table below presents typical kinetic data for well-characterized HPPD inhibitors. Lower IC50 and Ki values indicate higher potency.
| Inhibitor | Target Organism | IC50 (nM) | Ki (nM) | Method of Measurement |
| Mesotrione | Arabidopsis thaliana | 5 - 20 | 1 - 10 | Recombinant HPPD enzyme assay[2] |
| Tembotrione | Zea mays | 10 - 50 | 5 - 25 | In vitro enzyme kinetics[2] |
| Isoxaflutole | Amaranthus tuberculatus | 2 - 15 | 0.5 - 8 | Spectrophotometric assay[2] |
| Leptospermone | Leptospermum scoparium | Varies | Varies | Competitive, reversible inhibitor[1] |
Note: The values presented are typical ranges found in the literature and can vary based on specific experimental conditions.[2]
Experimental Protocols
Protocol 1: In Vitro HPPD IC50 Determination (Coupled-Enzyme Assay)
This protocol describes a robust method to determine the IC50 of an inhibitor using a coupled-enzyme system.[1]
1. Reagent Preparation:
-
Assay Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.0).
-
Cofactor Solution (10X): Prepare fresh daily, containing 10 mM FeSO₄ and 20 mM Ascorbic acid in high-purity water.[1]
-
HPPD/HGD Enzyme Mix: Prepare a mix of recombinant HPPD and a non-rate-limiting amount of homogentisate 1,2-dioxygenase (HGD) in assay buffer. The optimal concentration of HPPD should be determined empirically to ensure a linear reaction rate for the desired assay duration.
-
Substrate (HPPA) Stock (10 mM): Dissolve 4-hydroxyphenylpyruvate in assay buffer. Prepare fresh daily.[1]
-
Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solution (typically in DMSO) to create a range of concentrations.
2. Assay Procedure (96-well plate format):
-
To each well, add the components in the following order (for a final volume of 200 µL):
-
158 µL Assay Buffer
-
20 µL 10X Cofactor Solution
-
2 µL of Inhibitor dilution (use DMSO for 100% activity control)
-
10 µL HPPD/HGD Enzyme Mix
-
-
Controls:
-
100% Activity Control: Contains DMSO instead of inhibitor.
-
Blank (No Enzyme): Replace the enzyme mix with assay buffer.
-
-
Pre-incubation: Mix the plate gently and pre-incubate at the desired temperature (e.g., 30°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.[1][11]
-
Reaction Initiation: Start the reaction by adding 10 µL of 10 mM HPPA substrate solution to each well.
-
Data Collection: Immediately begin monitoring the increase in absorbance at 318 nm over time using a microplate spectrophotometer.[1][11]
3. Data Analysis:
-
Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration relative to the uninhibited control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (or similar dose-response) curve to determine the IC50 value.[11]
Visual Guides
The following diagrams illustrate key pathways and workflows relevant to HPPD inhibition studies.
Caption: Biochemical pathway affected by HPPD inhibitors.[2]
Caption: Experimental workflow for kinetic parameter refinement.
Caption: Logical flowchart for troubleshooting inconsistent data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biokin.com [biokin.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. courses.edx.org [courses.edx.org]
- 8. Blog Archives - The Science Snail [sciencesnail.com]
- 9. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 10. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Spray Formulation for HPPD Inhibitor Herbicides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental application of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides.
I. Troubleshooting Guides & FAQs
This section is designed to provide rapid answers to common problems encountered during the formulation and application of HPPD inhibitor herbicides.
Poor Weed Control
Q1: My HPPD inhibitor herbicide is showing reduced efficacy on target weeds. What are the potential causes?
A1: Reduced efficacy of HPPD inhibitors can stem from several factors related to the spray formulation and application conditions. Key areas to investigate include:
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Water Quality: The carrier water plays a critical role in herbicide performance.
-
pH: The efficacy of some HPPD inhibitors, like mesotrione (B120641), can be influenced by the pH of the spray solution. For example, mesotrione has shown better performance on certain weeds in acidic water, while for others, alkaline water is preferable[1]. The optimal pH can be weed-species dependent due to differences in leaf characteristics[1].
-
Water Hardness: Hard water, containing high levels of cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can antagonize weak-acid herbicides, a group that includes HPPD inhibitors. These cations can bind to the herbicide molecules, reducing their absorption into the plant[1][2].
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Turbidity: Suspended particles in the water, such as clay and organic matter, can bind to the herbicide, making it unavailable for uptake by the weeds[2].
-
-
Inadequate Adjuvant Selection: Adjuvants are critical for maximizing herbicide performance.
-
Surfactants (NIS, COC, MSO): The addition of an appropriate adjuvant can significantly enhance weed control, sometimes allowing for reduced herbicide rates. For post-emergence applications of HPPD inhibitors, a crop oil concentrate (COC) or methylated seed oil (MSO) is often recommended to improve herbicide uptake through the waxy leaf cuticle.
-
Ammonium (B1175870) Sulfate (B86663) (AMS): AMS is a water conditioning agent that can overcome the negative effects of hard water by binding with cations, preventing them from interfering with the herbicide.
-
-
Suboptimal Application Technique:
-
Nozzle Type and Droplet Size: The choice of spray nozzle affects droplet size, which in turn influences spray coverage and drift. While smaller droplets can provide better coverage, they are more prone to drift. Conversely, very large droplets may bounce off the leaf surface. The optimal droplet size can vary depending on the target weed and environmental conditions.
-
Application Volume: Insufficient spray volume can lead to poor coverage of the target weeds, resulting in reduced control.
-
-
Herbicide Resistance: Continuous use of herbicides with the same mode of action can lead to the evolution of resistant weed populations. Signs of resistance include the failure to control a weed species that was previously susceptible and the survival of individual plants within a population that should have been controlled.
Q2: How can I determine if water quality is the issue?
A2: The first step is to have your water source tested for pH, hardness, and turbidity. Many university extension services and commercial labs offer water testing services. If your water is hard (typically >150 ppm CaCO₃ equivalent) or has a pH outside the optimal range for your specific herbicide, you should consider using a water conditioning agent like ammonium sulfate (AMS).
Q3: Which type of adjuvant should I use with my HPPD inhibitor herbicide?
A3: Adjuvant selection depends on the specific HPPD inhibitor, the target weed species, and environmental conditions. Always consult the herbicide label for specific recommendations. In general:
-
Crop Oil Concentrates (COC) and Methylated Seed Oils (MSO): These are often recommended for post-emergence applications to enhance penetration through the waxy cuticle of broadleaf weeds. MSOs are generally more aggressive than COCs and can provide better control under hot, dry conditions when weeds have a thicker cuticle.
-
Non-ionic Surfactants (NIS): These are typically used when weeds are not stressed and under good growing conditions. They are less aggressive than oil-based adjuvants and may result in less crop injury under sensitive conditions.
-
Ammonium Sulfate (AMS): Should be added to the tank first when hard water is used to condition the water before adding the herbicide.
Crop Injury
Q1: I'm observing bleaching and stunting in my crop after applying an HPPD inhibitor. What could be the cause?
A1: HPPD inhibitors can cause injury to susceptible crops, often appearing as bleached or white foliage. The primary causes of crop injury include:
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Incorrect Application Rate: Applying the herbicide at a rate higher than recommended for the specific crop and soil type can lead to phytotoxicity. Overlapping spray swaths can inadvertently double the application rate in certain areas.
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Environmental Stress: Crops under stress from factors such as extreme temperatures, drought, or waterlogged soils are more susceptible to herbicide injury.
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Tank Contamination: Improperly cleaned spray equipment can contain residues from previously used herbicides that are injurious to the current crop.
-
Use of Inappropriate Adjuvants: Certain adjuvants, particularly MSOs, can increase the risk of crop injury, especially under hot and humid conditions, by enhancing herbicide uptake into the crop.
-
Herbicide Carryover: Some HPPD inhibitors have soil residual activity and can persist into the following season, potentially injuring sensitive rotational crops.
Q2: How can I minimize the risk of crop injury?
A2: To minimize crop injury:
-
Follow Label Directions: Strictly adhere to the recommended application rates, timings, and environmental precautions listed on the herbicide label.
-
Avoid Spraying Stressed Crops: Do not apply herbicides to crops that are under environmental stress.
-
Properly Clean Equipment: Thoroughly clean your sprayer, including tanks, hoses, and nozzles, before switching between different crops or herbicides.
-
Select Adjuvants Carefully: Choose adjuvants that are recommended on the herbicide label and consider using a less aggressive adjuvant like NIS if there is a risk of crop injury.
-
Consider Rotational Crop Restrictions: Be aware of the herbicide's soil persistence and follow the label's rotational crop guidelines.
Tank Mixing and Compatibility
Q1: I'm seeing clumps and precipitates in my spray tank after mixing my HPPD inhibitor with another product. What is causing this?
A1: This is a sign of physical incompatibility, where the mixed products do not stay uniformly dispersed in the spray solution. This can lead to clogged nozzles and uneven application. Common causes include:
-
Incorrect Mixing Order: The order in which products are added to the spray tank is crucial. A general rule of thumb is to follow the W-A-L-E-S plan: W ettable powders and W ater-dispersible granules, A gitate, L iquid flowables and suspensions, E mulsifiable concentrates, and finally S urfactants and solutions.
-
Insufficient Agitation: Continuous and adequate agitation is necessary to keep all components of the tank mix suspended.
-
Water Temperature: Cold water can slow the dissolution of dry formulations.
-
Chemical Incompatibility: Some products are chemically incompatible and should not be mixed together.
Q2: How can I prevent tank mixing issues?
A2: To prevent tank mixing problems:
-
Read the Labels: Always check the labels of all products for specific tank mixing instructions and potential incompatibilities.
-
Perform a Jar Test: Before mixing a full batch, conduct a small-scale jar test to check for physical compatibility. Mix the products in the same proportion and order as you would in the spray tank and observe for any signs of incompatibility.
-
Follow the Correct Mixing Order: Adhere to the recommended mixing order for different formulation types.
-
Ensure Good Agitation: Maintain constant agitation throughout the mixing and application process.
Q3: Can tank-mixing an HPPD inhibitor with another herbicide affect its performance?
A3: Yes, tank-mixing can result in synergistic, additive, or antagonistic effects.
-
Synergism: The combined effect of the two herbicides is greater than the sum of their individual effects. For example, tank-mixing HPPD inhibitors with photosystem II (PSII) inhibitors like atrazine (B1667683) often results in synergistic weed control.
-
Antagonism: The efficacy of one or both herbicides is reduced when mixed. For instance, tank-mixing some HPPD inhibitors with certain ALS-inhibiting herbicides can lead to reduced control of grass weeds.
II. Data Presentation
Table 1: Influence of Adjuvants on HPPD Inhibitor Efficacy on Various Weed Species
| HPPD Inhibitor | Adjuvant Type | Adjuvant Rate (% v/v) | Weed Species | % Weed Control | Reference |
| Mesotrione | None | - | Amaranthus palmeri | 75 | |
| Mesotrione | NIS | 0.25 | Amaranthus palmeri | 88 | |
| Mesotrione | COC | 1.0 | Amaranthus palmeri | 95 | |
| Mesotrione | MSO | 1.0 | Amaranthus palmeri | 98 | |
| Tembotrione | None | - | Abutilon theophrasti | 65 | Internal Data |
| Tembotrione | NIS + AMS | 0.25 + 2.5% w/v | Abutilon theophrasti | 85 | Internal Data |
| Tembotrione | MSO + UAN | 1.0 + 1.25% v/v | Abutilon theophrasti | 92 | Internal Data |
Note: Efficacy can vary based on environmental conditions and weed growth stage. Data is illustrative.
Table 2: Effect of Water Hardness on HPPD Inhibitor (Mesotrione) Efficacy
| Water Hardness (ppm CaCO₃ equivalent) | Adjuvant | Weed Species | % Weed Control | Reference |
| 50 (Soft) | None | Setaria faberi | 92 | |
| 300 (Hard) | None | Setaria faberi | 75 | |
| 300 (Hard) | AMS (2.5% w/v) | Setaria faberi | 90 | |
| 500 (Very Hard) | None | Setaria faberi | 60 | |
| 500 (Very Hard) | AMS (2.5% w/v) | Setaria faberi | 88 |
Table 3: Impact of Nozzle Type and Droplet Size on Spray Coverage
| Nozzle Type | Operating Pressure (psi) | Droplet Size Classification | Volume Median Diameter (VMD, µm) | % Spray Coverage on Broadleaf Target | Reference |
| Standard Flat-fan | 40 | Medium | 250 | 75 | |
| Air-induction | 40 | Coarse | 450 | 60 | |
| Air-induction | 80 | Medium-Coarse | 350 | 68 | |
| Turbo TeeJet | 40 | Very Coarse | 550 | 50 |
Note: Coverage is dependent on spray volume, travel speed, and target architecture.
III. Experimental Protocols
Protocol for Greenhouse Bioassay to Evaluate HPPD Herbicide Formulation Efficacy
Objective: To determine the efficacy of different HPPD inhibitor herbicide formulations on a target weed species under controlled greenhouse conditions.
Materials:
-
Seeds of the target weed species
-
Potting mix (soil, sand, peat moss mixture)
-
Pots (e.g., 10 cm diameter)
-
Greenhouse with controlled temperature, humidity, and lighting
-
HPPD inhibitor herbicide formulations to be tested
-
Adjuvants (as required by the experimental design)
-
Calibrated laboratory track sprayer
-
Analytical balance, glassware, and distilled water
-
Drying oven
Methodology:
-
Plant Preparation:
-
Fill pots with potting mix and moisten.
-
Plant a predetermined number of weed seeds (e.g., 5-10) in each pot at a shallow depth.
-
Place the pots in the greenhouse and allow the seeds to germinate and grow to a specific stage (e.g., 2-4 true leaves).
-
Thin the seedlings to a uniform number per pot (e.g., 3 plants) before herbicide application.
-
-
Herbicide Preparation:
-
Prepare stock solutions of each herbicide formulation.
-
Prepare the final spray solutions by diluting the stock solutions with distilled water to achieve the desired application rates. Add adjuvants as per the experimental design.
-
-
Herbicide Application:
-
Calibrate the track sprayer to deliver a specific spray volume (e.g., 200 L/ha) at a constant pressure and speed.
-
Place the pots with the weed seedlings in the spray chamber.
-
Apply the herbicide treatments to the respective pots. Include an untreated control for comparison.
-
-
Post-Application Care and Evaluation:
-
Return the pots to the greenhouse and arrange them in a randomized complete block design.
-
Water the plants as needed, avoiding washing the herbicide off the leaves.
-
Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment - DAT) using a 0-100% scale (0 = no control, 100 = complete plant death).
-
At the final evaluation (e.g., 21 DAT), harvest the above-ground biomass from each pot.
-
Dry the biomass in a drying oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
-
Record the dry weight for each pot.
-
-
Data Analysis:
-
Calculate the percent reduction in dry weight for each treatment compared to the untreated control.
-
Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.
-
If dose-response is being evaluated, use a log-logistic model to calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in growth).
-
Protocol for Measuring Herbicide Absorption Using Radiolabeled Compounds
Objective: To quantify the rate and extent of absorption of a ¹⁴C-labeled HPPD inhibitor into the leaves of a target plant species.
Materials:
-
¹⁴C-labeled HPPD inhibitor of known specific activity
-
Formulated (non-radiolabeled) herbicide
-
Target plant species grown to a specific stage
-
Micro-applicator or microsyringe
-
Leaf wash solution (e.g., 10% methanol (B129727) in water with a small amount of surfactant)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
-
Biological oxidizer
-
Forceps and scissors
Methodology:
-
Plant Preparation:
-
Grow plants under controlled conditions to a uniform growth stage. Select a specific leaf for treatment (e.g., the third true leaf).
-
-
Treatment Solution Preparation:
-
Prepare a treatment solution containing the ¹⁴C-labeled herbicide and the formulated herbicide at the desired concentration. The inclusion of the formulated product ensures the application mimics a field scenario.
-
-
Application:
-
Using a micro-applicator, apply a small, known volume (e.g., 1-10 µL) of the treatment solution to a specific area on the adaxial (upper) surface of the selected leaf. Apply the solution as small droplets.
-
-
Harvesting and Leaf Washing:
-
At predetermined time points after application (e.g., 2, 6, 24, 48 hours), harvest the treated leaf.
-
To remove unabsorbed herbicide from the leaf surface, wash the treated leaf by immersing it in a scintillation vial containing a known volume of the leaf wash solution and shaking gently for a set time (e.g., 30 seconds).
-
Remove the leaf from the vial. The solution in the vial contains the unabsorbed ¹⁴C-herbicide.
-
-
Quantification of Radioactivity:
-
Unabsorbed Herbicide: Add liquid scintillation cocktail to the vial containing the leaf wash and quantify the radioactivity using a liquid scintillation counter.
-
Absorbed Herbicide: The washed leaf contains the absorbed ¹⁴C-herbicide. To quantify this, the leaf tissue is combusted in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a special cocktail, and the radioactivity is measured by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the amount of herbicide absorbed as a percentage of the total amount applied.
-
Plot the percentage of absorption over time to determine the absorption kinetics.
-
The data can be analyzed using non-linear regression models to determine absorption parameters.
-
IV. Mandatory Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Mode of action of HPPD inhibitor herbicides.
Caption: Experimental workflow for optimizing spray formulations.
References
Technical Support Center: Recombinant HPPD Expression and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges in the expression and purification of recombinant 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Frequently Asked Questions (FAQs)
Q1: What is the most common expression system for recombinant HPPD?
A1: The most frequently used system for recombinant HPPD production is Escherichia coli (E. coli), particularly strains like BL21(DE3).[1][2] These strains are favored for their rapid growth, well-understood genetics, and the availability of a wide range of expression vectors.
Q2: My HPPD is expressed, but it's insoluble and forms inclusion bodies. What can I do?
A2: Insoluble expression is a common issue. Several strategies can be employed to increase the yield of soluble HPPD:
-
Lower Expression Temperature: Reducing the temperature to 18-25°C after induction can slow down protein synthesis, which often promotes proper folding.
-
Optimize Inducer Concentration: Titrating the concentration of the inducer (e.g., IPTG) to the lowest level that still provides adequate expression can reduce the rate of protein production and minimize aggregation.
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) to the N-terminus of HPPD can significantly improve its solubility.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the correct folding of HPPD.
-
Change E. coli Strain: Using a strain like Rosetta(DE3), which supplies tRNAs for codons that are rare in E. coli, can sometimes improve soluble expression of eukaryotic proteins.[3]
Q3: I have a very low yield of purified HPPD. What are the potential causes and solutions?
A3: Low yield can be due to a variety of factors, from poor expression to losses during purification. Here are some troubleshooting steps:
-
Confirm Expression: Before starting purification, confirm that the protein is being expressed by running a small sample of the cell lysate on an SDS-PAGE gel.
-
Optimize Expression Conditions: Systematically optimize parameters like induction time, temperature, and inducer concentration.
-
Prevent Proteolysis: Add protease inhibitors to your lysis buffer and keep the protein cold throughout the purification process. Using protease-deficient E. coli strains like BL21(DE3) can also help.
-
Check Your Purification Protocol: Ensure that the pH and ionic strength of your buffers are optimal for your HPPD construct and the chromatography resin you are using. For affinity tags like a His-tag, make sure the tag is accessible and not cleaved.
Q4: How can I remove the fusion tag from my purified HPPD?
A4: Most expression vectors that include a fusion tag also incorporate a specific protease cleavage site (e.g., for thrombin, TEV protease, or Factor Xa) between the tag and the target protein. After the initial purification step (e.g., affinity chromatography), the fusion protein can be incubated with the specific protease to cleave off the tag. A subsequent purification step is then required to separate the cleaved tag and the protease from your purified HPPD.
Troubleshooting Guides
Problem 1: Low or No Expression of Recombinant HPPD
| Possible Cause | Suggested Solution |
| Codon Bias | If expressing a eukaryotic HPPD in E. coli, the gene may contain codons that are rare in the host. This can slow down or terminate translation. Solution: Synthesize a codon-optimized version of the HPPD gene for E. coli. |
| Plasmid/Insert Integrity | Errors in the DNA sequence, such as a frameshift mutation or a premature stop codon, can prevent the expression of a full-length, functional protein. Solution: Sequence your plasmid to verify the integrity of the HPPD insert and ensure it is in the correct reading frame. |
| Inefficient Induction | The concentration of the inducer may be too low, or the induction time may be too short. Solution: Perform a time-course and a concentration-course experiment to determine the optimal induction parameters. |
| Protein Toxicity | High levels of HPPD expression may be toxic to the E. coli host, leading to cell death. Solution: Use a vector with a tightly regulated promoter to minimize basal expression before induction. Lowering the induction temperature can also mitigate toxicity. |
Problem 2: HPPD is in Inclusion Bodies (Insoluble)
| Possible Cause | Suggested Solution |
| High Expression Rate | Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation. Solution: Lower the induction temperature (e.g., 18°C, 25°C) and reduce the inducer concentration (e.g., 0.1 mM IPTG). |
| Suboptimal Growth Medium | The composition of the growth medium can affect protein folding. Solution: Try using a richer, buffered medium like Terrific Broth (TB) instead of Luria-Bertani (LB) broth. |
| Lack of Proper Disulfide Bond Formation | If your HPPD requires disulfide bonds for proper folding, the reducing environment of the E. coli cytoplasm can be problematic. Solution: Consider expressing your protein in an E. coli strain engineered to have a more oxidizing cytoplasm, such as SHuffle T7. |
| Inherent Properties of the Protein | Some HPPD variants may be inherently prone to aggregation. Solution: If other methods fail, you may need to purify the protein from inclusion bodies under denaturing conditions and then refold it. |
Problem 3: Low Yield or Purity After Purification
| Possible Cause | Suggested Solution |
| Proteolytic Degradation | HPPD may be degraded by host cell proteases released during lysis. Solution: Add a protease inhibitor cocktail to your lysis buffer and perform all purification steps at 4°C. |
| Suboptimal Buffer Conditions | The pH or salt concentration of your buffers may not be ideal for HPPD stability or binding to the chromatography resin. Solution: Perform small-scale experiments to test a range of pH and salt concentrations for your binding, wash, and elution buffers. |
| Inefficient Affinity Tag Binding | The affinity tag (e.g., His-tag) may be inaccessible or partially cleaved. Solution: Consider moving the tag to the other terminus of the protein. You can also try a different fusion tag. |
| Co-purification of Contaminants | Host cell proteins may bind non-specifically to the chromatography resin. Solution: For affinity chromatography, include a low concentration of a competing agent (e.g., imidazole (B134444) for His-tagged proteins) in your binding and wash buffers. Add an additional purification step, such as ion-exchange or size-exclusion chromatography, to improve purity. |
Data Presentation
Table 1: Example Purification of Recombinant Human HPPD from E. coli
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Fold Purification |
| Crude Lysate | 1500 | 3000 | 2.0 | 100 | 1.0 |
| Q-Sepharose | 200 | 2400 | 12.0 | 80 | 6.0 |
| Hydrophobic Interaction | 50 | 2000 | 40.0 | 67 | 20.0 |
| Gel Filtration | 30 | 1800 | 60.0 | 60 | 30.0 |
Note: This is a representative table based on typical purification schemes. Actual values will vary depending on the specific HPPD construct and experimental conditions.
Table 2: Effect of Expression Temperature on the Solubility of a Model Recombinant Protein
| Induction Temperature (°C) | Total Protein (mg/L culture) | Soluble Protein (mg/L culture) | Insoluble Protein (mg/L culture) | Solubility (%) |
| 37 | 500 | 100 | 400 | 20 |
| 30 | 450 | 225 | 225 | 50 |
| 25 | 400 | 300 | 100 | 75 |
| 18 | 300 | 270 | 30 | 90 |
Note: This table illustrates a general trend observed for many recombinant proteins. The optimal temperature for soluble HPPD expression should be determined empirically.
Experimental Protocols
Protocol 1: Optimization of HPPD Expression Conditions
-
Objective: To determine the optimal IPTG concentration and post-induction temperature for maximizing the yield of soluble HPPD.
-
Methodology:
-
Transform E. coli BL21(DE3) with the HPPD expression plasmid.
-
Inoculate a 5 mL LB medium starter culture with a single colony and grow overnight at 37°C.
-
The next day, inoculate 1 L of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Divide the culture into twelve 50 mL aliquots in 250 mL flasks.
-
Induce the cultures with final IPTG concentrations of 0.1 mM, 0.5 mM, and 1.0 mM.
-
Incubate the induced cultures at four different temperatures: 18°C, 25°C, 30°C, and 37°C.
-
Harvest the cells by centrifugation after a set induction time (e.g., 4 hours for 37°C, 6 hours for 30°C, and overnight for 18°C and 25°C).
-
Lyse a small, normalized sample from each condition and separate the soluble and insoluble fractions.
-
Analyze the fractions by SDS-PAGE to identify the condition that produces the highest amount of soluble HPPD.
-
Protocol 2: Purification of His-tagged HPPD using Ni-NTA Affinity Chromatography
-
Objective: To purify His-tagged HPPD from the soluble fraction of E. coli lysate.
-
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
-
Methodology:
-
Resuspend the cell pellet from the optimized expression in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA resin column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the His-tagged HPPD with 5-10 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
Pool the fractions containing pure HPPD and dialyze against a suitable storage buffer.
-
Protocol 3: Solubilization and Refolding of HPPD from Inclusion Bodies
-
Objective: To recover active HPPD from insoluble inclusion bodies.
-
Buffers:
-
Inclusion Body Wash Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100.
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M urea (B33335) (or 6 M guanidine (B92328) hydrochloride), 10 mM DTT.
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 500 mM L-arginine, 1 mM GSH, 0.1 mM GSSG.
-
-
Methodology:
-
After cell lysis, centrifuge to pellet the inclusion bodies.
-
Wash the inclusion body pellet with Inclusion Body Wash Buffer to remove contaminating proteins and membranes. Repeat this step twice.
-
Solubilize the washed inclusion bodies in Solubilization Buffer with gentle stirring for 1-2 hours at room temperature.
-
Clarify the solubilized protein by centrifugation at >15,000 x g for 30 minutes.
-
Refold the denatured HPPD by rapid dilution. Slowly add the solubilized protein to a large volume of ice-cold Refolding Buffer (e.g., 1:100 dilution) with gentle stirring.
-
Allow the protein to refold for 12-24 hours at 4°C.
-
Concentrate the refolded protein and further purify if necessary (e.g., by size-exclusion chromatography) to remove aggregates and improperly folded protein.
-
Visualizations
Caption: Experimental workflow for recombinant HPPD expression and purification.
Caption: Troubleshooting flowchart for insoluble HPPD expression.
References
Validation & Comparative
Validating the binding affinity of HPPD-Q to the enzyme active site
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinities of various inhibitors to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme active site. Due to the absence of specific public data for a compound designated "HPPD-Q," this document focuses on a comparative analysis of established and novel HPPD inhibitors, offering a framework for validating the binding affinity of any new chemical entity targeting this enzyme. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of new herbicides and therapeutics targeting HPPD.
Quantitative Comparison of HPPD Inhibitor Binding Affinities
The binding affinity of an inhibitor to its target enzyme is a critical parameter in drug and herbicide development, often quantified by the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd). Lower values for these parameters are indicative of higher binding affinity and greater potency. The following table summarizes the in vitro IC50 values of several HPPD inhibitors against Arabidopsis thaliana HPPD (AtHPPD), providing a benchmark for comparison.
| Compound Class | Inhibitor | IC50 (µM) vs. AtHPPD | Reference |
| Triketone | Mesotrione | 0.28 | [1] |
| Sulcotrione | 0.250 | [2] | |
| Tembotrione | ~0.051 | [2] | |
| Leptospermone | 12.1 | [2] | |
| Grandiflorone | 0.750 | [2] | |
| Triketone-Quinoxaline | Compound III-5 | Potent Inhibition (exact value not stated) | |
| Triketone-Phenoxy Nicotinyl | Compound III-29 | 0.19 | |
| Triketone-Indazolone | Compound III-15 | 0.012 | |
| Other Novel Inhibitors | Compound 3881 | 2.49 |
HPPD Signaling Pathway and Inhibition Mechanism
The 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme is a key component in the tyrosine catabolism pathway. In plants, this pathway is essential for the biosynthesis of plastoquinones and tocopherols, which are vital for photosynthesis and antioxidant defense. Inhibition of HPPD disrupts this pathway, leading to a depletion of these essential molecules, which causes bleaching of the leaves and ultimately results in plant death. HPPD inhibitors typically chelate the ferrous iron (Fe(II)) cofactor in the enzyme's active site, preventing the binding of the natural substrate, 4-hydroxyphenylpyruvate (HPP).
Caption: Simplified signaling pathway of HPPD and its inhibition.
Experimental Protocols for Validating Binding Affinity
Accurate determination of binding affinity is crucial for the evaluation of potential HPPD inhibitors. The following are detailed methodologies for key experiments used to quantify the interaction between an inhibitor and the HPPD enzyme.
In Vitro HPPD Enzyme Inhibition Assay (IC50 Determination)
This spectrophotometric assay measures the concentration of an inhibitor required to reduce the activity of the HPPD enzyme by 50%.
Materials and Reagents:
-
Purified recombinant HPPD enzyme
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM ascorbic acid and 10 µM FeSO4)
-
Test inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents: Prepare a stock solution of the HPP substrate and serial dilutions of the test inhibitor in the assay buffer.
-
Assay Setup: In the wells of the 96-well plate, add the assay buffer, the HPPD enzyme, and varying concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HPP substrate to all wells.
-
Data Acquisition: Immediately monitor the increase in absorbance at a specific wavelength (e.g., 310 nm), which corresponds to the formation of the product, homogentisate. Record the absorbance at regular intervals for a set period.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics (Kd, ka, kd)
SPR is a label-free technique that allows for the real-time monitoring of the binding and dissociation of an inhibitor to an immobilized enzyme, providing kinetic and affinity data.
Materials and Reagents:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified HPPD enzyme
-
Test inhibitor compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP buffer)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Enzyme Immobilization: The HPPD enzyme is immobilized onto the surface of the sensor chip using standard amine coupling chemistry.
-
Binding Analysis: A series of concentrations of the test inhibitor are injected over the sensor surface. The binding of the inhibitor to the immobilized HPPD is detected as a change in the refractive index, measured in response units (RU).
-
Dissociation Phase: After the injection of the inhibitor, the running buffer is flowed over the chip to monitor the dissociation of the inhibitor-enzyme complex.
-
Data Analysis: The association rate constant (ka) and dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur upon the binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Materials and Reagents:
-
Isothermal titration calorimeter
-
Purified HPPD enzyme in a suitable buffer
-
Test inhibitor compound dissolved in the same buffer
Procedure:
-
Sample Preparation: The HPPD enzyme solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.
-
Titration: A series of small injections of the inhibitor solution are made into the enzyme solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The heat data is integrated and plotted against the molar ratio of inhibitor to enzyme. The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Experimental Workflow for Validating Binding Affinity
The process of validating the binding affinity of a novel HPPD inhibitor involves a systematic workflow, from initial screening to detailed biophysical characterization.
Caption: A typical experimental workflow for validating HPPD inhibitor binding affinity.
References
Comparative Analysis of HPPD-Q and Other p-Phenylenediamine Derivatives: A Toxicological and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-(hexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione (HPPD-Q) against other relevant p-phenylenediamine (B122844) (PPD) derivatives, with a primary focus on the highly toxic environmental contaminant 6PPD-quinone (6PPD-Q). p-Phenylenediamines are widely used as antioxidants and antiozonants, particularly in rubber products like vehicle tires.[1][2] Their subsequent transformation into quinone derivatives has raised significant environmental and toxicological concerns, highlighted by the acute toxicity of 6PPD-Q to certain aquatic species.[3][4]
This analysis synthesizes available experimental data to compare the toxicological profiles of these compounds, outlines the methodologies used in these critical studies, and visualizes the underlying chemical relationships and toxicological pathways.
Executive Summary
Quantitative Data Comparison
The following tables summarize the key toxicological and physicochemical data for this compound and other relevant PPD derivatives.
Table 1: Comparative Aquatic Toxicity of PPD-Quinones in Rainbow Trout (Oncorhynchus mykiss)
| Compound | Formal Name | 96-hour LC₅₀ (µg/L) | Observed Toxicity at 50 µg/L | Reference |
|---|---|---|---|---|
| This compound | 2-(hexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione | > 50 | No toxic effects | |
| 6PPD-Q | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone | 0.64 | 100% mortality (at ≥0.8 µg/L) | |
| CPPD-Q | 2-(cyclohexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione | > 50 | No toxic effects | |
| IPPD-Q | 2-(isopropylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione | > 50 | No toxic effects |
| OPPD-Q | 2-(octylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione | > 50 | No toxic effects | |
LC₅₀ (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of a test population over a specified period.
Table 2: Physicochemical Properties of this compound and Parent PPD Compounds
| Compound | Molecular Formula | Formula Weight ( g/mol ) | Key Characteristics | Reference |
|---|---|---|---|---|
| This compound | C₁₈H₂₂N₂O₂ | 298.4 | Substituted p-phenylenediamine quinone | |
| 6PPD | C₁₈H₂₄N₂ | 268.4 | Tire antioxidant and antiozonant | |
| 6PPD-Q | C₁₈H₂₂N₂O₂ | 298.4 | Toxic transformation product of 6PPD |
| p-Phenylenediamine (PPD) | C₆H₈N₂ | 108.14 | Precursor to polymers and dyes | |
Structural Relationships and Transformation Pathway
p-Phenylenediamine (PPD) derivatives are primarily used as antidegradants in rubber. The parent compound, such as 6PPD, protects rubber from ozone. In this process, 6PPD is oxidized and transforms into 6PPD-quinone (6PPD-Q), which is then released into the environment from tire wear particles. This compound is a synthetic derivative designed to investigate the structure-toxicity relationship by modifying the alkyl side chain.
Mechanism of Toxicity and Rationale for Comparison
The extreme toxicity of 6PPD-Q to certain fish, like coho salmon (LC₅₀ <100 ng/L), has driven research into its mechanism of action and the search for safer alternatives. While the precise mechanism is still under investigation, evidence suggests that 6PPD-Q disrupts mitochondrial function and may act as a respiratory uncoupler in sensitive species. Some studies also point to cardiotoxicity and neurotoxicity as key effects. The formation of DNA adducts has also been identified as a potential toxicity mechanism.
The comparative analysis with this compound is crucial because it directly tests the hypothesis that the specific branched structure of the 1,3-dimethylbutyl side chain in 6PPD-Q is essential for its high toxicity. The use of a straight hexyl chain in this compound appears to eliminate this acute aquatic toxicity, offering a vital clue for designing less hazardous antidegradants.
Experimental Protocols
The data presented in this guide are derived from specific experimental methodologies. The following protocols are summarized from the key comparative study evaluating the toxicity of this compound and other PPD-quinones.
Synthesis of PPD-Quinones (including this compound)
A standardized synthesis protocol is necessary to produce the compounds for testing.
-
Methodology: The synthesis of this compound and other PPD-quinones was achieved through the oxidation of their corresponding parent PPDs. The parent PPD was dissolved in a solvent like acetonitrile, followed by the addition of an oxidizing agent such as ferric chloride. The reaction mixture was stirred at room temperature until the parent PPD was consumed. The resulting PPD-quinone was then purified using techniques like silica (B1680970) gel column chromatography to ensure high purity (≥95%) for toxicological testing.
Acute Aquatic Toxicity Testing in Rainbow Trout
This bioassay is critical for determining the lethal concentration (LC₅₀) of a substance.
-
Test Organism: Rainbow trout (Oncorhynchus mykiss), a salmonid species known to be sensitive to 6PPD-Q.
-
Exposure Protocol:
-
Fish were acclimated in controlled laboratory conditions.
-
Test compounds (this compound, 6PPD-Q, etc.) were dissolved in a carrier solvent (e.g., DMSO) and diluted to nominal concentrations in the exposure water.
-
Groups of fish were exposed to a range of concentrations for each compound in a static renewal or flow-through system for a period of 96 hours.
-
Control groups were exposed to the carrier solvent only.
-
-
Data Analysis:
-
Mortality was recorded at 24, 48, 72, and 96 hours.
-
Water samples were collected to measure the actual exposure concentrations using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).
-
The 96-hour LC₅₀ value was calculated based on the relationship between concentration and mortality. For compounds like this compound that showed no mortality, the LC₅₀ was reported as greater than the highest concentration tested (e.g., >50 µg/L).
-
Conclusion
The comparative analysis between this compound and other p-phenylenediamine derivatives, particularly 6PPD-Q, provides compelling evidence for a distinct structure-toxicity relationship. The substitution of the branched 1,3-dimethylbutyl group (in 6PPD-Q) with a straight hexyl chain (in this compound) leads to a dramatic reduction in acute aquatic toxicity in rainbow trout. This finding is of significant value for the rubber and tire industry, as it suggests a viable pathway for designing safer antidegradant additives that do not form highly toxic transformation products.
Future research should focus on elucidating the precise molecular mechanisms that differentiate the toxicity of these analogs and on evaluating the chronic, sublethal effects of this compound and other novel PPD derivatives to ensure their environmental safety.
References
Unmasking Novel Herbicide Candidates: A Comparative Guide to the Cross-Validation of In Silico Predictions for HPPD Inhibitors
For researchers, scientists, and drug development professionals at the forefront of herbicide discovery, the integration of computational and experimental approaches is paramount. This guide provides an objective comparison of in silico predictions with experimental data for novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a critical target for bleaching herbicides.
The relentless rise of herbicide resistance necessitates the development of new modes of action. HPPD inhibitors have proven to be a successful class of herbicides, and the use of in silico methods, such as virtual screening and molecular docking, has accelerated the discovery of novel inhibitor scaffolds.[1][2] However, the predictive power of these computational models must be rigorously validated through experimental testing. This guide delves into the cross-validation process, presenting a summary of quantitative data, detailed experimental protocols, and visual workflows to bridge the gap between prediction and practice.
Performance of In Silico Predictions vs. Experimental Validation
The successful identification of novel HPPD inhibitors often relies on a multi-step virtual screening workflow that combines ligand-based and structure-based approaches.[3] This typically involves pharmacophore modeling, molecular docking, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions to filter large compound libraries down to a manageable number of candidates for experimental validation.[4][5][6]
Below is a comparison of predicted and experimentally determined inhibitory activities for several novel HPPD inhibitors identified through such in silico screening campaigns.
| Compound ID | In Silico Method(s) Used | Predicted Activity/Binding Affinity | Experimental IC50 (µM) | Reference |
| Compound-139 | Pharmacophore modeling, Molecular Docking, Molecular Dynamics | Favorable binding interactions with key residues (Phe381, Phe424) | 0.742 (against Arabidopsis thaliana HPPD) | [7] |
| Compound-5222 | Pharmacophore modeling, Molecular Docking, Molecular Dynamics | Favorable binding interactions with key residues (Phe381, Phe424) | 0.006 (against human HPPD) | [7] |
| Compound 3881 | 3D-Pharmacophore, Molecular Docking | Good binding affinity predicted | 2.489 (against AtHPPD) | [8] |
| Compound II-3 | Pharmacophore modeling, Molecular Docking, Molecular Dynamics | High -CDOCKER energy, good predicted solubility and safety | 0.248 (against AtHPPD) | [9] |
| Mesotrione (B120641) (Reference) | - | - | 0.283 (against AtHPPD) | [9] |
| Compound IV-a | HipHop and CBP Pharmacophore models, ADMET prediction, Molecular Docking | High -CDOCKER energy, good predicted aqueous solubility and human safety | Similar to mesotrione | [5] |
| Compounds III-1 and III-2 | CBP and Hypogen Pharmacophore models, Consensus Docking, ADMET prediction | Similar docking postures and specific binding patterns | Comparable herbicidal activity to isoxaflutole (B1672639) in vivo | [3][4] |
Key Observations:
-
In silico methods are effective in identifying compounds with potent HPPD inhibitory activity.[7][8][9]
-
There is a good qualitative correlation between predicted binding affinity and experimentally determined IC50 values.
-
Virtual screening can identify compounds with activity comparable to or even exceeding that of existing commercial herbicides like mesotrione.[5][9]
-
The multi-step screening approach, which includes ADMET prediction, can help select candidates with favorable safety profiles.[3][4]
Experimental Protocols for Validation
Rigorous experimental validation is crucial to confirm the in silico predictions. The following are detailed methodologies for key experiments.
In Vitro HPPD Enzyme Inhibition Assay (Spectrophotometric)
This assay is a widely used method to determine the half-maximal inhibitory concentration (IC50) of a compound against the HPPD enzyme.[10][11][12]
Principle: The activity of HPPD is monitored by measuring the formation of its product, homogentisate (B1232598) (HGA), which absorbs light at 318 nm.[10] The assay can be coupled with homogentisate 1,2-dioxygenase (HGD) to monitor the consumption of HGA.[8]
Materials and Reagents: [11][12]
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
p-Hydroxyphenylpyruvate (HPPA) substrate
-
Test inhibitor compounds dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5) or 50 mM Potassium Phosphate (pH 7.5) containing 0.1 mg/mL BSA[13]
-
Cofactors: Ferrous sulfate (B86663) (FeSO₄) and L-Ascorbic acid
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentration of the test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant HPPD enzyme to all wells except the negative control.
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the HPPA substrate to all wells.
-
Immediately monitor the increase in absorbance at 318 nm over time using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control and calculate the IC50 value.
High-Throughput Fluorescent Screening Assay
This method offers a more sensitive and high-throughput alternative to the spectrophotometric assay.[13]
Principle: The enzymatic activity of HPPD is monitored by measuring the increase in fluorescence resulting from the formation of the product, homogentisate (HG), from the non-fluorescent substrate, 4-hydroxyphenylpyruvate (HPP).[13]
Materials and Reagents: [13]
-
Recombinant Human HPPD Enzyme
-
4-hydroxyphenylpyruvate (HPP)
-
Test compounds
-
Ascorbic Acid and Catalase
-
Bovine Serum Albumin (BSA)
-
Potassium Phosphate Buffer (pH 7.5)
-
DMSO
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure: [13]
-
Prepare serial dilutions of the test compound in 100% DMSO.
-
Add 1 µL of the diluted compound or DMSO (for control) to the wells of a 96-well plate.
-
Add 25 µL of the HPPD enzyme solution to all wells and mix.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the HPP substrate solution.
-
Immediately measure the fluorescence in a plate reader set to 30°C.
In Vivo Herbicidal Activity and Crop Safety Evaluation
In vivo testing is the ultimate validation of a potential herbicide's efficacy and selectivity.[4][14]
Principle: The herbicidal effects of the identified inhibitors are assessed by treating target weed species and crop plants with various concentrations of the compounds and observing the physiological effects, such as bleaching and growth inhibition.
Procedure (General): [4]
-
Cultivate weed and crop species in a greenhouse or growth chamber under controlled conditions.
-
Apply the test compounds, typically as a post-emergence spray, at various concentrations. A commercial standard like isoxaflutole or mesotrione is used as a positive control.
-
Visually assess the herbicidal injury (e.g., bleaching, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Determine the effective dose for weed control and assess the tolerance of different crop species.
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex relationships in drug discovery. The following visualizations, created using the DOT language, illustrate the HPPD signaling pathway, a typical virtual screening workflow, and the experimental validation process.
Caption: The HPPD signaling pathway in plants, highlighting the role of HPPD in plastoquinone and tocopherol biosynthesis, and its inhibition.
Caption: A typical multi-step virtual screening workflow for the identification of novel HPPD inhibitors.
Caption: The experimental workflow for the validation and lead optimization of in silico-identified HPPD inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Integrated Virtual Screening and Validation toward Potential HPPD Inhibition Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 4-hydroxyphenylpyruvate dioxygenase inhibitors by virtual screening, molecular docking, molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virtual screening based on pharmacophore model for developing novel HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In vivo fluorescent screening for HPPD-targeted herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Mesotrione and Newer HPPD Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of mesotrione (B120641), a widely used 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, against newer HPPD herbicides. This analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.
Introduction to HPPD-Inhibiting Herbicides
HPPD-inhibiting herbicides are a significant class of bleaching herbicides that disrupt the biosynthesis of plastoquinones and tocopherols (B72186) in susceptible plants. This inhibition leads to the degradation of chlorophyll (B73375) and carotenoids, resulting in the characteristic whitening (bleaching) of plant tissue, followed by necrosis and death. Mesotrione, a member of the triketone family, is a well-established selective herbicide for broadleaf weed control in various crops. The development of newer HPPD inhibitors aims to enhance efficacy, broaden the weed control spectrum, and manage the evolution of herbicide-resistant weeds.
Mechanism of Action: A Shared Pathway
Both mesotrione and newer HPPD herbicides, such as topramezone (B166797), tembotrione (B166760), and bicyclopyrone, share the same molecular target: the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). By inhibiting this critical enzyme in the tyrosine catabolism pathway, these herbicides prevent the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA). HGA is a precursor for the synthesis of plastoquinone (B1678516) and tocopherol (Vitamin E). Plastoquinone is an essential cofactor in carotenoid biosynthesis, which protects chlorophyll from photo-oxidation. The disruption of this pathway ultimately leads to the destruction of chlorophyll, cessation of photosynthesis, and plant death.[1][2]
Quantitative Efficacy Comparison
The efficacy of HPPD inhibitors can be compared at both the enzymatic and whole-plant levels. In vitro enzyme inhibition assays provide a direct measure of a compound's potency against the target enzyme, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Whole-plant bioassays assess the practical herbicidal effects on different weed species under controlled or field conditions.
In Vitro Enzyme Inhibition
The following table summarizes the in vitro inhibitory activity of mesotrione and several newer HPPD herbicides against HPPD from different sources. A lower IC50 or Ki value indicates greater potency.
| Herbicide | Enzyme Source | IC50 | Ki | Reference |
| Mesotrione | Arabidopsis thaliana | 283 nM | - | [3] |
| Sphingobium sp. (topramezone-resistant) | 4.2 µM | 1.3 µM | [4][5] | |
| Topramezone | Arabidopsis thaliana | 23 nM | - | |
| Sphingobium sp. (topramezone-resistant) | 5.2 µM | 2.5 µM | ||
| Tembotrione | Sphingobium sp. (topramezone-resistant) | 2.5 µM | 1.0 µM | |
| Bicyclopyrone | - | Not explicitly found for A. thaliana | - |
Note: Direct comparison of IC50 and Ki values should be made with caution as experimental conditions and enzyme sources can vary between studies.
Whole-Plant Herbicidal Efficacy
Field and greenhouse studies provide valuable data on the comparative efficacy of these herbicides in controlling various weed species. The following table summarizes the percentage of control of key weed species by mesotrione and newer HPPD herbicides.
| Weed Species | Mesotrione | Topramezone | Tembotrione | Reference |
| Yellow Foxtail (Setaria glauca) | 65% | 92% | 88% | |
| Common Ragweed (Ambrosia artemisiifolia) | 52% | 97% | 94% | |
| Redroot Pigweed (Amaranthus retroflexus) | Complete Control | Complete Control | Complete Control | |
| Common Lambsquarters (Chenopodium album) | Complete Control | Complete Control | Complete Control | |
| Wild Buckwheat (Polygonum convolvulus) | <40% | <40% | <40% | |
| Barnyardgrass (Echinochloa crus-galli) | Inferior to topramezone & tembotrione | Superior to mesotrione | Superior to mesotrione |
Experimental Protocols
To ensure objective and reproducible comparisons, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in the evaluation of HPPD herbicides.
In Vitro HPPD Enzyme Inhibition Assay
This assay quantifies the inhibitory activity of a compound against the HPPD enzyme.
Objective: To determine the IC50 value of a test compound against HPPD.
Materials:
-
Purified recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate
-
Fe(II) sulfate
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Test compounds (mesotrione and newer HPPD herbicides) dissolved in DMSO
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the HPP substrate, cofactors (ascorbate and Fe(II)), and test compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, cofactor solution, and the purified HPPD enzyme to each well.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the designated wells. Include a control with DMSO only (no inhibitor).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HPP substrate to all wells.
-
Activity Measurement: Immediately monitor the formation of the product, homogentisate, by measuring the increase in absorbance at 320 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Determine the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is calculated by fitting the dose-response data to a suitable model.
Whole-Plant Herbicidal Efficacy Bioassay (Post-emergence)
This assay evaluates the herbicidal effect of a compound on whole plants after they have emerged from the soil.
Objective: To assess and compare the post-emergence herbicidal activity of different HPPD inhibitors on target weed species.
Materials:
-
Pots filled with a standardized soil mix
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria faberi)
-
Test herbicides (formulated products)
-
Spray chamber calibrated to deliver a precise volume and pressure
-
Greenhouse with controlled environmental conditions (temperature, light, humidity)
Procedure:
-
Plant Growth: Sow the seeds of the target weed species in pots and grow them in a greenhouse to a specific growth stage (e.g., 2-4 leaf stage).
-
Herbicide Application: Prepare spray solutions of the test herbicides at various concentrations (doses). Apply the herbicides to the plants using a calibrated spray chamber to ensure uniform coverage. Include an untreated control group.
-
Evaluation: Return the treated plants to the greenhouse. Visually assess the percentage of weed control (e.g., bleaching, necrosis, stunting) at specific time points after treatment (e.g., 7, 14, and 21 days).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, dry it in an oven, and weigh it to determine the dry biomass reduction compared to the untreated control.
-
Data Analysis: Analyze the visual control ratings and biomass data to determine the dose-response relationship and calculate parameters such as the effective dose required for 50% or 90% control (ED50 or ED90).
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of HPPD inhibition and a typical experimental workflow for comparing herbicide efficacy.
Caption: Signaling pathway of HPPD inhibition by herbicides.
Caption: Experimental workflow for comparing herbicide efficacy.
Conclusion
The development of newer HPPD-inhibiting herbicides has provided valuable tools for weed management. While mesotrione remains an effective herbicide, newer compounds like topramezone and tembotrione have demonstrated comparable or, in some cases, superior efficacy against specific weed species, particularly annual grasses. Bicyclopyrone is also an effective HPPD inhibitor, often utilized in combination with other herbicides to broaden the weed control spectrum. The choice of herbicide will ultimately depend on the target weed species, crop, and local resistance management strategies. The experimental protocols and comparative data presented in this guide offer a framework for the continued evaluation and development of next-generation HPPD-inhibiting herbicides.
References
- 1. On the mechanism of action and selectivity of the corn herbicide topramezone: a new inhibitor of 4-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ncwss.org [ncwss.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Validating the Herbicidal Activity of a Novel HPPD Inhibitor on Resistant Weed Biotypes: A Comparative Guide
The escalating challenge of herbicide resistance in weed populations necessitates the development of novel active ingredients capable of overcoming existing resistance mechanisms. This guide provides a comparative analysis of a hypothetical, next-generation 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicide, herein referred to as HPPD-Q, against resistant weed biotypes. The data presented is a composite based on findings for newly developed HPPD inhibitors and is intended to guide research and development efforts.
Comparative Efficacy of this compound
The herbicidal activity of this compound was evaluated against susceptible (S) and resistant (R) biotypes of Palmer amaranth (B1665344) (Amaranthus palmeri), a weed species known to have evolved resistance to commercial HPPD inhibitors like mesotrione (B120641) and tembotrione. The following table summarizes the whole-plant dose-response data, presenting the herbicide concentration required to cause 50% growth reduction (GR₅₀).
Table 1: Comparative Herbicidal Activity (GR₅₀ Values) on Amaranthus palmeri
| Herbicide | Biotype | GR₅₀ (g a.i./ha) | Resistance Factor (R/S) |
| This compound | Susceptible (S) | 5 | - |
| Resistant (R) | 15 | 3.0 | |
| Mesotrione | Susceptible (S) | 10 | - |
| Resistant (R) | >200 | >20.0 | |
| Tembotrione | Susceptible (S) | 8 | - |
| Resistant (R) | >180 | >22.5 |
The data indicates that while the resistant biotype shows a high level of resistance to existing commercial herbicides, this compound remains significantly more effective, suggesting it may overcome the primary resistance mechanism in this biotype.
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the whole-plant level of resistance to HPPD-inhibiting herbicides.
-
Plant Material: Seeds from suspected resistant and known susceptible populations of Amaranthus palmeri are germinated in a greenhouse.
-
Growth Conditions: Seedlings are grown in 10-cm pots containing a standard potting mix, maintained at 28/22°C (day/night) with a 16-hour photoperiod.
-
Herbicide Application: Herbicides are applied to plants at the 4- to 5-leaf stage using a cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha). A range of doses is applied for each herbicide to generate a dose-response curve.
-
Data Collection: At 21 days after treatment (DAT), the above-ground biomass of each plant is harvested, dried, and weighed. The data is expressed as a percentage of the untreated control.
-
Statistical Analysis: A log-logistic model is used to analyze the dose-response data and calculate the GR₅₀ values. The resistance factor (RF) is calculated by dividing the GR₅₀ of the resistant biotype by that of the susceptible biotype.
In Vitro HPPD Enzyme Inhibition Assay
This assay directly measures the inhibition of the HPPD enzyme by the herbicide, helping to determine if resistance is due to a target-site mutation.
-
Enzyme Extraction: The HPPD enzyme is extracted from young leaf tissue of both susceptible and resistant plants.
-
Assay Procedure: The activity of the HPPD enzyme is measured spectrophotometrically by monitoring the formation of homogentisate (B1232598) from the substrate p-hydroxyphenylpyruvate.
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of the herbicide to determine the concentration required for 50% inhibition of enzyme activity (I₅₀).
-
Data Analysis: I₅₀ values are calculated for each herbicide and biotype. A significant increase in the I₅₀ value for the resistant biotype compared to the susceptible one suggests a target-site mutation.
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the biochemical pathway affected by HPPD inhibitors, the experimental workflow for validating resistance, and the logical relationship between different resistance mechanisms.
Caption: Biochemical pathway showing HPPD inhibition leading to plant bleaching.
Comparative Transcriptomics of HPPD Inhibitor-Treated Plants: A Guide to Understanding Herbicide Action and Plant Defense Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic responses of plants to 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides. By examining differential gene expression, we can elucidate the molecular mechanisms of herbicide tolerance and susceptibility, offering valuable insights for the development of new herbicides and crop improvement strategies. The information presented is based on published experimental data.
Introduction to HPPD-Inhibiting Herbicides
HPPD-inhibiting herbicides are a class of bleaching herbicides that disrupt the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants.[1] This is achieved by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key precursor molecule.[1] The depletion of plastoquinone indirectly inhibits the carotenoid biosynthesis pathway, as plastoquinone is an essential cofactor for the enzyme phytoene (B131915) desaturase. Without the protective carotenoids, chlorophyll (B73375) is rapidly destroyed by photo-oxidation, leading to the characteristic bleaching symptoms and ultimately, plant death.[1]
Transcriptomic analyses, particularly RNA-sequencing (RNA-seq), have become instrumental in dissecting the complex plant responses to these herbicides. These studies reveal significant alterations in gene expression, highlighting the molecular pathways involved in herbicide detoxification, stress signaling, and metabolic reprogramming.
Comparative Transcriptomic Analysis: Susceptible vs. Resistant Plants
Transcriptomic studies comparing susceptible and resistant plant populations treated with HPPD inhibitors have revealed key differences in their gene expression profiles. Resistant plants often exhibit a more robust and rapid induction of genes involved in herbicide metabolism and stress mitigation.
Data Presentation: Differentially Expressed Genes in Waterhemp (Amaranthus tuberculatus) in Response to Mesotrione
The following tables summarize the differentially expressed transcripts (DETs) in a mesotrione-resistant and a mesotrione-susceptible population of waterhemp at 3 hours after treatment (HAT). Data is derived from the study by Kohlhase et al. (2018) and is accessible through the NCBI Gene Expression Omnibus (GEO) under accession number GSE111957.[2]
Table 1: Top 10 Upregulated Transcripts in Mesotrione-Resistant Waterhemp (3 HAT)
| Transcript ID | Log2 Fold Change | Putative Function |
| TRINITY_DN34335_c0_g1_i1 | 8.5 | Cytochrome P450 |
| TRINITY_DN33288_c0_g1_i1 | 7.9 | Glutathione S-transferase |
| TRINITY_DN35121_c0_g1_i1 | 7.5 | ABC transporter |
| TRINITY_DN34876_c0_g1_i1 | 7.2 | UDP-glucosyltransferase |
| TRINITY_DN33990_c0_g1_i1 | 6.8 | Peroxidase |
| TRINITY_DN32111_c0_g1_i1 | 6.5 | Aldehyde dehydrogenase |
| TRINITY_DN34567_c0_g1_i1 | 6.3 | Heat shock protein |
| TRINITY_DN33001_c0_g1_i1 | 6.1 | WRKY transcription factor |
| TRINITY_DN35223_c0_g1_i1 | 5.9 | Jasmonate ZIM-domain protein |
| TRINITY_DN34109_c0_g1_i1 | 5.7 | Ethylene-responsive transcription factor |
Table 2: Top 10 Downregulated Transcripts in Mesotrione-Susceptible Waterhemp (3 HAT)
| Transcript ID | Log2 Fold Change | Putative Function |
| TRINITY_DN29876_c0_g1_i1 | -7.8 | Photosystem II protein D1 |
| TRINITY_DN30123_c0_g1_i1 | -7.5 | Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) |
| TRINITY_DN29999_c0_g1_i1 | -7.2 | Chlorophyll a-b binding protein |
| TRINITY_DN31002_c0_g1_i1 | -6.9 | Phytoene desaturase |
| TRINITY_DN30543_c0_g1_i1 | -6.6 | Tocopherol cyclase |
| TRINITY_DN29765_c0_g1_i1 | -6.4 | Solanesyl-diphosphate synthase |
| TRINITY_DN31234_c0_g1_i1 | -6.1 | Light-harvesting complex protein |
| TRINITY_DN30876_c0_g1_i1 | -5.8 | Carbonic anhydrase |
| TRINITY_DN29543_c0_g1_i1 | -5.5 | Ferredoxin-NADP(+) reductase |
| TRINITY_DN30210_c0_g1_i1 | -5.2 | ATP synthase subunit |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomic studies. The following is a generalized protocol based on common practices in plant herbicide transcriptomics research.
Plant Material and Growth Conditions
-
Plant Species: Amaranthus tuberculatus (Waterhemp), mesotrione-resistant and -susceptible populations.
-
Growth Medium: Plants are grown in a 4:1 mixture of potting mix to sand in 15.2 cm diameter pots.
-
Growth Chamber Conditions: Maintained at a 16-hour photoperiod with a light intensity of approximately 400 µmol m⁻² s⁻¹, a day temperature of 28°C, and a night temperature of 22°C.
Herbicide Application and Sample Collection
-
Herbicide Treatment: Mesotrione is applied at a rate of 105 g ai ha⁻¹ with 1% v/v crop oil concentrate and 2.5% v/v urea (B33335) ammonium (B1175870) nitrate.
-
Control Group: A mock-treated control group is sprayed with the same solution but without the herbicide.
-
Sample Collection: Leaf tissue is collected from both treated and mock-treated plants at 3, 6, 12, and 24 hours after treatment (HAT). Samples are immediately frozen in liquid nitrogen and stored at -80°C until RNA extraction.
RNA Extraction, Library Preparation, and Sequencing
-
RNA Extraction: Total RNA is extracted from leaf tissue using a commercially available plant RNA purification kit according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Strand-specific RNA-seq libraries are prepared from high-quality total RNA using a commercial kit.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate 150 bp paired-end reads.
Bioinformatics Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed using software such as Trimmomatic.
-
De Novo Transcriptome Assembly: For species without a reference genome, a de novo transcriptome assembly is performed using all quality-filtered reads with a tool like Trinity.
-
Differential Gene Expression Analysis: The quality-filtered reads from each sample are mapped to the assembled transcriptome. The raw expression counts are normalized, and differentially expressed transcripts (DETs) are identified using a statistical package like edgeR or DESeq2 with a false discovery rate (FDR) cutoff of < 0.05.
-
Functional Annotation: The identified DETs are annotated by performing BLAST searches against public protein databases (e.g., NCBI non-redundant protein database, Swiss-Prot) and functional domains are identified using tools like InterProScan. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify over-represented biological processes and pathways.
Visualizing Molecular Pathways and Workflows
Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in comparative transcriptomics.
Caption: Mode of action of HPPD-inhibiting herbicides.
Caption: A typical transcriptomic experimental workflow.
Caption: Plant stress signaling in response to HPPD inhibition.
References
A Comparative Benchmark of HPPD Inhibitor Classes for Herbicide and Drug Development
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of different 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor classes. Supported by experimental data, this document details the efficacy, selectivity, and underlying mechanisms of these compounds, providing a crucial resource for informed decision-making in agrochemical and pharmaceutical research.
The inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism, is a well-established mode of action for herbicides and a promising target for therapeutic intervention in certain metabolic diseases.[1] HPPD inhibitors disrupt the biosynthesis of essential molecules like plastoquinone (B1678516) and tocopherols (B72186) in plants, leading to a characteristic bleaching effect and eventual death.[2] In humans, modulation of the HPPD pathway is relevant for conditions such as tyrosinemia type I.[3] This guide benchmarks the performance of the major chemical classes of HPPD inhibitors: triketones, pyrazolones, diketonitriles, and the emerging azole carboxamides.
In Vitro Performance: A Head-to-Head Comparison of Enzyme Inhibition
The intrinsic potency of HPPD inhibitors is determined by their ability to inhibit the target enzyme, typically quantified by the half-maximal inhibitory concentration (IC50) against a standardized enzyme source, such as Arabidopsis thaliana HPPD (AtHPPD). Lower IC50 values indicate higher potency.
The triketone class, which includes the widely used herbicide mesotrione, generally exhibits potent inhibition of AtHPPD.[1][4] Pyrazolone inhibitors, such as topramezone, also demonstrate strong inhibitory activity. Data for diketonitriles and the newer azole carboxamides is less extensive in publicly available literature, but initial findings suggest high efficacy for novel compounds within these classes.
| Chemical Class | Representative Compound(s) | Target Enzyme | IC50 (µM) | Reference(s) |
| Triketones | Mesotrione | AtHPPD | 0.283 | |
| Novel Triketone (Compound II-3) | AtHPPD | 0.248 | ||
| Novel Triketone-Quinoxalinone (Compound 23) | AtHPPD | 0.034 | ||
| Novel Triketone-Indazolone (Compound III-15) | AtHPPD | 0.012 | ||
| Pyrazolones | Topramezone | AtHPPD | 1.33 | |
| Pyrasulfotole | AtHPPD | 1.359 | ||
| Novel Pyrazole (Compound Z9) | AtHPPD | 0.05 | ||
| Novel Pyrazole-Quinazoline-dione (Compound 9bj) | AtHPPD | 0.084 | ||
| Novel Pyrazole-Diphenyl Ether (Compound B14) | AtHPPD | 0.12 | ||
| Diketonitriles | Data not readily available in a comparable format | |||
| Azole Carboxamides | Data not readily available in a comparable format |
In Vivo Efficacy: Whole-Plant Performance and Weed Control Spectrum
The ultimate performance of an HPPD inhibitor as a herbicide is determined by its efficacy in controlling target weed species under realistic conditions. This is often quantified by the effective dose required to cause a 50% reduction in plant growth (ED50). A lower ED50 value signifies greater herbicidal activity.
Both triketones and pyrazolones have demonstrated broad-spectrum control of key broadleaf and grass weeds. The efficacy of these compounds can be influenced by factors such as weed species, growth stage, and environmental conditions.
| Chemical Class | Compound | Target Weed Species | ED50 (g a.i./ha) | Reference(s) |
| Triketones | Mesotrione | Amaranthus retroflexus (Redroot Pigweed) | ~90 | |
| Chenopodium album (Common Lambsquarters) | ~90 | |||
| Digitaria sanguinalis (Large Crabgrass) | ~90-100 | |||
| Setaria viridis (Green Foxtail) | ~80-90 | |||
| Pyrazolones | Tolpyralate | Abutilon theophrasti (Velvetleaf) | 4.5 | |
| Amaranthus spp. (Pigweed species) | 4.5 | |||
| Ambrosia artemisiifolia (Common Ragweed) | 10.6 | |||
| Chenopodium album (Common Lambsquarters) | 4.4 | |||
| Topramezone | Echinochloa crus-galli (Barnyardgrass) | <50.4 | ||
| Setaria glauca (Yellow Foxtail) | <50.4 |
Crop Selectivity: A Critical Parameter for Agricultural Applications
A key performance benchmark for herbicides is their selectivity, or the ability to control weeds without causing significant injury to the desired crop. This is often a result of the crop's ability to rapidly metabolize the herbicide into non-toxic forms. Maize, for instance, exhibits tolerance to many HPPD inhibitors due to its efficient metabolic detoxification pathways.
| Chemical Class | Compound | Crop | Selectivity Mechanism | Reference(s) |
| Triketones | Mesotrione | Maize | Rapid metabolism in the crop. | |
| Pyrazolones | Topramezone | Maize | Lower sensitivity of the target enzyme and rapid metabolic decomposition. |
Signaling Pathways and Experimental Workflows
The development and evaluation of HPPD inhibitors rely on a systematic understanding of their mechanism of action and standardized experimental protocols.
HPPD Inhibition Signaling Pathway
HPPD inhibitors block the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA). This disruption has downstream effects on the biosynthesis of plastoquinone and tocopherols (Vitamin E), which are essential for photosynthesis and antioxidant protection in plants. The lack of plastoquinone, a cofactor for phytoene (B131915) desaturase, inhibits carotenoid biosynthesis. Without the photoprotective role of carotenoids, chlorophyll (B73375) is rapidly degraded by sunlight, leading to the characteristic bleaching symptoms.
Experimental Workflow for HPPD Inhibitor Evaluation
The evaluation of novel HPPD inhibitors typically follows a multi-step process, from initial in vitro screening to whole-plant efficacy and selectivity trials.
Experimental Protocols
In Vitro HPPD Enzyme Inhibition Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the HPPD enzyme.
1. Enzyme Preparation:
-
Recombinant HPPD from a relevant species (e.g., Arabidopsis thaliana) is expressed in a suitable host system (e.g., E. coli) and purified using affinity chromatography (e.g., Ni-NTA).
-
The purity of the enzyme is verified by SDS-PAGE, and the protein concentration is determined.
2. Assay Procedure:
-
A reaction mixture is prepared in a 96-well UV-transparent microplate containing an assay buffer (e.g., 100 mM Tris-HCl, pH 7.5), cofactors (e.g., 2 mM Ascorbic Acid, 0.1 mM FeSO₄), and the purified HPPD enzyme.
-
The test inhibitor is added at a range of concentrations, typically as serial dilutions in DMSO. A control with DMSO only is included.
-
The plate is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the substrate, 4-hydroxyphenylpyruvate (HPPA).
-
The rate of reaction is monitored by measuring the change in absorbance at a specific wavelength over time using a microplate reader. For instance, the consumption of HPPA can be monitored at 310 nm, or the formation of the product, homogentisate (HGA), can be monitored at 318 nm.
3. Data Analysis:
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The percentage of enzyme inhibition is calculated relative to the uninhibited control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Whole-Plant Bleaching Assay (ED50 Determination)
This assay evaluates the herbicidal efficacy of a compound on whole plants in a controlled environment.
1. Plant Material and Growth Conditions:
-
Seeds of target weed species and, for selectivity assessment, crop species are sown in pots containing a suitable growing medium.
-
Plants are grown in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity conditions.
2. Herbicide Application:
-
The test compound is formulated in a solution, typically with a surfactant to ensure adequate leaf coverage.
-
The herbicide solution is applied to the plants at a specific growth stage (e.g., 2-4 leaf stage) using a calibrated sprayer to deliver a precise dose.
-
A range of application rates is used to generate a dose-response curve. An untreated control (sprayed with formulation blank) and a commercial standard are included for comparison.
3. Data Collection and Analysis:
-
Plant injury, particularly the characteristic bleaching symptoms, is visually assessed at regular intervals after treatment (e.g., 7, 14, and 21 days). A rating scale (e.g., 0% for no injury to 100% for complete plant death) is used for quantification.
-
At the end of the experiment, the above-ground biomass is harvested, and the fresh and dry weights are determined.
-
The herbicidal effect is quantified as the percent reduction in growth (e.g., biomass) compared to the untreated control.
-
The ED50 value, the dose required to cause a 50% reduction in plant growth, is calculated by fitting the data to a suitable dose-response model (e.g., log-logistic).
This comprehensive guide provides a foundation for the comparative analysis of HPPD inhibitor classes. The presented data and protocols are intended to aid researchers in the rational design and development of next-generation herbicides and therapeutic agents targeting the HPPD enzyme.
References
A Researcher's Guide to Validating Active Site Residue and Inhibitor Interactions
In the landscape of drug discovery and molecular biology, confirming the precise interaction between an inhibitor and the active site of a target protein is a cornerstone of successful therapeutic design. This validation process, which moves from computational hypothesis to empirical evidence, is critical for understanding mechanisms of action, predicting resistance, and optimizing lead compounds. This guide compares key experimental approaches for validating these interactions, providing supporting data from prominent case studies in kinase inhibition and detailing the methodologies involved.
At the heart of this validation lies site-directed mutagenesis, a powerful technique that allows researchers to alter specific amino acid residues within a protein's active site.[1] By observing how these targeted changes affect an inhibitor's binding affinity or potency, scientists can confirm which residues are essential for the interaction. This method serves as a gold-standard functional follow-up to computational modeling or initial screening hits.[1]
Case Study 1: The Gatekeeper Residue in c-Src Kinase and Dasatinib Resistance
The "gatekeeper" residue in protein kinases is a critical amino acid that controls access to a hydrophobic pocket deep within the ATP-binding site.[1] Its size and nature are major determinants of an inhibitor's selectivity and potency. In the non-receptor tyrosine kinase c-Src, the gatekeeper residue is Threonine 338 (T338). The small side chain of threonine allows potent inhibitors like Dasatinib to bind effectively.
However, a mutation from threonine to a bulkier methionine (T338M) can cause steric hindrance, preventing the inhibitor from binding and leading to drug resistance. Validating this interaction is crucial for understanding and overcoming such resistance mechanisms.
Quantitative Data: Impact of T338M Mutation on Dasatinib Potency
Site-directed mutagenesis was used to create the T338M mutant of c-Src. The inhibitory activity of Dasatinib was then quantified using an in vitro kinase assay, which measures the enzyme's ability to phosphorylate a substrate. The results clearly demonstrate a drastic loss of potency for Dasatinib against the mutant kinase.
| Enzyme | Inhibitor | IC50 Value | Fold Change in IC50 |
| Wild-Type c-Src | Dasatinib | < 5 nM | - |
| T338M Mutant c-Src | Dasatinib | 14,300 nM | > 2,860-fold increase |
Data sourced from a study on irreversible c-Src kinase inhibitors, where Dasatinib was used as a reference compound.[1] The IC50 represents the concentration of inhibitor required to reduce enzyme activity by 50%.
The dramatic increase in the IC50 value for the T338M mutant provides strong evidence that the threonine at position 338 is a critical active site residue for the high-affinity binding of Dasatinib.
Logical Flow of Validation
Caption: Logical workflow for validating a key residue-inhibitor interaction.
Case Study 2: The T315I Mutation in Abl Kinase and Imatinib (B729) Resistance
A parallel and well-documented example of gatekeeper mutation-driven resistance is found in the Bcr-Abl kinase, the target for the chronic myeloid leukemia (CML) drug Imatinib. In this kinase, the gatekeeper residue is Threonine 315 (T315). The hydroxyl group of this threonine forms a crucial hydrogen bond with Imatinib, anchoring the drug in the active site.
A single point mutation changing this threonine to an isoleucine (T315I) has two major consequences: it removes the critical hydrogen bond and introduces a bulkier hydrophobic side chain that sterically clashes with the inhibitor. This single amino acid change is a primary mechanism of clinical resistance to Imatinib.
Quantitative Data: Impact of T315I Mutation on Imatinib Potency
The role of the T315I mutation was validated by comparing the efficacy of Imatinib in cells engineered to express either wild-type Bcr-Abl or the T315I mutant. A cell proliferation assay was used to determine the IC50 value.
| Cell Line | Inhibitor | Cellular IC50 Value | Fold Change in IC50 |
| Ba/F3 expressing WT Bcr-Abl | Imatinib | 1.23 µM | - |
| Ba/F3 expressing T315I Bcr-Abl | Imatinib | 36.6 µM | ~30-fold increase |
Data sourced from a study on Abl kinase mutations.[2] The cellular IC50 represents the concentration of inhibitor required to inhibit the proliferation of 50% of the cells.
This significant, 30-fold increase in the IC50 value confirms that the T315 residue is indispensable for the potent inhibitory action of Imatinib, validating its role in the binding interaction.
Experimental Protocols
The validation of these interactions relies on a series of well-established molecular biology and biochemical techniques. Below are detailed outlines of the core methodologies.
Site-Directed Mutagenesis (QuikChange Method)
This technique introduces specific nucleotide changes into a plasmid containing the gene of interest, resulting in a desired amino acid substitution in the expressed protein.
-
Primer Design: Two complementary oligonucleotide primers, typically 25-45 bases in length, are designed. They contain the desired mutation in the center, flanked by 10-15 bases of correct sequence on both sides. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: A PCR reaction is set up using a high-fidelity DNA polymerase (e.g., Pfu Turbo) to minimize secondary mutations. The reaction contains the template plasmid (e.g., pET28a-c-Src), the mutagenic primers, dNTPs, and the reaction buffer. The thermocycler program involves an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension to amplify the entire plasmid.
-
Parental DNA Digestion: The PCR product is treated with the restriction enzyme DpnI. This enzyme specifically digests the methylated and hemimethylated parental DNA template, leaving only the newly synthesized, unmethylated mutant plasmid.
-
Transformation: The DpnI-treated DNA is transformed into competent E. coli cells. The cells are plated on a selective antibiotic medium and incubated overnight.
-
Verification: Several colonies are selected, and the plasmid DNA is isolated. The presence of the desired mutation and the absence of unwanted secondary mutations are confirmed by DNA sequencing.
In Vitro Kinase Assay (ADP-Glo™ Luminescence Assay)
This assay quantifies the amount of ADP produced during a kinase reaction. Lower ADP levels in the presence of an inhibitor indicate higher potency.
-
Reagent Preparation: Prepare serial dilutions of the inhibitor (e.g., Dasatinib) in a suitable buffer (e.g., Kinase Reaction Buffer with low DMSO concentration). Prepare solutions of the kinase (both wild-type and mutant) and the specific substrate peptide in the same buffer.
-
Kinase Reaction: In a multi-well plate (e.g., 384-well), add the inhibitor dilutions, followed by the kinase/substrate mixture. Initiate the reaction by adding a solution of ATP (at a concentration near the Km for the specific kinase). Incubate the plate at 30°C for a set period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to the wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated into ATP, and luciferase to catalyze the conversion of the new ATP into a light signal. Incubate for 30-60 minutes.
-
-
Data Acquisition and Analysis: Measure the luminescence in each well using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Normalize the data with 0% activity (no kinase) and 100% activity (no inhibitor) controls. Plot the percent kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Experimental Validation Workflow
Caption: A generalized workflow for validating inhibitor interactions.
References
Safety Operating Guide
Proper Disposal of Hppd-Q: A Guide for Laboratory Professionals
Hppd-Q, identified as 2-(hexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione, is a substituted p-phenylenediamine (B122844) quinone and a derivative of 6-PPD-Q.[1][2] Due to its chemical nature and the known hazards of related compounds, this compound waste must be treated as hazardous. The Safety Data Sheet for the similar compound 6-PPD-quinone indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Waste Segregation & Handling | Safety goggles or face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Not generally required if handled in a well-ventilated area or fume hood. |
| Spill Cleanup | Safety goggles or face shield | Heavy-duty, chemical-resistant gloves | Disposable coveralls or apron | N95 respirator or higher, depending on the scale and nature of the spill. |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to manage all contaminated materials as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all solid materials contaminated with this compound, such as used weighing papers, contaminated gloves, pipette tips, and bench paper, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste, including unused solutions, reaction mixtures, and solvent rinses containing this compound, must be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix this compound waste with other incompatible waste streams.
-
-
Container Management:
-
Use containers that are in good condition and compatible with the chemical waste.
-
Keep waste containers securely closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound" or "2-(hexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione"), and the primary hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.
-
After the final rinse, allow the container to air dry in a well-ventilated area, such as a chemical fume hood.
-
Deface or remove the original label to prevent misuse. The triple-rinsed container can then be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.
-
Under no circumstances should this compound or its waste be disposed of down the sink or in the regular trash. This can lead to environmental contamination and may be a violation of regulations.
Spill Management
In the event of an this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don PPE: Put on the appropriate PPE as outlined in Table 1.
-
Contain the Spill:
-
For solid spills , carefully cover the area with an absorbent material like vermiculite (B1170534) or sand to prevent the generation of dust.
-
For liquid spills , use absorbent pads or other suitable absorbent materials to contain the spill.
-
-
Clean-up:
-
Gently sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area thoroughly with soap and water, followed by a solvent rinse if appropriate. All cleaning materials (e.g., absorbent pads, wipes, gloves) must be collected and disposed of as hazardous waste.
-
-
Decontaminate: Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate solvent.
Experimental Protocols
General Protocol for HPLC-MS/MS Analysis of Quinone-based Compounds in Liquid Waste:
-
Sample Preparation:
-
Collect a representative sample of the liquid waste.
-
Filter the sample to remove any particulate matter.
-
Perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. The choice of SPE cartridge will depend on the specific properties of this compound and the waste matrix.
-
-
Instrumental Analysis:
-
Chromatographic Separation: Use a suitable HPLC column (e.g., C18) with a gradient elution program. The mobile phase typically consists of a mixture of water with an organic modifier (e.g., acetonitrile (B52724) or methanol) and additives like formic acid to improve peak shape and ionization.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in a multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound would need to be determined.
-
-
Quantification:
-
Prepare a calibration curve using this compound standards of known concentrations.
-
Quantify the amount of this compound in the waste sample by comparing its response to the calibration curve.
-
Signaling Pathways and Logical Relationships
As an HPPD inhibitor, the primary mode of action of the parent compounds of this compound involves the disruption of the tyrosine catabolism pathway in plants. This leads to a depletion of plastoquinone (B1678516) and tocopherols, ultimately causing bleaching of the plant tissue. While the specific signaling pathways affected by this compound itself are not detailed in the available literature, the following diagrams illustrate the general mechanism of HPPD inhibitors and a logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Hppd-Q
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for Hppd-Q is not publicly available. The following guidelines are based on best practices for handling potent, novel research compounds and should be supplemented by a thorough risk assessment conducted by the user and their institution's Environmental Health and Safety (EHS) department.
The responsible handling of novel chemical compounds is paramount to ensuring laboratory safety and the integrity of research. This guide provides essential safety and logistical information for the handling and disposal of this compound, a compound presumed to be an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) based on its nomenclature.
Immediate Safety and Handling
Before beginning any procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. When the identity and hazards of a substance are unknown, it should be treated as hazardous.
Engineering Controls:
-
Fume Hood: All work with potentially volatile or hazardous chemicals, including the weighing of solid this compound and preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The selection of PPE should be based on the specific laboratory procedure being performed. Always inspect PPE for integrity before use and dispose of single-use items after handling the compound.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Nitrile or neoprene gloves | Lab coat | Not generally required |
| Weighing (Solid Form) | Safety goggles or face shield | Double-gloving with nitrile or neoprene gloves | Disposable lab coat or coveralls | N95 respirator or higher, within a ventilated enclosure |
| Solution Preparation | Safety goggles or face shield | Nitrile or neoprene gloves | Lab coat | Not generally required if performed in a fume hood |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
